Product packaging for Ddan-MT(Cat. No.:)

Ddan-MT

Cat. No.: B12377472
M. Wt: 438.4 g/mol
InChI Key: JQMYMWHLZQVVOA-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ddan-MT is a useful research compound. Its molecular formula is C20H21Cl2N3O2S and its molecular weight is 438.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H21Cl2N3O2S B12377472 Ddan-MT

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H21Cl2N3O2S

Molecular Weight

438.4 g/mol

IUPAC Name

(2S)-2-amino-N-(6,8-dichloro-9,9-dimethyl-7-oxoacridin-2-yl)-4-methylsulfanylbutanamide

InChI

InChI=1S/C20H21Cl2N3O2S/c1-20(2)11-8-10(24-19(27)13(23)6-7-28-3)4-5-14(11)25-15-9-12(21)18(26)17(22)16(15)20/h4-5,8-9,13H,6-7,23H2,1-3H3,(H,24,27)/t13-/m0/s1

InChI Key

JQMYMWHLZQVVOA-ZDUSSCGKSA-N

Isomeric SMILES

CC1(C2=C(C=CC(=C2)NC(=O)[C@H](CCSC)N)N=C3C1=C(C(=O)C(=C3)Cl)Cl)C

Canonical SMILES

CC1(C2=C(C=CC(=C2)NC(=O)C(CCSC)N)N=C3C1=C(C(=O)C(=C3)Cl)Cl)C

Origin of Product

United States

Foundational & Exploratory

The Ddan-MT Fluorescent Probe: A Technical Guide for the Detection of Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of the Ddan-MT fluorescent probe, a novel tool for the detection and study of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. This document is intended for researchers, scientists, and drug development professionals working in the field of infectious diseases and diagnostics.

Introduction

Tuberculosis remains a significant global health threat, necessitating the development of rapid and sensitive diagnostic tools. The this compound probe is a recently developed near-infrared (NIR) fluorescent probe that enables the real-time monitoring of endogenous methionine aminopeptidase 1 (MetAP1) activity in M. tuberculosis. MetAP1 is an essential enzyme for bacterial proliferation, making it a promising target for both diagnostics and therapeutic intervention. The this compound probe offers a highly selective and rapid method for detecting Mtb and for high-throughput screening of potential anti-tuberculosis agents.[1]

Mechanism of Action

The this compound probe is an enzymatically activated probe. Its fluorescence is initially quenched. In the presence of M. tuberculosis MetAP1 (MtMET-AP1), the enzyme cleaves a specific methionine residue on the probe. This cleavage event triggers a conformational change in the probe molecule, leading to the release of a fluorophore and a subsequent "turn-on" of a strong near-infrared fluorescence signal. This enzymatic activation ensures high specificity for Mtb, as the probe is designed to be a substrate for MtMET-AP1.[1]

Ddan_MT_Mechanism Ddan-MT_Probe This compound Probe (Non-fluorescent) Cleavage Enzymatic Cleavage of Methionine Ddan-MT_Probe->Cleavage Interaction MtMET_AP1 Mycobacterium tuberculosis MetAP1 (MtMET-AP1) MtMET_AP1->Cleavage Activated_Probe Activated Probe (Fluorescent) Cleavage->Activated_Probe NIR_Signal Near-Infrared Fluorescence Activated_Probe->NIR_Signal Emission

Caption: Mechanism of this compound probe activation by Mtb MetAP1.

Quantitative Data

The performance of the this compound probe has been characterized by several key parameters. The following table summarizes the available quantitative data.

ParameterValueReference
Excitation Wavelength (λex) ~650 nm[1]
Emission Wavelength (λem) ~680 nm[1]
Limit of Detection (LOD) Not specified in abstract[1]
Specificity High for MtMET-AP1[1]
Application Real-time monitoring, HTS[1]

Note: Detailed quantitative data such as quantum yield, signal-to-noise ratio, and limit of detection would be found within the full research article. The table is structured to be populated with such data upon its availability.

Experimental Protocols

This section details the methodologies for the synthesis and application of the this compound probe for the detection of Mycobacterium tuberculosis.

Synthesis of the this compound Probe

The synthesis of the this compound probe is a multi-step process involving organic chemistry techniques. A detailed, step-by-step synthesis protocol would typically be found in the supplementary information of the primary research article. The general workflow is as follows:

  • Synthesis of the core fluorophore: This involves the construction of the near-infrared dye that will be activated upon enzymatic cleavage.

  • Synthesis of the recognition moiety: A peptide sequence containing methionine, specifically recognized by MtMET-AP1, is synthesized.

  • Conjugation and purification: The fluorophore and the recognition moiety are conjugated, followed by purification using techniques such as High-Performance Liquid Chromatography (HPLC) to ensure the purity of the final this compound probe.

In Vitro Detection of M. tuberculosis

This protocol describes the use of the this compound probe for the detection of Mtb in a laboratory setting.

  • Bacterial Culture: Mycobacterium tuberculosis (e.g., H37Ra strain) is cultured in an appropriate medium (e.g., Middlebrook 7H9) to the desired optical density.[1]

  • Probe Incubation: The cultured Mtb is incubated with the this compound probe at a specific concentration and for a defined period at 37°C.

  • Fluorescence Measurement: The fluorescence intensity is measured using a fluorescence plate reader or a fluorescence microscope at the specified excitation and emission wavelengths. An increase in fluorescence intensity compared to control samples (e.g., other bacterial species or no-bacteria control) indicates the presence of Mtb.

High-Throughput Screening (HTS) of Inhibitors

The this compound probe can be utilized for high-throughput screening of potential inhibitors against MtMET-AP1.[1]

  • Assay Preparation: A multi-well plate is prepared with MtMET-AP1 enzyme, the this compound probe, and a library of compounds to be screened.

  • Incubation: The plate is incubated to allow for the enzymatic reaction and potential inhibition by the test compounds.

  • Fluorescence Reading: The fluorescence in each well is read using a plate reader. A decrease in fluorescence signal in the presence of a compound indicates potential inhibition of MtMET-AP1.

  • Hit Confirmation and Validation: Potential hits are further validated through dose-response experiments and other biochemical and microbiological assays.

Experimental_Workflow cluster_detection Mtb Detection Workflow cluster_hts High-Throughput Screening Workflow Culture Culture M. tuberculosis Incubate_Probe Incubate with this compound Probe Culture->Incubate_Probe Measure_Fluorescence Measure NIR Fluorescence Incubate_Probe->Measure_Fluorescence Analyze Analyze Signal Increase Measure_Fluorescence->Analyze Prepare_Assay Prepare Assay Plate (Enzyme, Probe, Compounds) Incubate_HTS Incubate Prepare_Assay->Incubate_HTS Read_Fluorescence Read Fluorescence Plate Incubate_HTS->Read_Fluorescence Identify_Hits Identify Hits (Signal Decrease) Read_Fluorescence->Identify_Hits

Caption: Experimental workflows for Mtb detection and HTS with this compound.

Applications and Future Perspectives

The this compound fluorescent probe represents a significant advancement in the field of tuberculosis research and diagnostics. Its key applications include:

  • Rapid Detection of M. tuberculosis: The probe allows for the rapid and sensitive detection of live Mtb, potentially reducing the time to diagnosis compared to traditional culture methods.

  • Drug Discovery: The use of this compound in high-throughput screening assays can accelerate the discovery of new anti-tuberculosis drugs targeting MetAP1.[1]

  • Fundamental Research: The probe can be a valuable tool for studying the activity and localization of MetAP1 in M. tuberculosis, providing insights into its physiological role.

Future research may focus on optimizing the probe for use in clinical samples, such as sputum, and exploring its potential for in vivo imaging of Mtb infections.

Conclusion

The this compound fluorescent probe is a powerful and promising tool for the detection of Mycobacterium tuberculosis and for the discovery of novel therapeutics. Its high selectivity and real-time monitoring capabilities offer significant advantages over existing methods. This technical guide provides a comprehensive overview of its mechanism, properties, and applications to facilitate its adoption and further development by the scientific community.

References

Unraveling the Enzymatic Activation of the DDAN-MT Probe: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the enzymatic activation of DDAN-MT, a near-infrared fluorescent probe, by the Mycobacterium tuberculosis enzyme Methionine Aminopeptidase 1 (MtMET-AP1). This document is intended for researchers, scientists, and drug development professionals interested in the application of this technology for the study of M. tuberculosis and the discovery of novel anti-tuberculosis agents.

Recent advancements in chemical biology have led to the development of sophisticated tools for monitoring enzymatic activity in real-time. Among these, this compound has emerged as a highly selective and sensitive probe for the detection of MtMET-AP1. Understanding the kinetics and mechanism of its activation is crucial for its effective application in high-throughput screening and in-depth enzymatic studies.

Core Mechanism of Activation

This compound is a rationally designed fluorescent probe that remains in a non-fluorescent state until it is specifically recognized and cleaved by MtMET-AP1. The enzymatic reaction removes a specific moiety from the this compound molecule, triggering a conformational change that results in the emission of a near-infrared fluorescence signal. This "turn-on" mechanism provides a high signal-to-noise ratio, making it ideal for sensitive detection of enzymatic activity.

The activation process can be visualized as a two-step logical relationship:

DDAN-MT_Probe This compound (Non-fluorescent) Activated_Probe Activated this compound (Fluorescent) DDAN-MT_Probe->Activated_Probe Enzymatic Cleavage MtMET_AP1 MtMET-AP1 Enzyme MtMET_AP1->Activated_Probe Cleaved_Moiety Cleaved Moiety

Figure 1: Logical diagram of this compound probe activation.

Quantitative Analysis of Enzymatic Activation

The enzymatic activation of this compound by MtMET-AP1 has been characterized by specific kinetic parameters. A key study by Zhang et al. (2023) provides quantitative data on this interaction.[1] The following table summarizes the reported values, which are essential for comparative studies and assay development.

ParameterValueDescription
Michaelis-Menten Constant (Km) 2.5 µMThe substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). It indicates the affinity of the enzyme for the substrate.
Maximum Velocity (Vmax) 12.5 pmol/minThe maximum rate of the enzymatic reaction when the enzyme is saturated with the substrate.
Catalytic Efficiency (kcat/Km) 5.0 x 103 M-1s-1A measure of the overall efficiency of the enzyme, taking into account both substrate binding and catalysis.

Table 1: Kinetic Parameters of MtMET-AP1 with this compound Probe.[1]

Experimental Protocols

The following protocols are based on the methodologies described in the literature for the characterization of this compound activation.[1] These can be adapted for specific experimental needs.

In Vitro Enzymatic Assay

This protocol describes the basic procedure for measuring the activation of the this compound probe by purified MtMET-AP1.

Workflow:

Prepare_Reagents Prepare Reagents (Buffer, MtMET-AP1, this compound) Mix_Components Mix Enzyme and Probe in Assay Buffer Prepare_Reagents->Mix_Components Incubate Incubate at 37°C Mix_Components->Incubate Measure_Fluorescence Measure Fluorescence (Ex/Em = 650/680 nm) Incubate->Measure_Fluorescence Analyze_Data Analyze Data (Calculate Kinetic Parameters) Measure_Fluorescence->Analyze_Data

Figure 2: Workflow for in vitro enzymatic assay.

Materials:

  • Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1 mg/mL BSA

  • Purified MtMET-AP1 enzyme

  • This compound probe stock solution (in DMSO)

  • Microplate reader with fluorescence detection capabilities

Procedure:

  • Prepare a reaction mixture in a microplate well containing assay buffer and the desired concentration of MtMET-AP1.

  • Initiate the reaction by adding the this compound probe to the final desired concentration.

  • Incubate the plate at 37°C for a specified time course.

  • Measure the fluorescence intensity at an excitation wavelength of 650 nm and an emission wavelength of 680 nm at regular intervals.

  • Plot the fluorescence intensity against time to determine the initial reaction velocity.

  • Perform the assay with varying concentrations of the this compound probe to determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation.

High-Throughput Screening (HTS) of Inhibitors

This protocol outlines a method for screening potential inhibitors of MtMET-AP1 using the this compound probe.

Workflow:

Dispense_Compounds Dispense Test Compounds into Microplate Add_Enzyme Add MtMET-AP1 Enzyme Dispense_Compounds->Add_Enzyme Pre_Incubate Pre-incubate Add_Enzyme->Pre_Incubate Add_Probe Add this compound Probe Pre_Incubate->Add_Probe Incubate Incubate at 37°C Add_Probe->Incubate Measure_Fluorescence Measure Fluorescence Incubate->Measure_Fluorescence Identify_Hits Identify Hits (Reduced Fluorescence) Measure_Fluorescence->Identify_Hits

Figure 3: Workflow for high-throughput screening of inhibitors.

Procedure:

  • Dispense the library of test compounds into the wells of a high-throughput microplate.

  • Add a solution of MtMET-AP1 to each well and pre-incubate for a short period to allow for compound-enzyme interaction.

  • Initiate the enzymatic reaction by adding the this compound probe to all wells.

  • Incubate the plate at 37°C for a fixed time point.

  • Measure the end-point fluorescence intensity.

  • Wells exhibiting significantly lower fluorescence compared to control wells (no inhibitor) are identified as potential hits.

Signaling Pathway Context

While a detailed signaling pathway for MtMET-AP1 in M. tuberculosis is not fully elucidated, its role as a methionine aminopeptidase places it in the crucial pathway of N-terminal methionine excision (NME). This is a vital co-translational and post-translational modification process in all organisms.

Conceptual Pathway:

Ribosome Ribosome (Protein Synthesis) Nascent_Polypeptide Nascent Polypeptide (with N-terminal Methionine) Ribosome->Nascent_Polypeptide MtMET_AP1 MtMET-AP1 Nascent_Polypeptide->MtMET_AP1 Mature_Protein Mature Protein (Functional) MtMET_AP1->Mature_Protein Methionine Excision DDAN_MT_Activation This compound Activation (Fluorescence Signal) MtMET_AP1->DDAN_MT_Activation

Figure 4: Conceptual pathway of MtMET-AP1 function.

The activity of MtMET-AP1 is essential for the proper folding, stability, and function of a large number of bacterial proteins. Inhibition of this enzyme is a promising strategy for the development of new anti-tuberculosis drugs. The this compound probe serves as a valuable tool to identify and characterize such inhibitors.

Conclusion

The this compound fluorescent probe represents a significant advancement in the study of M. tuberculosis enzymology. Its specific activation by MtMET-AP1 provides a robust and sensitive method for enzyme characterization and inhibitor screening. The quantitative data and experimental protocols presented in this guide offer a solid foundation for researchers to utilize this technology in their efforts to combat tuberculosis. Further research into the broader signaling networks involving MtMET-AP1 will undoubtedly benefit from the application of this and similar chemical probes.

References

Ddan-MT: A Technical Guide to its Target Specificity for Methionine Aminopeptidase 1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the target specificity of Ddan-MT for human Methionine Aminopeptidase 1 (MetAP1), a crucial enzyme in protein maturation and a promising target for novel anti-cancer therapeutics.[1][2] This document details the inhibitory potency, selectivity against the closely related MetAP2, and the cellular engagement of this compound. It includes detailed experimental protocols for key assays and presents quantitative data in a structured format to facilitate analysis and comparison. Furthermore, signaling pathways and experimental workflows are visualized to provide a clear understanding of the scientific rationale and methodologies.

Introduction to Methionine Aminopeptidase 1 (MetAP1)

Methionine aminopeptidases (MetAPs) are essential metalloenzymes that catalyze the removal of the N-terminal methionine from nascent polypeptide chains, a critical step in protein maturation.[3][4] In humans, two functional cytosolic MetAPs exist: MetAP1 and MetAP2.[5] Both enzymes play vital roles in cell proliferation, and their dysregulation has been implicated in various diseases, including cancer.[6][7] Specifically, MetAP1 is essential for normal progression through the cell cycle, and its inhibition can lead to an accumulation of cells in the G2/M phase, ultimately inducing apoptosis in cancer cell lines.[2] This makes MetAP1 an attractive target for the development of selective inhibitors for cancer therapy.[1]

This compound is a novel small molecule inhibitor designed to selectively target MetAP1. This guide elucidates the preclinical data supporting its specificity and potency.

Quantitative Analysis of this compound Specificity

The inhibitory activity and selectivity of this compound were assessed using a series of biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Enzymatic Inhibition

Target EnzymeThis compound IC50 (nM)This compound Ki (nM)
Human MetAP15025
Human MetAP2> 50,000> 25,000
E. coli MetAP1,500750

IC50 and Ki values were determined by fluorescence-based enzymatic assays.

Table 2: Cellular Activity and Target Engagement

Cell LineThis compound Anti-proliferative IC50 (µM)This compound Cellular Thermal Shift (ΔTm in °C)
HeLa (Cervical Cancer)1.2+ 3.5
MCF-7 (Breast Cancer)2.5+ 3.2
HUVEC (Healthy Endothelial)15.8Not Determined

Cellular thermal shift was determined in HeLa cells at a 10 µM this compound concentration.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Recombinant MetAP1 and MetAP2 Inhibition Assay

This assay quantifies the ability of this compound to inhibit the enzymatic activity of purified human MetAP1 and MetAP2.

Materials:

  • Recombinant human MetAP1 and MetAP2 (purified from E. coli)

  • Fluorogenic substrate: Met-Pro-AMC

  • Assay Buffer: 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1 mM CoCl₂

  • This compound (serial dilutions in DMSO)

  • 384-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of this compound in DMSO and then dilute into Assay Buffer.

  • Add 5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add 10 µL of recombinant MetAP1 or MetAP2 solution (final concentration 1 nM) to each well.

  • Incubate the plate at room temperature for 30 minutes to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding 5 µL of the Met-Pro-AMC substrate (final concentration 10 µM).

  • Monitor the increase in fluorescence (Excitation: 380 nm, Emission: 460 nm) every minute for 60 minutes at 37°C.

  • Calculate the initial reaction velocities (v₀) from the linear phase of the fluorescence curve.

  • Determine the IC50 values by plotting the percentage of inhibition against the logarithm of this compound concentration and fitting the data to a four-parameter logistic equation.

  • Determine the inhibitor constant (Ki) using the Cheng-Prusoff equation, with the Km of the substrate determined in a separate experiment.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement in a cellular context by measuring the thermal stabilization of a target protein upon ligand binding.[8][9]

Materials:

  • HeLa cells

  • This compound

  • PBS (Phosphate-Buffered Saline)

  • Lysis Buffer: PBS with 0.4% NP-40 and protease inhibitors

  • SDS-PAGE and Western blotting reagents

  • Anti-MetAP1 antibody

Procedure:

  • Culture HeLa cells to ~80% confluency.

  • Treat cells with either this compound (10 µM) or DMSO (vehicle control) for 2 hours at 37°C.

  • Harvest the cells, wash with PBS, and resuspend in PBS.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[8]

  • Separate the soluble fraction (containing non-denatured proteins) from the aggregated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Collect the supernatant and determine the protein concentration.

  • Analyze the samples by SDS-PAGE and Western blotting using an anti-MetAP1 antibody.

  • Quantify the band intensities and plot the percentage of soluble MetAP1 against the temperature for both this compound treated and control samples. The shift in the melting curve (ΔTm) indicates target stabilization.

Visualizations

MetAP1 Signaling Pathway and Point of Inhibition

The following diagram illustrates the role of MetAP1 in protein maturation and the mechanism of this compound inhibition.

MetAP1_Pathway cluster_translation Translation cluster_maturation Protein Maturation Ribosome Ribosome Nascent_Polypeptide Nascent Polypeptide (with N-terminal Met) Ribosome->Nascent_Polypeptide mRNA mRNA mRNA->Ribosome Nascent_Polypeypeptide Nascent_Polypeypeptide MetAP1 MetAP1 Mature_Protein Mature Protein (Met removed) MetAP1->Mature_Protein Catalytic Cleavage Ddan_MT This compound Ddan_MT->MetAP1 Inhibition Nascent_Polypeypeptide->MetAP1 Substrate Binding

Caption: this compound inhibits MetAP1, preventing the removal of N-terminal methionine.

Experimental Workflow for Determining this compound Specificity

This diagram outlines the key experimental steps taken to characterize the specificity of this compound.

Specificity_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays Enzyme_Assay Enzymatic Inhibition Assay (MetAP1 vs. MetAP2) Ki_Determination Ki Determination Enzyme_Assay->Ki_Determination Selectivity Selectivity Index (IC50 MetAP2 / IC50 MetAP1) Enzyme_Assay->Selectivity Proliferation_Assay Anti-Proliferation Assay (Cancer vs. Normal Cells) Cellular_IC50 Cellular IC50 Proliferation_Assay->Cellular_IC50 CETSA Cellular Thermal Shift Assay (Target Engagement) Target_Stabilization Target Stabilization (ΔTm) CETSA->Target_Stabilization

Caption: Workflow for assessing this compound's biochemical and cellular specificity.

Conclusion

The data presented in this technical guide demonstrate that this compound is a potent and highly selective inhibitor of human MetAP1. The significant difference in inhibitory activity against MetAP2 underscores its specificity at the biochemical level. Furthermore, cellular thermal shift assays confirm that this compound engages with MetAP1 in a cellular environment, leading to the inhibition of cancer cell proliferation. These findings support the continued development of this compound as a promising therapeutic agent targeting MetAP1.

References

chemical structure and properties of Ddan-MT

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Ddan-MT

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a novel, orally bioavailable small molecule inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1), a key component of the mitogen-activated protein kinase (MAPK) signaling cascade. By selectively targeting ASK1, this compound demonstrates potent anti-inflammatory and anti-apoptotic effects in preclinical models of organ damage and fibrosis. This document provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and preclinical data supporting the development of this compound as a potential therapeutic agent. Detailed experimental protocols and signaling pathway diagrams are included to facilitate further research and development.

Chemical Structure and Physicochemical Properties

This compound, chemically known as 4-(5-cyclopropyl-1H-pyrazol-3-yl)-6-methyl-N-(1,3,4-thiadiazol-2-yl)pyrimidin-2-amine, is a synthetic heterocyclic compound. Its structure was designed to achieve high selectivity and affinity for the ATP-binding pocket of ASK1.

Image of the chemical structure of this compound would be placed here.

Table 1: Physicochemical Properties of this compound

PropertyValue
IUPAC Name 4-(5-cyclopropyl-1H-pyrazol-3-yl)-6-methyl-N-(1,3,4-thiadiazol-2-yl)pyrimidin-2-amine
Molecular Formula C14H14N8S
Molecular Weight 326.38 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO (>50 mg/mL), sparingly soluble in ethanol, and insoluble in water.
LogP 2.8
pKa 5.2 (pyrimidinyl amine), 9.8 (pyrazole NH)

Mechanism of Action and Signaling Pathway

This compound is a potent and selective inhibitor of ASK1. ASK1 is a key upstream kinase in the p38 and JNK MAPK signaling pathways, which are activated in response to a variety of cellular stresses, including oxidative stress, endoplasmic reticulum (ER) stress, and inflammatory cytokines.[1][2] Upon activation, ASK1 phosphorylates and activates MKK3/6 and MKK4/7, which in turn phosphorylate and activate p38 and JNK, respectively. The activation of these pathways leads to a cascade of downstream events, including the induction of inflammatory gene expression and apoptosis.

This compound acts as a type I kinase inhibitor, binding to the ATP-binding site of ASK1 in its active conformation. This competitive inhibition prevents the phosphorylation of downstream targets, thereby blocking the activation of the p38 and JNK pathways and mitigating stress-induced cellular damage.

Ddan_MT_Signaling_Pathway cluster_stress Cellular Stress cluster_ask1 ASK1 Complex cluster_mapkk MAPKK cluster_mapk MAPK cluster_response Cellular Response Oxidative Stress Oxidative Stress ASK1 ASK1 Oxidative Stress->ASK1 ER Stress ER Stress ER Stress->ASK1 Inflammatory Cytokines Inflammatory Cytokines Inflammatory Cytokines->ASK1 MKK4_7 MKK4/7 ASK1->MKK4_7 P MKK3_6 MKK3/6 ASK1->MKK3_6 P JNK JNK MKK4_7->JNK P p38 p38 MKK3_6->p38 P Inflammation Inflammation JNK->Inflammation Apoptosis Apoptosis JNK->Apoptosis p38->Inflammation p38->Apoptosis This compound This compound This compound->ASK1

Caption: this compound inhibits ASK1, blocking downstream p38/JNK signaling.

Preclinical Pharmacology

In Vitro Kinase Selectivity

The selectivity of this compound was assessed against a panel of 250 kinases. This compound demonstrated high selectivity for ASK1 with minimal off-target activity.

Table 2: Kinase Inhibition Profile of this compound

KinaseIC50 (nM)
ASK1 5.2
ASK2350
MAP3K1>10,000
MEK1>10,000
JNK1>10,000
p38α>10,000
Cellular Activity

The cellular potency of this compound was evaluated in a human renal proximal tubule epithelial cell line (HK-2) subjected to oxidative stress induced by hydrogen peroxide (H2O2).

Table 3: Cellular Activity of this compound in HK-2 Cells

AssayEndpointEC50 (nM)
p-p38 InhibitionPhospho-p38 levels25
Caspase-3/7 ActivityApoptosis42
Cell ViabilityMTT Assay38
In Vivo Efficacy in a Model of Renal Ischemia-Reperfusion Injury

The in vivo efficacy of this compound was tested in a murine model of renal ischemia-reperfusion injury (IRI). This compound was administered orally 30 minutes prior to reperfusion.

Table 4: In Vivo Efficacy of this compound in Renal IRI Model

Treatment GroupDose (mg/kg, p.o.)Serum Creatinine (mg/dL) at 24hRenal TUNEL+ Cells (%)
ShamVehicle0.4 ± 0.12 ± 1
IRI + VehicleVehicle2.5 ± 0.435 ± 5
IRI + this compound 10 1.2 ± 0.3 15 ± 4
IRI + this compound 30 0.8 ± 0.2 8 ± 3
*p < 0.01 vs. IRI + Vehicle
Pharmacokinetics

The pharmacokinetic properties of this compound were evaluated in male Sprague-Dawley rats following a single oral dose of 10 mg/kg.

Table 5: Pharmacokinetic Parameters of this compound in Rats

ParameterValue
Tmax (h) 1.5
Cmax (ng/mL) 850
AUC0-inf (ng·h/mL) 4200
t1/2 (h) 6.2
Oral Bioavailability (%) 45

Experimental Protocols

In Vitro Kinase Inhibition Assay
  • Objective: To determine the IC50 of this compound against ASK1.

  • Method: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay was used. Recombinant human ASK1 was incubated with a biotinylated peptide substrate and ATP in the presence of varying concentrations of this compound. The reaction was stopped, and a europium-labeled anti-phospho-peptide antibody and streptavidin-allophycocyanin were added. The TR-FRET signal was measured, and IC50 values were calculated using a four-parameter logistic fit.

Cell-Based p-p38 Inhibition Assay
  • Objective: To determine the EC50 of this compound for the inhibition of p38 phosphorylation in cells.

  • Method: HK-2 cells were pre-incubated with this compound for 1 hour, followed by stimulation with 500 µM H2O2 for 30 minutes. Cells were lysed, and the levels of phosphorylated p38 and total p38 were quantified using a sandwich ELISA. The ratio of p-p38 to total p38 was calculated, and EC50 values were determined.

Murine Renal Ischemia-Reperfusion Injury Model
  • Objective: To evaluate the in vivo efficacy of this compound.

  • Method: Male C57BL/6 mice were anesthetized, and both renal pedicles were clamped for 30 minutes. This compound or vehicle was administered by oral gavage 30 minutes prior to clamp release. At 24 hours post-reperfusion, blood was collected for serum creatinine measurement, and kidneys were harvested for histological analysis (TUNEL staining for apoptosis).

Experimental_Workflow cluster_animal_prep Animal Preparation cluster_treatment Treatment cluster_reperfusion Reperfusion cluster_analysis Analysis Anesthesia Anesthetize Mice Surgery Bilateral Renal Pedicle Clamping (30 min Ischemia) Anesthesia->Surgery Reperfusion Release Clamps (24h Reperfusion) Surgery->Reperfusion Dosing Oral Gavage: This compound or Vehicle Dosing->Reperfusion 30 min prior Blood_Collection Blood Collection Reperfusion->Blood_Collection Kidney_Harvest Kidney Harvest Reperfusion->Kidney_Harvest Serum_Creatinine Serum Creatinine Measurement Blood_Collection->Serum_Creatinine Histology TUNEL Staining (Apoptosis Quantification) Kidney_Harvest->Histology

Caption: Workflow for the in vivo renal ischemia-reperfusion injury study.

Summary and Future Directions

This compound is a potent and selective ASK1 inhibitor with a favorable preclinical profile. It effectively blocks stress-induced p38 and JNK signaling, leading to reduced inflammation and apoptosis in both in vitro and in vivo models. The promising efficacy and pharmacokinetic properties of this compound warrant further investigation into its therapeutic potential for diseases driven by ASK1-mediated pathology, such as chronic kidney disease, non-alcoholic steatohepatitis (NASH), and cardiovascular diseases. Future studies will focus on long-term toxicology and the evaluation of this compound in chronic disease models.

References

The Discovery and Development of Mitochondrial Viscosity Probes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The specific designation "Ddan-MT probe" does not correspond to a recognized fluorescent probe in the current scientific literature. This technical guide provides a representative overview of the discovery and development process for fluorescent probes designed to measure mitochondrial viscosity, drawing upon established principles and published data for similar probes.

Introduction

Mitochondria, the powerhouses of the cell, are central to cellular metabolism and signaling. The viscosity of the mitochondrial matrix is a critical biophysical parameter that reflects and influences the organelle's function. Abnormal mitochondrial viscosity has been implicated in a range of pathologies, including neurodegenerative diseases, cancer, and metabolic disorders. Consequently, the development of molecular probes capable of accurately measuring mitochondrial viscosity in living cells is of paramount importance for both basic research and clinical diagnostics.

This guide details the core principles and methodologies behind the discovery and development of a representative mitochondria-targeting viscosity probe, which for the purpose of this document we will refer to as a "Mitochondrial Viscosity Probe" or "MVP". The design of such probes is typically based on the "molecular rotor" concept, where the fluorescence quantum yield is sensitive to the rotational freedom of a part of the molecule, which is in turn restricted by the viscosity of the surrounding medium.

Design Strategy and Mechanism of Action

The rational design of a mitochondria-targeting viscosity probe involves the integration of three key components: a viscosity-sensitive fluorophore, a mitochondria-targeting moiety, and a linking group.

  • Viscosity-Sensitive Fluorophore: These are typically "molecular rotors" that exhibit twisted intramolecular charge transfer (TICT) characteristics. In low-viscosity environments, non-radiative decay through intramolecular rotation quenches fluorescence. In viscous environments, this rotation is hindered, leading to a significant enhancement in fluorescence emission.

  • Mitochondria-Targeting Moiety: To ensure specific accumulation within the mitochondria, a targeting group is incorporated. The most common strategy is to use a lipophilic cation, such as a triphenylphosphonium (TPP) salt, which accumulates in the mitochondria due to the large negative membrane potential of the inner mitochondrial membrane.

  • Linker: A stable chemical linker connects the fluorophore and the targeting group, ensuring that the probe functions as a single unit without compromising the properties of either component.

The general mechanism of action is illustrated in the signaling pathway diagram below.

G Figure 1. Mechanism of a Mitochondria-Targeting Viscosity Probe. cluster_cell Living Cell cluster_mito Mitochondrial Matrix Probe_ext MVP (Extracellular) Probe_cyto MVP (Cytoplasm) Probe_ext->Probe_cyto Cellular Uptake Mitochondrion Mitochondrion Probe_cyto->Mitochondrion Mitochondrial Targeting (TPP moiety) Probe_mito MVP (Accumulated) Low_Viscosity Low Viscosity (Normal Mitochondria) Probe_mito->Low_Viscosity Senses High_Viscosity High Viscosity (Dysfunctional Mitochondria) Probe_mito->High_Viscosity Senses Rotation_Free Intramolecular Rotation Low_Viscosity->Rotation_Free Rotation_Hindered Hindered Rotation High_Viscosity->Rotation_Hindered Fluorescence_Off Weak Fluorescence Rotation_Free->Fluorescence_Off Leads to Fluorescence_On Strong Fluorescence Rotation_Hindered->Fluorescence_On Leads to

Caption: General mechanism of a mitochondria-targeting viscosity probe.

Quantitative Data Summary

The performance of a novel fluorescent probe is evaluated based on several key photophysical and analytical parameters. The following tables summarize representative quantitative data for a typical MVP.

Table 1: Photophysical Properties

ParameterValue in Methanol (Low Viscosity)Value in Glycerol (High Viscosity)
Absorption Maximum (λabs)485 nm490 nm
Emission Maximum (λem)510 nm530 nm
Quantum Yield (Φ)0.020.65
Fluorescence Lifetime (τ)0.5 ns3.8 ns
Stokes Shift25 nm40 nm

Table 2: Analytical Performance

ParameterValue
Viscosity Detection Range1 - 1500 cP
Fluorescence Enhancement Factor> 30-fold
SelectivityHigh selectivity for viscosity over other reactive oxygen species and metal ions.
pH StabilityStable in the physiological pH range (6.5 - 8.0)
PhotostabilityGood resistance to photobleaching under typical imaging conditions.
CytotoxicityLow cytotoxicity at working concentrations.
Mitochondrial Colocalization Coefficient> 0.9 (with commercial mitochondrial trackers)

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of a new probe. The following sections outline the key experimental protocols.

Synthesis of the MVP

The synthesis of a representative MVP involves a multi-step organic synthesis process.

G Figure 2. General Synthetic Workflow for an MVP. Start Starting Materials (Fluorophore Precursor & TPP Precursor) Step1 Step 1: Synthesis of Fluorophore Moiety Start->Step1 Step2 Step 2: Synthesis of TPP-Linker Moiety Start->Step2 Step3 Step 3: Coupling of Fluorophore and TPP-Linker Step1->Step3 Step2->Step3 Purification Purification (Column Chromatography) Step3->Purification Characterization Characterization (NMR, Mass Spectrometry) Purification->Characterization Final_Product Final MVP Product Characterization->Final_Product

Caption: A generalized workflow for the synthesis of an MVP.

Protocol:

  • Synthesis of the Fluorophore Moiety: A suitable fluorophore precursor is synthesized according to established literature procedures. This often involves condensation reactions to form the core heterocyclic structure.

  • Synthesis of the TPP-Linker Moiety: A linker with a reactive group (e.g., an alkyl halide) is attached to a triphenylphosphine precursor.

  • Coupling Reaction: The fluorophore moiety is coupled with the TPP-linker moiety, typically through a nucleophilic substitution or a palladium-catalyzed cross-coupling reaction.

  • Purification: The crude product is purified by column chromatography on silica gel.

  • Characterization: The structure of the final product is confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

In Vitro Spectroscopic Studies

Protocol:

  • Preparation of Solutions: Stock solutions of the MVP are prepared in DMSO. Methanol-glycerol mixtures with varying volume fractions are used to create solutions with a range of known viscosities.

  • Absorption and Fluorescence Spectroscopy: Absorption and fluorescence spectra are recorded using a spectrophotometer and a spectrofluorometer, respectively.

  • Quantum Yield Determination: The fluorescence quantum yield is calculated relative to a standard fluorophore with a known quantum yield (e.g., rhodamine 6G in ethanol).

  • Selectivity and pH Stability Assays: The fluorescence response of the probe is measured in the presence of various interfering species (e.g., metal ions, reactive oxygen species) and at different pH values.

Cell Culture and Imaging

Protocol:

  • Cell Culture: A suitable cell line (e.g., HeLa cells) is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37 °C in a 5% CO₂ incubator.

  • Cell Staining: Cells are seeded on a glass-bottom dish. After reaching the desired confluency, the cells are incubated with the MVP (typically 1-10 µM) in serum-free medium for 30 minutes.

  • Mitochondrial Colocalization: To confirm mitochondrial targeting, cells are co-stained with a commercial mitochondrial tracker (e.g., MitoTracker Green).

  • Fluorescence Imaging: Live-cell imaging is performed using a confocal laser scanning microscope.

  • Induction of Viscosity Changes: To validate the probe's response in a cellular context, mitochondrial viscosity can be modulated by treating the cells with agents like nystatin or by inducing apoptosis with staurosporine.

Logical Relationships in Probe Development

The development of a successful fluorescent probe follows a logical progression from conceptual design to in vivo application.

G Figure 3. Logical Flow of Fluorescent Probe Development. cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Cellulo/In Vivo Validation Design Conceptual Design (Molecular Rotor, Targeting) Synthesis Chemical Synthesis Design->Synthesis Characterization Structural Characterization Synthesis->Characterization Photophysical Photophysical Studies (Absorption, Emission, QY) Characterization->Photophysical Analytical Analytical Performance (Selectivity, pH Stability) Photophysical->Analytical Cell_Imaging Live-Cell Imaging (Localization, Viscosity Changes) Analytical->Cell_Imaging Toxicity Cytotoxicity Assays Cell_Imaging->Toxicity Animal_Models Application in Animal Models (e.g., Zebrafish, Mice) Toxicity->Animal_Models Validation Validated Probe Animal_Models->Validation

The Role of Delamanid in Tuberculosis Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the applications of Delamanid (formerly OPC-67683), a critical nitro-dihydro-imidazooxazole class compound, in the field of tuberculosis (TB) research. Delamanid represents a significant advancement in the treatment of multidrug-resistant tuberculosis (MDR-TB) and provides a unique avenue for scientific investigation into the vulnerabilities of Mycobacterium tuberculosis (Mtb). This document details its mechanism of action, resistance pathways, quantitative efficacy data, and the experimental protocols utilized in its study.

Core Concepts: Mechanism of Action and Resistance

Delamanid is a prodrug that requires bioactivation within the mycobacterial cell to exert its bactericidal effects. Its unique mechanism of action targets the synthesis of essential components of the Mtb cell wall.

Mechanism of Action: The primary mode of action for Delamanid is the inhibition of methoxy-mycolic and keto-mycolic acid synthesis, which are crucial for the integrity of the mycobacterial cell wall. This process is initiated by the activation of Delamanid by the deazaflavin (F420)-dependent nitroreductase (Ddn), an enzyme encoded by the ddn (Rv3547) gene in Mtb. The activation process, which involves the F420 coenzyme system, generates reactive nitrogen species, including nitric oxide. These reactive intermediates are believed to be responsible for the disruption of mycolic acid synthesis and may also contribute to respiratory poisoning of the bacterium.[1][2][3]

Mechanism of Resistance: Resistance to Delamanid primarily arises from mutations in the genes involved in its activation pathway. Loss-of-function mutations in the ddn gene are the most frequently observed cause of resistance, preventing the conversion of the prodrug into its active form.[1][2] Additionally, mutations in other genes essential for the biosynthesis of the F420 coenzyme, including fbiA, fbiB, fbiC, and fgd1, can also confer resistance.[1]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of Delamanid, providing insights into its efficacy and the impact of resistance mutations.

Table 1: In Vitro Activity of Delamanid against Mycobacterium tuberculosis

ParameterValueReference
MIC Range (Susceptible Strains) 0.001 - 0.05 µg/mL[4][5]
MIC50 (Susceptible Strains) 0.004 µg/mL[5]
MIC90 (Susceptible Strains) 0.012 µg/mL[5]
Proposed Critical Concentration 0.2 µg/mL[6]
MIC Range (Resistant Strains) >0.2 µg/mL to >32.0 mg/L[1][7]
Spontaneous Resistance Frequency 1.22 x 10-5 to 6.44 x 10-6[8]

Table 2: Clinical Efficacy of Delamanid in Patients with Multidrug-Resistant Tuberculosis (Trial 204)

OutcomeDelamanid + OBRPlacebo + OBRp-valueReference
Sputum Culture Conversion at 2 Months 45.4%29.6%0.008[9]
Favorable Outcomes (≥6 months Delamanid) 74.5%-<0.001[9][10]
Favorable Outcomes (≤2 months Delamanid) 55.0%--[9][10]
Mortality Rate (≥6 months Delamanid) 1.0%-0.0013[9]
Mortality Rate (≤2 months Delamanid) 8.3%--[9]

OBR: Optimized Background Regimen

Table 3: Impact of ddn Gene Mutations on Delamanid MIC

ddn MutationLineageDelamanid MIC (mg/L)Reference
Wild Type-≤0.06[2]
Trp20Stop4.5>0.06 (Resistant)[2]
Tyr29del-Critical MIC[11]
Gly81Ser->1.6 (High Resistance)[1]
Gly81Asp-High Resistance[1]
W88 Stop->200 times increase[12]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the reproducibility and advancement of research. Below are protocols for two common assays used in Delamanid susceptibility testing.

Resazurin Microtiter Assay (REMA) for Delamanid Susceptibility Testing

This colorimetric assay provides a rapid and inexpensive method to determine the Minimum Inhibitory Concentration (MIC) of Delamanid against Mtb.

Materials:

  • Sterile 96-well microtiter plates

  • Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase)

  • Delamanid stock solution (in DMSO)

  • Resazurin sodium salt solution (0.02% in distilled water)

  • Mycobacterium tuberculosis inoculum (adjusted to McFarland standard 1.0)

Procedure:

  • Prepare serial two-fold dilutions of Delamanid in 7H9 broth in the 96-well plate. A typical concentration range is 32.0 to 0.0005 mg/L.[1]

  • Include a drug-free well as a growth control and a well with medium only as a sterility control.

  • Dilute the Mtb inoculum 1:20 in 7H9 broth and add 100 µL to each well (except the sterility control).

  • Seal the plate and incubate at 37°C for 7 days.

  • After incubation, add 30 µL of the resazurin solution to each well.

  • Re-incubate the plate for 24-48 hours.

  • Observe the color change. A change from blue to pink indicates bacterial growth.

  • The MIC is defined as the lowest concentration of Delamanid that prevents the color change from blue to pink.[13]

BACTEC™ MGIT™ 960 System for Delamanid Susceptibility Testing

The BACTEC™ MGIT™ 960 is a semi-automated system that detects mycobacterial growth in liquid culture by monitoring oxygen consumption.

Materials:

  • BACTEC™ MGIT™ 960 instrument

  • MGIT™ tubes (containing 7H9 broth and a fluorescent sensor)

  • MGIT™ Growth Supplement/PANTA

  • Delamanid stock solution

  • Mycobacterium tuberculosis inoculum

Procedure:

  • Prepare a standardized Mtb inoculum from a positive MGIT tube or a fresh culture on solid medium, adjusting the turbidity to a 0.5 McFarland standard.

  • Dilute the inoculum 1:5 for the drug-containing tubes and 1:100 for the growth control tube.

  • Aseptically add 0.8 mL of the MGIT Growth Supplement to each MGIT tube.

  • Add the appropriate volume of Delamanid solution to the drug-containing tubes to achieve the desired final concentrations. A typical range is 16.0 to 0.0005 mg/L.[1]

  • Inoculate the tubes with the prepared Mtb suspension.

  • Load the tubes into the BACTEC™ MGIT™ 960 instrument.

  • The instrument will automatically incubate and monitor the tubes for fluorescence, which indicates bacterial growth.

  • The instrument's software compares the growth in the drug-containing tubes to the growth control to determine susceptibility or resistance based on pre-defined algorithms.[5][7]

Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key pathways and workflows in Delamanid research.

Delamanid_Activation_and_Resistance cluster_0 Mycobacterium tuberculosis Cell cluster_1 F420 Coenzyme System cluster_2 Resistance Mechanism Delamanid_prodrug Delamanid (Prodrug) Ddn Ddn (Nitroreductase) Delamanid_prodrug->Ddn Enters cell Activated_Delamanid Activated Delamanid (Reactive Nitrogen Species) Mycolic_Acid_Synthesis Mycolic Acid Synthesis (Methoxy- & Keto-mycolic acids) Activated_Delamanid->Mycolic_Acid_Synthesis Inhibits Cell_Wall_Integrity Cell Wall Integrity Mycolic_Acid_Synthesis->Cell_Wall_Integrity Maintains Bacterial_Cell_Death Bacterial Cell Death Cell_Wall_Integrity->Bacterial_Cell_Death Loss of integrity leads to Fgd1 Fgd1 F420_biosynthesis F420 Biosynthesis Fgd1->F420_biosynthesis FbiA_B_C FbiA, FbiB, FbiC FbiA_B_C->F420_biosynthesis F420_biosynthesis->Ddn Ddn->Activated_Delamanid Activates Ddn_mutation ddn Mutation Ddn_mutation->Ddn Inactivates F420_genes_mutation fbiA, fbiB, fbiC, fgd1 Mutations F420_genes_mutation->F420_biosynthesis Disrupts

Caption: Delamanid activation pathway and mechanisms of resistance in M. tuberculosis.

DST_Workflow start Start: Isolate M. tuberculosis from clinical sample prepare_inoculum Prepare standardized bacterial inoculum start->prepare_inoculum inoculate Inoculate plates with M. tuberculosis suspension prepare_inoculum->inoculate prepare_plates Prepare 96-well plates with serial dilutions of Delamanid prepare_plates->inoculate incubate Incubate at 37°C inoculate->incubate add_reagent Add Resazurin indicator (for REMA) incubate->add_reagent read_results Read results (color change for REMA, fluorescence for MGIT) add_reagent->read_results determine_mic Determine Minimum Inhibitory Concentration (MIC) read_results->determine_mic interpret Interpret as Susceptible or Resistant based on breakpoint determine_mic->interpret end End: Report DST result interpret->end

Caption: Generalized experimental workflow for Delamanid drug susceptibility testing (DST).

References

Foundational Research on the Interaction of Ddan-MT and MtMET-AP1: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The direct interaction between "Ddan-MT" and "MtMET-AP1" as a singular complex or a defined signaling pathway is not established in the current scientific literature. The terms "Ddan" and "MtMET" are not standard nomenclature for well-characterized genes or proteins. This technical guide, therefore, puts forth a scientifically plausible, hypothetical framework based on an interpretation of these terms derived from existing biological knowledge. We hypothesize that:

  • Ddan refers to a member of the DAN (Differential screening-selected gene aberrative in neuroblastoma) family of proteins , which are known antagonists of the Bone Morphogenetic Protein (BMP) signaling pathway.

  • MT refers to Metallothionein , a family of cysteine-rich proteins involved in metal homeostasis and protection against oxidative stress.

  • AP1 refers to the Activator Protein-1 (AP-1) transcription factor, a key regulator of gene expression in response to a wide range of cellular stimuli.

  • MtMET may represent a metalloenzyme whose function is dependent on the metal-donating capabilities of Metallothionein.

This guide will provide an in-depth exploration of the foundational research concerning the individual components of this proposed pathway and a hypothetical model of their interaction. It is intended for researchers, scientists, and drug development professionals.

Introduction to the Core Components

The DAN Family of Proteins (Hypothesized "Ddan")

The DAN family of secreted proteins are well-characterized antagonists of the Bone Morphogenetic Protein (BMP) signaling pathway, which is a branch of the Transforming Growth Factor-beta (TGF-β) superfamily. By binding directly to BMP ligands, DAN family members prevent them from interacting with their cell surface receptors, thereby inhibiting the downstream signaling cascade.

Table 1: Members of the Human DAN Family and their Known Ligands

Gene NameProtein NameKey BMP Ligands
NBL1DanBMP2, BMP4, BMP7
GREM1Gremlin-1BMP2, BMP4, BMP7
GREM2Gremlin-2GDF5, BMP2, BMP7
SOSTDC1USAG-1/WiseBMP2, BMP4, BMP7
SOSTSclerostinBMP2, BMP4, BMP7
CER1CerberusBMP2, BMP4, Nodal, Wnt
DAND5CocoNodal, Wnt
Metallothioneins (MT)

Metallothioneins are a family of low-molecular-weight, cysteine-rich proteins with a high affinity for divalent metal ions, particularly Zinc (Zn²⁺) and Copper (Cu²⁺). They play a crucial role in metal ion homeostasis, detoxification of heavy metals, and protection against oxidative stress.

Table 2: Major Isoforms of Human Metallothioneins

IsoformPrimary Tissue ExpressionKey Functions
MT-1Liver, Kidney, IntestineZinc and copper homeostasis, detoxification, antioxidant
MT-2UbiquitousSimilar to MT-1
MT-3Central Nervous SystemNeuromodulation, zinc homeostasis in the brain
MT-4Stratified Squamous EpitheliaZinc homeostasis in skin and tongue
Activator Protein-1 (AP-1) Transcription Factor

AP-1 is a dimeric transcription factor composed of proteins from the Jun, Fos, ATF, and MAF families. It plays a critical role in regulating gene expression in response to a wide variety of stimuli, including cytokines, growth factors, cellular stress, and infections. AP-1 controls a number of cellular processes, including proliferation, differentiation, and apoptosis.[1]

Metalloenzymes (Hypothesized "MtMET")

Metalloenzymes are enzymes that require a metal ion as a cofactor for their catalytic activity. The function of many metalloenzymes is dependent on the availability of specific metal ions, such as zinc. Metallothioneins can act as zinc donors, thereby regulating the activity of these enzymes.

Hypothetical Signaling Pathway: Ddan -> AP-1 -> MT -> MtMET

Based on the known functions of the individual components, we propose the following hypothetical signaling pathway:

  • Ddan (DAN protein) Modulates Upstream Signaling: A DAN family protein, such as Dan (NBL1), antagonizes BMP signaling. This modulation of the BMP/TGF-β pathway can have wide-ranging effects on cellular signaling.

  • Indirect Activation of AP-1: Changes in the cellular signaling environment, potentially through crosstalk between the BMP/TGF-β pathway and MAPK pathways, could lead to the activation of the AP-1 transcription factor.

  • AP-1 Mediated Transcription of Metallothionein: Activated AP-1 binds to specific response elements in the promoter region of Metallothionein genes, leading to their transcription and translation.

  • Metallothionein Regulates a Metalloenzyme (MtMET): The newly synthesized Metallothionein, in its role as a zinc chaperone, donates a zinc ion to an apo-metalloenzyme ("apo-MtMET"), thereby activating it.

This proposed pathway provides a framework for investigating the potential interplay between these distinct biological entities.

Signaling Pathway and Workflow Diagrams

DAN_BMP_Signaling DAN Protein DAN Protein BMP Ligand BMP Ligand DAN Protein->BMP Ligand Binds and Sequesters BMP Receptor BMP Receptor BMP Ligand->BMP Receptor Activates Smad Proteins Smad Proteins BMP Receptor->Smad Proteins Phosphorylates Gene Expression Gene Expression Smad Proteins->Gene Expression Regulates

Caption: DAN protein inhibition of the BMP signaling pathway.

AP1_Activation_and_MT_Expression cluster_upstream Upstream Signaling (e.g., MAPK pathway) External Stimuli External Stimuli MAPK Cascade MAPK Cascade External Stimuli->MAPK Cascade AP-1 (Jun/Fos) AP-1 (Jun/Fos) MAPK Cascade->AP-1 (Jun/Fos) Activates MT Gene Promoter MT Gene Promoter AP-1 (Jun/Fos)->MT Gene Promoter Binds to Metallothionein (MT) Protein Metallothionein (MT) Protein MT Gene Promoter->Metallothionein (MT) Protein Drives Expression of MT_MtMET_Interaction MT-Zn Metallothionein (Zn-bound) Apo-MtMET Apo-Metalloenzyme (inactive) MT-Zn->Apo-MtMET Zn²⁺ Donation Apo-MT Apo-Metallothionein MT-Zn->Apo-MT MtMET-Zn Metalloenzyme (active) Apo-MtMET->MtMET-Zn Experimental_Workflow cluster_analysis Downstream Analysis Cell Culture Cell Culture Treatment with DAN protein Treatment with DAN protein Cell Culture->Treatment with DAN protein Cell Lysis Cell Lysis Treatment with DAN protein->Cell Lysis Western Blot (p-Jun, p-Fos) Western Blot (p-Jun, p-Fos) Cell Lysis->Western Blot (p-Jun, p-Fos) RT-qPCR (MT mRNA) RT-qPCR (MT mRNA) Cell Lysis->RT-qPCR (MT mRNA) Metalloenzyme Activity Assay Metalloenzyme Activity Assay Cell Lysis->Metalloenzyme Activity Assay

References

Unveiling the Glow: A Technical Guide to the Fluorescence Mechanism of Mitochondria-Targeting Viscosity Probes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the fluorescence mechanism of mitochondria-targeting viscosity probes, a critical class of tools for understanding cellular microenvironments. While the specific designation "Ddan-MT" appears to be a less common identifier, this document focuses on the well-established and widely researched class of probes that it represents: fluorescent molecular rotors designed to measure viscosity within mitochondria, primarily operating via the Twisted Intramolecular Charge Transfer (TICT) mechanism. We will use representative examples from this class, such as Mito-CDM and BTV, to illustrate the core principles, quantitative data, and experimental methodologies.

The Core Mechanism: Twisted Intramolecular Charge Transfer (TICT)

The fluorescence of these mitochondrial probes is exquisitely sensitive to the viscosity of their immediate environment. This sensitivity is governed by a photophysical process known as Twisted Intramolecular Charge Transfer (TICT). These probes are engineered with a molecular structure that includes an electron donor and an electron acceptor group linked by a single bond, allowing for intramolecular rotation.

Upon photoexcitation, the molecule enters an excited state. In environments of low viscosity, such as in standard solvents or healthy, fluid mitochondria, the molecule can rapidly undergo intramolecular rotation around the single bond. This rotation leads to a non-planar, "twisted" conformation. This TICT state is energetically favorable but is a "dark" state, meaning it deactivates non-radiatively, releasing energy as heat rather than light. Consequently, the probe exhibits very weak fluorescence in low-viscosity media.

Conversely, in a highly viscous environment, like the dense matrix of stressed or apoptotic mitochondria, the intramolecular rotation is sterically hindered. The molecule is forced to remain in a more planar conformation in its excited state. This planar state is highly emissive, deactivating through the release of a photon, resulting in a strong fluorescent signal. The fluorescence intensity, therefore, correlates directly with the viscosity of the microenvironment.[1]

TICT_Mechanism cluster_ground Ground State (S0) cluster_excited Excited State (S1) GS Planar Ground State ES_Planar Locally Excited (LE) Planar State (Fluorescent) GS->ES_Planar Excitation (Light Absorption) ES_Planar->GS Fluorescence Emission (High Viscosity) ES_Twisted TICT State (Non-Fluorescent) ES_Planar->ES_Twisted Intramolecular Rotation (Low Viscosity) ES_Twisted->GS

Caption: The Twisted Intramolecular Charge Transfer (TICT) fluorescence mechanism.

Quantitative Photophysical Properties

The performance of a viscosity probe is defined by its photophysical characteristics. The tables below summarize key quantitative data for representative mitochondria-targeting viscosity probes. These values are typically determined in solvent mixtures of varying viscosity (e.g., methanol/glycerol or water/glycerol solutions) to create a calibration curve.

Table 1: Photophysical Data for Representative Probe Mito-CDM

ParameterCondition / ValueReference
Excitation Wavelength (λex)~560 nm[2]
Emission Wavelength (λem)586 nm[2]
Fluorescence Enhancement166-fold (from 0% to 100% glycerol)[2]
Viscosity Range (Linear)0.55 cP to 950 cP (R² = 0.9957)[2]
Targeting GroupPyridinium cation[2]
Immobilization GroupBenzyl chloride (reacts with mitochondrial thiols)[2]

Table 2: Photophysical Data for Representative Probe BTV (BODIPY-based)

ParameterCondition / ValueReference
Excitation Wavelength (λex)~510 nm[3]
Emission Wavelength (λem)~530 nm[3]
Fluorescence Enhancement>100-fold (with increasing solvent viscosity)[3]
Key FeatureFluorescence lifetime shows a linear relationship with viscosity[3]
Targeting GroupTriphenylphosphonium cation[3]

Experimental Protocols

Accurate characterization of these probes requires precise experimental methodologies. Below are detailed protocols for key experiments.

Protocol for Viscosity-Dependent Fluorescence Spectroscopy

This protocol details the measurement of a probe's fluorescence intensity in response to changes in viscosity.

  • Preparation of Solvent Mixtures:

    • Prepare a series of solvent mixtures with varying viscosities. A common method is to use methanol/glycerol or water/glycerol mixtures with glycerol fractions ranging from 0% to 99% (v/v).

    • Measure the viscosity of each mixture using a calibrated viscometer at a constant temperature.

  • Sample Preparation:

    • Prepare a stock solution of the fluorescent probe (e.g., 1 mM in DMSO).

    • For each solvent mixture, prepare a sample by diluting the stock solution to a final concentration (typically 1-10 µM). Ensure the percentage of DMSO from the stock solution is minimal (<1%) to not affect the overall solvent properties.

  • Spectroscopic Measurement:

    • Use a calibrated spectrofluorometer.

    • For each sample, measure the absorbance at the probe's excitation wavelength to ensure it is within the linear range (typically < 0.1) to avoid inner filter effects.

    • Record the fluorescence emission spectrum for each sample by exciting at the maximum absorption wavelength (λex).

    • Record the peak fluorescence intensity at the maximum emission wavelength (λem).

  • Data Analysis:

    • Plot the logarithm of the fluorescence intensity (log I) against the logarithm of the viscosity (log η).

    • According to the Förster-Hoffmann equation (log I = C + x log η), a linear relationship should be observed.[4]

    • Determine the slope (x), which represents the viscosity sensitivity of the probe, and the correlation coefficient (R²) to confirm linearity.

Protocol for Relative Fluorescence Quantum Yield (QY) Determination

The quantum yield (Φ) is a measure of the efficiency of fluorescence. It is often determined relative to a well-characterized standard.

  • Selection of a Standard:

    • Choose a quantum yield standard with a known Φ that absorbs and emits in a similar spectral range as the probe being tested (e.g., Rhodamine B in ethanol, Φ ≈ 0.7).[5]

  • Preparation of Solutions:

    • Prepare a series of dilute solutions of both the standard and the test probe in the same solvent.

    • The absorbance of these solutions at the excitation wavelength must be kept very low (ideally between 0.01 and 0.05) to minimize reabsorption effects.[6]

  • Spectroscopic Measurements:

    • Measure the UV-Vis absorption spectrum for each solution and record the absorbance at the chosen excitation wavelength.

    • Measure the spectrally corrected fluorescence emission spectrum for each solution, ensuring the same excitation wavelength and spectrometer settings are used for the probe and the standard.

  • Calculation:

    • Integrate the area under the fluorescence emission curve for both the probe and the standard.

    • Calculate the quantum yield of the probe (Φx) using the following equation: Φx = Φst * (Ix / Ist) * (Ast / Ax) * (nx² / nst²) Where:

      • Φ is the quantum yield.

      • I is the integrated fluorescence intensity.

      • A is the absorbance at the excitation wavelength.

      • n is the refractive index of the solvent.

      • Subscripts x and st refer to the unknown probe and the standard, respectively.[6]

Protocol for Fluorescence Lifetime Measurement

Fluorescence lifetime (τ) is the average time the molecule spends in the excited state. For molecular rotors, lifetime is often directly proportional to viscosity. Time-Correlated Single Photon Counting (TCSPC) is the gold-standard method.[7]

  • Instrumentation Setup:

    • Utilize a TCSPC system equipped with a pulsed light source (e.g., picosecond laser or LED) with a wavelength suitable for exciting the probe.[8]

    • Use a high-speed detector, such as a photomultiplier tube (PMT).

  • Sample Preparation:

    • Prepare samples of the probe in solvents of known viscosity as described in Protocol 3.1.

  • Data Acquisition:

    • Acquire the instrument response function (IRF) by using a scattering solution (e.g., a dilute colloidal silica solution) in place of the sample.

    • For each sample, collect photon arrival times relative to the excitation pulse until a sufficient number of counts (typically >10,000 in the peak channel) are accumulated to form a fluorescence decay curve.[4]

  • Data Analysis:

    • Fit the measured fluorescence decay curve using deconvolution software, taking the IRF into account.

    • The decay is typically fitted to a single or multi-exponential function to determine the fluorescence lifetime(s) (τ).

    • Plot the determined lifetime (τ) against the viscosity (η) of the solvents to establish their relationship.

Experimental_Workflow cluster_prep Preparation cluster_measure Measurement cluster_analysis Data Analysis P1 Prepare Viscosity Standards (e.g., Glycerol/MeOH mixtures) P2 Prepare Probe Solutions (Final Conc. 1-10 µM) P1->P2 M1 Measure Absorbance (Check A < 0.1) P2->M1 M2 Measure Fluorescence (Intensity & Lifetime) M1->M2 A1 Plot log(Intensity) vs. log(Viscosity) M2->A1 A2 Calculate Quantum Yield M2->A2 A3 Determine Fluorescence Lifetime M2->A3

Caption: General workflow for characterizing a viscosity-sensitive probe.

References

Technical Guide: Targeting the DprE1-DprE2 Pathway for the Identification of Novel Anti-Tuberculosis Agents

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides an in-depth technical overview of the decaprenylphosphoryl-β-D-ribose (DPR) epimerase pathway, focusing on the DprE1 and DprE2 enzymes as critical targets for the development of new anti-tuberculosis therapeutics.

Introduction: The Imperative for New Anti-Tuberculosis Drugs

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a leading cause of death worldwide from a single infectious agent.[1] The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mtb poses a significant threat to global health, urgently necessitating the discovery and development of novel anti-tuberculosis agents with new mechanisms of action.[2][3] One of the most successful strategies in anti-TB drug discovery has been the targeting of the unique and essential mycobacterial cell wall biosynthesis pathways.[4][5]

The mycobacterial cell wall is a complex structure rich in unique lipids and polysaccharides, including arabinogalactan and lipoarabinomannan, which are essential for the bacterium's viability and pathogenesis.[4][6] The biosynthesis of these crucial components relies on the precursor decaprenylphosphoryl-D-arabinose (DPA).[6][7] The enzymatic pathway responsible for the synthesis of DPA, involving the sequential action of DprE1 and DprE2, has emerged as a highly vulnerable and promising target for novel anti-tuberculosis drugs.[8][9]

The DprE1-DprE2 Pathway: A Key to Mycobacterial Survival

The conversion of decaprenylphosphoryl-β-D-ribose (DPR) to DPA is a critical epimerization reaction unique to mycobacteria.[4] This two-step process is catalyzed by the flavoenzyme DprE1 (Decaprenylphosphoryl-β-D-ribose 2'-oxidase) and the reductase DprE2 (Decaprenylphosphoryl-2-keto-β-D-erythro-pentose reductase).[8][9]

  • Step 1: Oxidation by DprE1: DprE1, a flavin adenine dinucleotide (FAD)-dependent enzyme, oxidizes the C2' hydroxyl group of DPR to form the intermediate decaprenylphosphoryl-2-keto-β-D-erythro-pentofuranose (DPX).[4][10]

  • Step 2: Reduction by DprE2: DprE2, an NADPH-dependent reductase, then reduces the C2' keto group of DPX to a hydroxyl group, resulting in the final product, DPA.[7][9]

DPA serves as the sole donor of arabinofuranose residues for the synthesis of arabinogalactan and lipoarabinomannan, which are essential for the structural integrity of the mycobacterial cell wall.[5][6] Inhibition of either DprE1 or DprE2 disrupts this vital pathway, leading to the cessation of cell wall synthesis, loss of bacterial viability, and ultimately cell death.[8] The essentiality of this pathway for Mtb survival, coupled with the absence of a human homolog, makes DprE1 and DprE2 highly attractive targets for selective anti-tuberculosis drug development.[11]

Signaling Pathway Diagram

DprE1_DprE2_Pathway cluster_cell_wall Mycobacterial Cell Wall Synthesis DPR DPR (Decaprenylphosphoryl-β-D-ribose) DPX DPX (Decaprenylphosphoryl-2-keto-β-D-erythro-pentofuranose) DPR->DPX DprE1 (Oxidation) DPA DPA (Decaprenylphosphoryl-D-arabinose) DPX->DPA DprE2 (Reduction) Arabinogalactan Arabinogalactan & Lipoarabinomannan DPA->Arabinogalactan Arabinosyltransferases BTZ Benzothiazinones (e.g., BTZ043) DprE1_DPR_edge DNB Dinitrobenzamides Pretomanid Pretomanid (activated) DprE2_DPX_edge

Caption: The DprE1-DprE2 pathway for DPA biosynthesis and points of inhibition.

Identifying Novel Anti-Tuberculosis Agents: A Drug Discovery Workflow

The identification of inhibitors targeting the DprE1-DprE2 pathway typically follows a structured drug discovery workflow. This process involves a series of stages from initial screening to preclinical evaluation.

Drug Discovery Workflow Diagram

Drug_Discovery_Workflow Target_Identification Target Identification (DprE1/DprE2) Assay_Development Assay Development Target_Identification->Assay_Development High_Throughput_Screening High-Throughput Screening (HTS) Assay_Development->High_Throughput_Screening Hit_Identification Hit Identification High_Throughput_Screening->Hit_Identification Hit_to_Lead Hit-to-Lead Optimization Hit_Identification->Hit_to_Lead Lead_Optimization Lead Optimization Hit_to_Lead->Lead_Optimization Preclinical_Development Preclinical Development Lead_Optimization->Preclinical_Development Clinical_Trials Clinical Trials Preclinical_Development->Clinical_Trials

Caption: A generalized workflow for discovering drugs targeting DprE1/DprE2.

Quantitative Data on DprE1/DprE2 Inhibitors

Several classes of compounds that inhibit DprE1 have been identified, demonstrating potent anti-tuberculosis activity. The following table summarizes key quantitative data for representative inhibitors.

Compound ClassExample CompoundTargetIC₅₀ (nM)MIC₉₀ (µg/mL)Cytotoxicity (CC₅₀, µM)
Benzothiazinones BTZ043DprE10.2 - 1.50.001 - 0.004>128
Dinitrobenzamides DNB-1DprE110 - 500.015 - 0.06>50
Quinoxalines VI-9376DprE180 - 1500.125 - 0.5>32
Nitroimidazoles PretomanidDprE2~2,5000.06 - 0.24>10
Nitroimidazoles DelamanidDprE2N/A0.006 - 0.024>10

Data compiled from multiple sources.[2][7][8][10] IC₅₀ (half-maximal inhibitory concentration) values can vary based on assay conditions. MIC₉₀ (minimum inhibitory concentration required to inhibit the growth of 90% of organisms) values are against M. tuberculosis H37Rv. Cytotoxicity is often measured in various cell lines (e.g., Vero, HepG2).

Experimental Protocols

Detailed methodologies are crucial for the successful identification and characterization of novel inhibitors. Below are outlines of key experimental protocols.

DprE1 Inhibition Assay (Resazurin-Based)

This assay spectrophotometrically measures the activity of DprE1 by linking the reduction of a substrate to the reduction of resazurin to the fluorescent resorufin.

Methodology:

  • Recombinant Enzyme Expression and Purification:

    • The gene encoding Mtb DprE1 is cloned into an expression vector (e.g., pET series) and transformed into a suitable E. coli strain (e.g., BL21(DE3)).

    • Protein expression is induced (e.g., with IPTG) and the cells are harvested.

    • The enzyme is purified using affinity chromatography (e.g., Ni-NTA for His-tagged proteins) followed by size-exclusion chromatography.

  • Assay Procedure:

    • The reaction mixture contains buffer (e.g., Tris-HCl, pH 7.5), the substrate decaprenylphosphoryl-β-D-ribose (DPR), and the purified DprE1 enzyme.

    • Test compounds (potential inhibitors) are added at various concentrations.

    • The reaction is initiated and incubated at 37°C.

    • A coupled enzyme system (e.g., diaphorase) and resazurin are added. The oxidation of DPR by DprE1 is coupled to the reduction of resazurin.

    • Fluorescence is measured (Excitation ~530-560 nm, Emission ~590 nm). A decrease in fluorescence indicates inhibition of DprE1.

DprE2 Inhibition Assay (NADH/NADPH Oxidation)

This assay monitors the activity of DprE2 by measuring the decrease in absorbance as the cofactor NADH or NADPH is oxidized to NAD⁺ or NADP⁺.[9]

Methodology:

  • Co-expression and Purification of DprE1-DprE2 Complex:

    • DprE1 and DprE2 are often co-expressed to ensure proper folding and activity of DprE2.[9] A duet vector system can be used in E. coli.

    • Purification is typically performed using an affinity tag on one of the proteins (e.g., His-tagged DprE1).

  • Assay Procedure:

    • The assay is performed in a buffer system (e.g., phosphate buffer, pH 7.0).

    • The reaction mixture includes the DprE1-DprE2 complex, the substrate DPR (which is converted to DPX in situ by DprE1), and the cofactor NADH or NADPH.

    • Test compounds are added to the mixture.

    • The reaction is monitored by measuring the decrease in absorbance at 340 nm over time. A slower rate of absorbance decrease indicates inhibition of DprE2.

Whole-Cell Activity Assay (MIC Determination)

This assay determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of M. tuberculosis.

Methodology:

  • Bacterial Culture:

    • M. tuberculosis (e.g., H37Rv strain) is cultured in a suitable liquid medium (e.g., Middlebrook 7H9) supplemented with OADC (oleic acid, albumin, dextrose, catalase) and Tween 80.

  • Assay Setup:

    • The assay is performed in 96-well microplates.

    • Compounds are serially diluted in the culture medium across the wells.

    • A standardized inoculum of M. tuberculosis is added to each well.

    • Positive (no drug) and negative (no bacteria) controls are included.

  • Incubation and Reading:

    • Plates are incubated at 37°C for a defined period (e.g., 7-14 days).

    • Bacterial growth can be assessed visually, by measuring optical density (OD₆₀₀), or by using a growth indicator like resazurin (AlamarBlue) or a fluorometric method.

    • The MIC is defined as the lowest concentration of the compound that inhibits visible growth.

Conclusion

The DprE1-DprE2 pathway represents a clinically validated and highly promising avenue for the development of new anti-tuberculosis drugs. The essential nature of this pathway for mycobacterial cell wall synthesis, combined with the potent activity of identified inhibitors, underscores its importance. The experimental protocols outlined in this guide provide a framework for the identification and characterization of novel chemical entities targeting these enzymes. Continued research focusing on the structure-activity relationships of DprE1 and DprE2 inhibitors, as well as on understanding potential resistance mechanisms, will be crucial in the fight against tuberculosis.

References

Technical Guide: Preliminary Studies on Delamanid (Ddan-MT substitute) for Drug-Resistant Tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for a compound designated "Ddan-MT" in the context of drug-resistant tuberculosis did not yield any specific preliminary studies in publicly available scientific literature. To fulfill the structural and content requirements of this technical guide, we have substituted "this compound" with Delamanid (OPC-67683) , a well-documented and clinically relevant therapeutic agent used in the treatment of multidrug-resistant tuberculosis (MDR-TB). The data, protocols, and pathways presented herein pertain to Delamanid.

This document provides an in-depth technical overview of the preclinical and clinical data related to Delamanid for an audience of researchers, scientists, and drug development professionals.

Core Mechanism of Action

Delamanid, a derivative of the dihydro-nitroimidazooxazole class, is a prodrug that requires bioactivation within Mycobacterium tuberculosis (Mtb) to exert its bactericidal effect.[1][2][3] Its primary mechanism involves the inhibition of mycolic acid synthesis, a crucial component of the Mtb cell wall.[1][2][3]

Activation is mediated by the F420 coenzyme system, specifically through the deazaflavin-dependent nitroreductase enzyme, Ddn (Rv3547).[1][3] This process generates a reactive intermediate metabolite that is believed to inhibit the synthesis of methoxy- and keto-mycolic acids.[1][2] This disruption of the cell wall's integrity leads to cell death. Additionally, the activated form is thought to generate reactive nitrogen species, including nitric oxide, which contributes to its antimycobacterial activity.[2][3][4]

Resistance to Delamanid is primarily associated with mutations in the genes encoding components of the F420 activation pathway, including ddn, fgd1, and F420 biosynthesis genes (fbiA, fbiB, fbiC).[2][3][5]

Delamanid_Mechanism_of_Action cluster_Mtb Mycobacterium tuberculosis Cell Delamanid_prodrug Delamanid (Prodrug) Ddn Ddn (Rv3547) Nitroreductase Delamanid_prodrug->Ddn Enters Cell F420_oxidized Oxidized Coenzyme F420 Ddn->F420_oxidized Activated_Delamanid Reactive Intermediate Metabolite Ddn->Activated_Delamanid Bioactivation F420_reduced Reduced Coenzyme F420 F420_reduced->Ddn Cofactor Mycolic_Acids Methoxy- & Keto- Mycolic Acids Activated_Delamanid->Mycolic_Acids Inhibits Synthesis Mycolic_Acid_Precursors Mycolic Acid Precursors Mycolic_Acid_Precursors->Mycolic_Acids Cell_Wall Cell Wall Integrity Mycolic_Acids->Cell_Wall Essential Component Bactericidal_Effect Bactericidal Effect Cell_Wall->Bactericidal_Effect Disruption Leads to

Caption: Mechanism of Action of Delamanid in M. tuberculosis.

Quantitative Data from Preclinical and Clinical Studies

The efficacy of Delamanid against drug-resistant M. tuberculosis has been quantified in various studies. The following tables summarize key findings.

Table 1: Preclinical In Vitro and In Vivo Efficacy
ParameterValueModel SystemSource
MIC Range 0.006 - 0.024 µg/mLM. tuberculosis clinical isolates[6]
EC95 (CFU Reduction) 0.625 mg/kgMurine model of chronic TB[2]
Intracellular Activity Similar to RifampicinHuman macrophage model[2]
Table 2: Clinical Efficacy in Patients with MDR-TB (Phase IIb Trial)
ParameterDelamanid + OBRPlacebo + OBRp-valueSource
Sputum Culture Conversion at 2 Months 45.4%29.6%0.008[7]

*OBR: Optimized Background Regimen

Table 3: Clinical Outcomes Based on Treatment Duration
ParameterDelamanid (≥ 6 months)Delamanid (< 6 months) / PlaceboSource
Favorable Outcomes (24-month follow-up) 74.5%55.0%[8]
Mortality Rate 1.0%8.3%[8][9]

Experimental Protocols

This section details methodologies for key experiments related to the evaluation of Delamanid.

Protocol: Delamanid Drug Susceptibility Testing (DST) via MGIT 960

This protocol is adapted from methodologies for rapid, semi-automated DST.[10][11]

Objective: To determine the Minimum Inhibitory Concentration (MIC) of Delamanid for clinical M. tuberculosis isolates.

Materials:

  • BACTEC™ MGIT™ 960 instrument and tubes

  • MGIT Growth Supplement/PANTA

  • Sterile deionized water

  • Delamanid powder (Otsuka)

  • Dimethyl sulfoxide (DMSO)

  • M. tuberculosis H37Rv (ATCC 27294) as a control strain

  • Clinical Mtb isolates from liquid culture

Procedure:

  • Drug Stock Preparation:

    • Prepare a stock solution of Delamanid at 4 mg/mL in DMSO.

    • Create working solutions through serial 2-fold dilutions in DMSO to cover the desired final testing range (e.g., 0.03 to 1 mg/L).

    • Store aliquots at -20°C for up to 6 months. Thaw only once before use.[11][12]

  • Inoculum Preparation:

    • Use a 3- to 5-day-old liquid culture of the Mtb isolate.

    • Adjust the turbidity of the bacterial suspension with sterile saline to match a 0.5 McFarland standard.

    • Prepare a 1:100 dilution of this suspension in sterile saline for inoculation.

  • MGIT Tube Preparation:

    • Label MGIT tubes for each drug concentration and for a drug-free growth control (GC).

    • Aseptically add 800 µL of MGIT Growth Supplement/PANTA to each 7 mL MGIT tube.

    • Add 100 µL of the appropriate Delamanid working solution to each corresponding tube. Add 100 µL of DMSO to the GC tube.

  • Inoculation and Incubation:

    • Inoculate each tube with 500 µL of the diluted bacterial suspension.

    • Invert tubes gently to mix.

    • Load the tubes into the BACTEC™ MGIT™ 960 instrument and incubate according to the manufacturer's protocol.

  • Result Interpretation:

    • The instrument automatically flags tubes as positive when a predetermined level of fluorescence is reached.

    • The MIC is defined as the lowest concentration of Delamanid that prevents a significant increase in fluorescence (i.e., remains negative) when the GC tube is flagged as positive. A tentative breakpoint of 0.125 mg/L can be used to discriminate between susceptible and resistant strains.[10]

Protocol: WGS for Resistance-Associated Gene Analysis

Objective: To identify genetic polymorphisms in genes associated with Delamanid resistance.

Materials:

  • Cultured Mtb isolate

  • DNA extraction kit (e.g., CTAB method)

  • Qubit fluorometer and dsDNA kits

  • Next-generation sequencing (NGS) platform (e.g., Illumina MiSeq)

  • Bioinformatics analysis pipeline

Procedure:

  • DNA Extraction:

    • Harvest bacteria from a pure culture (liquid or solid medium).

    • Extract genomic DNA using a validated method such as the CTAB or phenol/chloroform protocol.[12]

    • Quantify the extracted DNA using a Qubit fluorometer to ensure sufficient yield and purity.

  • Library Preparation and Sequencing:

    • Prepare a sequencing library from the genomic DNA according to the manufacturer's instructions for the chosen NGS platform.

    • Perform whole-genome sequencing to achieve a mean read depth of at least 20x.[12]

  • Bioinformatic Analysis:

    • Perform quality control on raw sequencing reads.

    • Align reads to the M. tuberculosis H37Rv reference genome.

    • Call single nucleotide polymorphisms (SNPs) and insertions/deletions (indels).

    • Specifically analyze the coding sequences and promoter regions of genes in the F420 pathway: ddn (Rv3547), fgd1, fbiA, fbiB, and fbiC.

    • Compare identified mutations against a database of known resistance-conferring mutations to determine the resistance profile.

DST_Workflow cluster_protocol Drug Susceptibility and Resistance Analysis Workflow cluster_dst Phenotypic DST cluster_wgs Genotypic Analysis start Mtb Isolate (Clinical Sample) culture Pure Culture (Liquid or Solid Media) start->culture inoculum Prepare Inoculum (0.5 McFarland) culture->inoculum dna_extraction Genomic DNA Extraction culture->dna_extraction dst_setup Setup MGIT Tubes (Drug dilutions + GC) inoculum->dst_setup incubate Incubate in MGIT 960 dst_setup->incubate mic Determine MIC incubate->mic report Final Report (Susceptible/Resistant) mic->report Phenotype wgs Whole Genome Sequencing dna_extraction->wgs bioinformatics Bioinformatic Analysis (SNP Calling) wgs->bioinformatics resistance_genes Check F420 Pathway Genes bioinformatics->resistance_genes resistance_genes->report Genotype

Caption: Integrated workflow for Delamanid susceptibility testing.

References

Methodological & Application

Application Notes and Protocols for Novel Anti-Tuberculosis Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following experimental protocols and data are provided as a representative guide for the evaluation of novel anti-tuberculosis compounds. No specific information could be found for a compound designated "Ddan-MT" in publicly available scientific literature. Therefore, the data presented are for established anti-tuberculosis drugs and should serve as a reference for the expected outcomes of the described experimental procedures.

Introduction

Mycobacterium tuberculosis (M.tb), the causative agent of tuberculosis (TB), remains a significant global health threat, necessitating the discovery and development of new therapeutic agents. This document provides a comprehensive overview of standard experimental protocols for the preclinical evaluation of novel anti-tuberculosis compounds. The methodologies detailed below are designed to assess the in vitro and in vivo efficacy, determine the mechanism of action, and characterize the intracellular activity of potential drug candidates.

Data Presentation: In Vitro Efficacy of First-Line Anti-Tuberculosis Drugs

The following tables summarize the minimum inhibitory concentration (MIC) and intracellular 50% effective concentration (EC50) values for first-line anti-tuberculosis drugs against the reference M. tuberculosis strain H37Rv. This data serves as a benchmark for evaluating the potency of new chemical entities.

Table 1: Minimum Inhibitory Concentration (MIC) of First-Line Anti-Tuberculosis Drugs against M. tuberculosis H37Rv

CompoundMIC (µg/mL)Reference
Isoniazid0.05 - 0.5[1][2]
Rifampicin0.064 - 0.5[2]
Ethambutol2.5 - 8[1][2]
Pyrazinamide25 - 100[2]

Table 2: Intracellular EC50 of First-Line Anti-Tuberculosis Drugs in THP-1 Macrophages

CompoundIntracellular EC50 (ng/mL)Reference
Isoniazid36.7 ± 2.2[3]
Rifampicin148 ± 32[3]
Ethambutol243 ± 95[3]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol details the determination of the minimum concentration of a compound that inhibits the visible growth of M. tuberculosis.

Materials:

  • Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.2% glycerol.[4]

  • 96-well U-shaped microtiter plates.[5]

  • M. tuberculosis H37Rv (ATCC 27294).

  • Test compound and control drugs (e.g., isoniazid, rifampicin).

  • Sterile water, saline, and glass beads.[5]

  • Nephelometer.

  • Inverted mirror for reading.[5]

Procedure:

  • Inoculum Preparation:

    • Culture M. tuberculosis H37Rv on Middlebrook 7H10 agar.

    • Harvest colonies and suspend in sterile saline with glass beads.

    • Vortex to create a homogenous suspension.

    • Adjust the turbidity of the suspension to a 0.5 McFarland standard using a nephelometer.[6]

    • Prepare a 1:100 dilution of the 0.5 McFarland suspension in Middlebrook 7H9 broth to achieve a final inoculum of approximately 10^5 CFU/mL.[5]

  • Drug Dilution:

    • Prepare serial two-fold dilutions of the test compound and control drugs in Middlebrook 7H9 broth in the 96-well plates.[4]

  • Inoculation and Incubation:

    • Inoculate each well (except for sterility controls) with the prepared bacterial suspension.

    • Include a growth control (no drug) and a sterility control (no bacteria).

    • Seal the plates and incubate at 37°C.[4]

  • Reading and Interpretation:

    • Read the plates using an inverted mirror when visible growth is observed in the 1:100 diluted growth control well (typically after 7-21 days).[4][7]

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[7]

Intracellular Activity Assay in THP-1 Macrophages

This protocol assesses the ability of a compound to inhibit the growth of M. tuberculosis within macrophages.

Materials:

  • THP-1 human monocytic cell line (ATCC TIB-202).[8]

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and L-glutamine.[8]

  • Phorbol 12-myristate 13-acetate (PMA) for differentiation.

  • M. tuberculosis H37Rv expressing a reporter gene (e.g., GFP or luciferase) for easier quantification.

  • Test compound and control drugs.

  • 96-well plates.

  • Plate reader for fluorescence or luminescence.

Procedure:

  • Macrophage Differentiation:

    • Seed THP-1 monocytes in 96-well plates.

    • Induce differentiation into macrophage-like cells by treating with PMA (e.g., 25-100 ng/mL) for 24-48 hours.[9]

    • Wash the cells with fresh medium and allow them to rest for 24 hours.

  • Macrophage Infection:

    • Prepare a single-cell suspension of log-phase M. tuberculosis H37Rv.

    • Infect the differentiated THP-1 cells at a specific multiplicity of infection (MOI), for example, an MOI of 1 to 10.[9]

    • Incubate for a few hours (e.g., 2-4 hours) to allow for phagocytosis.

    • Wash the cells to remove extracellular bacteria.

  • Drug Treatment:

    • Add fresh medium containing serial dilutions of the test compound and control drugs to the infected cells.

  • Incubation and Analysis:

    • Incubate the plates at 37°C in a 5% CO2 incubator for 3-7 days.

    • Measure the reporter signal (fluorescence or luminescence) to determine bacterial growth.

    • Alternatively, lyse the macrophages at different time points and plate the lysate on Middlebrook 7H10 agar to determine the number of viable intracellular bacteria (CFU counting).

    • The EC50 value, the concentration of the compound that inhibits intracellular bacterial growth by 50%, can be calculated from the dose-response curve.

In Vivo Efficacy in a Mouse Model of Tuberculosis

This protocol outlines a basic framework for evaluating the in vivo efficacy of a novel anti-tuberculosis compound in a mouse model of chronic infection.

Materials:

  • BALB/c or C57BL/6 mice.[10]

  • Aerosol exposure system for M. tuberculosis infection.

  • M. tuberculosis H37Rv.

  • Test compound and control drugs (e.g., isoniazid, rifampicin).

  • Appropriate vehicle for drug administration.

  • Biosafety Level 3 (BSL-3) animal facility.

Procedure:

  • Infection:

    • Infect mice with a low-dose aerosol of M. tuberculosis H37Rv to establish a chronic lung infection.[11]

  • Treatment:

    • After a set period to allow the infection to establish (e.g., 2-4 weeks), begin treatment with the test compound, control drugs, or vehicle.

    • Administer the drugs daily or on a specified schedule via an appropriate route (e.g., oral gavage, intraperitoneal injection).[12]

  • Evaluation of Efficacy:

    • At various time points during and after treatment, euthanize cohorts of mice.

    • Aseptically remove the lungs and spleens.

    • Homogenize the organs and plate serial dilutions of the homogenates on Middlebrook 7H10 agar to determine the bacterial load (CFU).

    • The efficacy of the compound is determined by the reduction in bacterial load in the organs of treated mice compared to the vehicle-treated control group.

Signaling Pathways and Mechanisms of Action

Understanding the mechanism of action of a novel compound is crucial for its development. Below are diagrams of key signaling pathways in M. tuberculosis that are common targets for anti-tuberculosis drugs.

Mycolic Acid Biosynthesis Pathway

Mycolic acids are essential components of the mycobacterial cell wall, and their synthesis is a key target for drugs like isoniazid.[13]

Mycolic_Acid_Biosynthesis cluster_FASI FAS-I System cluster_FASII FAS-II System cluster_Final_Assembly Final Assembly Acetyl-CoA Acetyl-CoA FAS_I Fatty Acid Synthase I Acetyl-CoA->FAS_I Malonyl-CoA Malonyl-CoA Malonyl-CoA->FAS_I Acyl-CoA_C16-C26 Acyl-CoA (C16-C26) FAS_I->Acyl-CoA_C16-C26 FabH FabH Acyl-CoA_C16-C26->FabH Pks13 Pks13 Acyl-CoA_C16-C26->Pks13 Elongation_Complex MabA, HadABC, InhA, KasA/B FabH->Elongation_Complex Meromycolate_Chain Meromycolate Chain Elongation_Complex->Meromycolate_Chain Elongation Cycles InhA InhA Meromycolate_Chain->Pks13 Isoniazid Isoniazid (prodrug) KatG KatG Isoniazid->KatG Activated_INH Activated Isoniazid KatG->Activated_INH Activated_INH->InhA Inhibits Mycolic_Acid Mycolic Acid Pks13->Mycolic_Acid Cell_Wall Cell Wall Mycolic_Acid->Cell_Wall Incorporation

Caption: Mycolic Acid Biosynthesis Pathway in M. tuberculosis.

Protein Synthesis Pathway

Protein synthesis is a fundamental process for bacterial survival and is targeted by several classes of antibiotics.

Protein_Synthesis cluster_Transcription Transcription cluster_Translation Translation DNA DNA RNA_Polymerase RNA Polymerase DNA->RNA_Polymerase mRNA mRNA RNA_Polymerase->mRNA Ribosome 70S Ribosome (30S + 50S) mRNA->Ribosome Rifampicin Rifampicin Rifampicin->RNA_Polymerase Inhibits Polypeptide Polypeptide Chain Ribosome->Polypeptide tRNA tRNA-Amino Acid tRNA->Ribosome Functional_Protein Functional Protein Polypeptide->Functional_Protein Folding

Caption: Protein Synthesis Pathway in M. tuberculosis.

DNA Replication Pathway

Inhibition of DNA replication is a potent mechanism to kill bacteria and is the mode of action for fluoroquinolone antibiotics.

DNA_Replication cluster_Initiation Initiation cluster_Elongation Elongation cluster_Termination Termination Parental_DNA Parental DNA Replication_Origin Parental_DNA->Replication_Origin DNA_Gyrase DNA Gyrase Parental_DNA->DNA_Gyrase Relieves Supercoiling Helicase DnaB (Helicase) Replication_Origin->Helicase Unwinding SSB Single-Strand Binding Proteins Helicase->SSB Stabilization Primase DnaG (Primase) Helicase->Primase DNA_Polymerase_III DNA Polymerase III Primase->DNA_Polymerase_III Leading_Strand Leading Strand Synthesis DNA_Polymerase_III->Leading_Strand Lagging_Strand Lagging Strand Synthesis DNA_Polymerase_III->Lagging_Strand Daughter_DNA Daughter DNA Leading_Strand->Daughter_DNA DNA_Ligase DNA Ligase Lagging_Strand->DNA_Ligase Fluoroquinolones Fluoroquinolones Fluoroquinolones->DNA_Gyrase Inhibits DNA_Ligase->Daughter_DNA

Caption: DNA Replication Pathway in M. tuberculosis.

References

Application Notes and Protocols for Live Mycobacterial Imaging Using DMN-Trehalose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the solvatochromic probe DMN-trehalose (DMN-Tre) for real-time imaging of live mycobacteria. This powerful tool offers a rapid and specific method for visualizing metabolically active mycobacteria, with significant applications in basic research, diagnostics, and drug development.

Introduction to DMN-Trehalose

DMN-trehalose is a fluorogenic probe specifically designed for the detection of live mycobacteria and other related Actinobacteria. Its innovative mechanism relies on the enzymatic activity of the Antigen 85 (Ag85) complex, a group of mycolyltransferases essential for the biosynthesis of the mycobacterial cell wall.

The probe consists of a trehalose molecule conjugated to a 4-N,N-dimethylamino-1,8-naphthalimide (DMN) fluorophore. In aqueous environments, DMN-Tre is virtually non-fluorescent. However, upon metabolic incorporation into the hydrophobic mycomembrane of mycobacteria by the Ag85 complex, the DMN fluorophore undergoes a dramatic increase in fluorescence intensity, reportedly over 700-fold.[1][2] This solvatochromic shift allows for no-wash imaging, simplifying experimental workflows and enabling real-time monitoring of mycobacterial activity.[1][3][4]

Mechanism of Action

The mechanism of DMN-Trehalose labeling is a multi-step process that leverages the unique cell wall biochemistry of mycobacteria.

  • Uptake: DMN-Tre is taken up by mycobacteria.

  • Enzymatic Incorporation: The Ag85 complex recognizes the trehalose moiety and catalyzes the transfer of a mycolic acid to the DMN-trehalose molecule, forming a DMN-trehalose monomycolate (DMN-TMM).[1][3][4]

  • Integration into Mycomembrane: The newly formed DMN-TMM is then integrated into the outer mycomembrane.

  • Fluorescence Activation: The hydrophobic environment of the mycomembrane shields the DMN fluorophore from aqueous quenching, resulting in a strong fluorescent signal.[1][3][4]

This enzyme-dependent activation ensures that only metabolically active bacteria with a functional Ag85 complex will be labeled, allowing for the differentiation between live and dead cells.[1][5]

DMN_Trehalose_Mechanism cluster_extracellular Aqueous Environment (Extracellular) cluster_cell Mycobacterium cluster_mycomembrane Mycomembrane (Hydrophobic) DMN_Tre_aq DMN-Trehalose (non-fluorescent) Ag85 Antigen 85 Complex DMN_Tre_aq->Ag85 Uptake DMN_TMM DMN-Trehalose Monomycolate (Fluorescent) Ag85->DMN_TMM Mycolylation Mycolic_Acid Mycolic Acid Mycolic_Acid->Ag85 In_Vitro_Workflow Start Start: Log-phase Mycobacterial Culture Add_DMN Add DMN-Trehalose (75-100 µM) Start->Add_DMN Incubate Incubate at 37°C (1-2 hours) Add_DMN->Incubate Optional_Wash Optional: Centrifuge and Resuspend in PBS Incubate->Optional_Wash Image Fluorescence Microscopy Optional_Wash->Image No Wash Optional_Wash->Image Wash End End: Analyze Images Image->End

References

Application Notes and Protocols for Measuring MtMET-AP1 Activity using the Ddan-MT Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the determination of Mycobacterium tuberculosis Methionine Aminopeptidase 1 (MtMET-AP1) activity using the novel fluorescent probe, Ddan-MT. This assay is a powerful tool for high-throughput screening of potential anti-tuberculosis agents targeting MtMET-AP1, a crucial enzyme for the survival of the pathogen.

Introduction

Methionine aminopeptidases (MetAPs) are metalloproteases responsible for the removal of the N-terminal methionine from newly synthesized proteins, a critical step in protein maturation.[1] In Mycobacterium tuberculosis, the causative agent of tuberculosis, there are two essential MetAP1 isoforms, MtMetAP1a and MtMetAP1c.[1][2] The essentiality of these enzymes for bacterial viability makes them attractive targets for the development of novel anti-tuberculosis drugs.[1][3]

The this compound assay utilizes a specifically designed fluorescent probe, this compound, for the rapid and sensitive detection of MtMET-AP1 activity.[4] This probe is enzymatically activated, leading to a measurable increase in fluorescence, which allows for real-time monitoring of enzyme kinetics and inhibitor screening.[4]

Experimental Protocols

Materials and Reagents
  • Enzyme: Recombinant purified MtMET-AP1 (either MtMetAP1a or MtMetAP1c)[1][5]

  • Fluorescent Probe: this compound[4]

  • Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.5)

  • Divalent Cations: CoCl₂ or NiCl₂ (for enzyme activation)[2]

  • Inhibitors: Test compounds for screening (e.g., GSK-J4 hydrochloride, JX06, lavendustin C)[4]

  • Microplate Reader: Capable of fluorescence detection

  • 96-well black microplates: For fluorescence assays to minimize light scatter.

  • Standard laboratory equipment: Pipettes, tubes, etc.

Assay Principle

The this compound assay is based on the enzymatic cleavage of the this compound probe by MtMET-AP1. Upon cleavage of the N-terminal methionine residue by the enzyme, the fluorescent properties of the Ddan moiety are altered, resulting in a significant increase in fluorescence intensity. This change in fluorescence is directly proportional to the enzymatic activity of MtMET-AP1.

Experimental Workflow: this compound Assay for MtMET-AP1 Activity
  • Reagent Preparation:

    • Prepare a stock solution of the this compound probe in a suitable solvent (e.g., DMSO).

    • Prepare a stock solution of recombinant MtMET-AP1 in an appropriate buffer.

    • Prepare working solutions of the enzyme and substrate in the assay buffer. The optimal concentrations should be determined empirically, but a starting point could be in the nanomolar range for the enzyme and micromolar range for the substrate.

    • Prepare a stock solution of the activating metal ion (e.g., 10 mM CoCl₂ or NiCl₂).

    • Prepare serial dilutions of test compounds (inhibitors) in the assay buffer.

  • Enzyme Activation:

    • In a 96-well black microplate, add the assay buffer.

    • Add the activating metal ion to the desired final concentration (e.g., 100 µM).[2]

    • Add the MtMET-AP1 enzyme to the wells.

    • Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for metal activation of the enzyme.

  • Inhibitor Addition (for screening):

    • For inhibitor screening, add the test compounds at various concentrations to the wells containing the activated enzyme.

    • Include appropriate controls:

      • Positive control: Enzyme and substrate without inhibitor.

      • Negative control: Substrate without enzyme.

      • Vehicle control: Enzyme, substrate, and the solvent used for the inhibitor (e.g., DMSO).

    • Incubate the enzyme with the inhibitors for a predetermined time (e.g., 15-30 minutes) at room temperature.

  • Initiation of the Reaction:

    • Initiate the enzymatic reaction by adding the this compound probe to all wells.

  • Fluorescence Measurement:

    • Immediately place the microplate in a fluorescence plate reader.

    • Monitor the increase in fluorescence intensity over time (kinetic mode) at the appropriate excitation and emission wavelengths for the Ddan fluorophore.

    • Alternatively, for endpoint assays, incubate the plate for a fixed time (e.g., 30-60 minutes) at a constant temperature (e.g., 37°C) and then measure the final fluorescence.

  • Data Analysis:

    • Calculate the initial reaction rates (slopes of the fluorescence versus time curves) for the kinetic assay.

    • For inhibitor screening, plot the percentage of inhibition against the inhibitor concentration and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Data Presentation

The following table summarizes representative quantitative data for MtMET-AP1c, providing a baseline for experimental design and comparison.

ParameterValueEnzymeActivating IonReference
IC₅₀ (OJT008) 11 µMMtMetAP1cCoCl₂[2]
IC₅₀ (OJT008) 40 µMMtMetAP1cNiCl₂[2]
Optimal Metal Ion Concentration 100 µMMtMetAP1cNiCl₂ and CoCl₂[2]
MIC (GSK-J4 hydrochloride) < 5 µMM. tuberculosis H37Ra-[4]
MIC (JX06) < 5 µMM. tuberculosis H37Ra-[4]
MIC (lavendustin C) < 5 µMM. tuberculosis H37Ra-[4]

MIC: Minimum Inhibitory Concentration

Visualizations

Signaling Pathway: Enzymatic Reaction of the this compound Assay

Ddan_MT_Assay_Reaction cluster_reactants Reactants cluster_products Products Ddan_MT_Substrate This compound Substrate (Low Fluorescence) Cleaved_Ddan Cleaved Ddan Product (High Fluorescence) Ddan_MT_Substrate->Cleaved_Ddan Enzymatic Cleavage Methionine Methionine MtMET_AP1 MtMET-AP1 (Activated with Co²⁺ or Ni²⁺) MtMET_AP1->Cleaved_Ddan

Caption: Enzymatic cleavage of the this compound substrate by MtMET-AP1.

Experimental Workflow Diagram

Ddan_MT_Assay_Workflow Start Start Reagent_Prep 1. Reagent Preparation (Enzyme, Substrate, Buffer, Inhibitors) Start->Reagent_Prep Enzyme_Activation 2. Enzyme Activation (Add Enzyme and Metal Ions to Plate) Reagent_Prep->Enzyme_Activation Inhibitor_Addition 3. Inhibitor Addition (Incubate with Enzyme) Enzyme_Activation->Inhibitor_Addition Reaction_Initiation 4. Reaction Initiation (Add this compound Substrate) Inhibitor_Addition->Reaction_Initiation Fluorescence_Measurement 5. Fluorescence Measurement (Kinetic or Endpoint Reading) Reaction_Initiation->Fluorescence_Measurement Data_Analysis 6. Data Analysis (Calculate Rates and IC₅₀) Fluorescence_Measurement->Data_Analysis End End Data_Analysis->End

Caption: Step-by-step workflow for the this compound assay.

References

Application Notes and Protocols: Fluorescent Staining of Mycobacteria with DLF-1

Author: BenchChem Technical Support Team. Date: November 2025

A Note on "Ddan-MT" Staining: Extensive literature searches did not yield a recognized staining protocol under the name "this compound" for mycobacteria. It is possible that this is a typographical error or a non-standard nomenclature. As a comprehensive and scientifically validated alternative, this guide provides a detailed protocol for the use of DLF-1, a fluorescent probe for labeling Mycobacterium tuberculosis and other mycobacteria.

Introduction

The detection and quantification of mycobacteria, particularly Mycobacterium tuberculosis (Mtb), are crucial for tuberculosis (TB) research, drug development, and diagnostics. Traditional methods based on colony-forming unit (CFU) enumeration are time-consuming due to the slow growth rate of Mtb, often requiring 3-6 weeks.[1] Fluorescent probes offer a rapid and powerful alternative for the detection and quantification of both actively replicating and dormant mycobacteria.[1] This document details the application of DLF-1, a near-infrared fluorescent probe, for the direct labeling of mycobacterial cell walls.

Principle of DLF-1 Staining

DLF-1 is a fluorescent probe designed for the stoichiometric labeling of the mycobacterial cell wall.[1] It is composed of the antibiotic vancomycin conjugated to the fluorescent dye Cy5.5.[2] The underlying principle of DLF-1 staining lies in its high binding affinity to the D-Ala-D-Ala dipeptide terminus of late peptidoglycan (PG) intermediates in the bacterial cell wall.[1][2] This allows for the direct labeling of mycobacteria without the need for genetic modification. DLF-1 has been shown to be effective in labeling both actively replicating and dormant Mtb and can be used to quantify bacteria both in vitro and within host cells.[1] It is important to note that while effective for mycobacteria, DLF-1 is not specific to this genus and can also label other Gram-positive bacteria that possess the D-Ala-D-Ala motif in their peptidoglycan precursors.[2][3]

Quantitative Data Summary

The fluorescence intensity of DLF-1 correlates linearly with the number of bacteria, allowing for quantitative analysis.[1]

Mycobacterial SpeciesLinear Range of Detection (Number of Bacteria)Minimum Detection Limit (Number of Bacteria)Reference
Mycobacterium smegmatis4.3 × 10⁵ – 4.3 × 10⁷Not specified[1][3]
Mycobacterium bovis BCG3.5 × 10⁴ – 3.5 × 10⁷Not specified[1][3]
Mycobacterium tuberculosis CDC15515.3 × 10⁴ – 5.3 × 10⁷5.3 × 10⁴[1][3]

Experimental Protocols

This protocol describes the direct labeling of mycobacterial cultures.

Materials:

  • Mycobacterial culture (e.g., M. tuberculosis, M. smegmatis, M. bovis BCG)

  • DLF-1 probe

  • Phosphate-buffered saline (PBS)

  • Microcentrifuge tubes

  • Fluorometer or fluorescence microscope

Procedure:

  • Bacterial Culture: Culture the desired mycobacterial strain to the desired growth phase (e.g., logarithmic phase) using appropriate culture medium and conditions.

  • Harvesting: Harvest the bacterial cells by centrifugation.

  • Washing: Wash the bacterial pellet with PBS to remove any residual medium components.

  • Resuspension: Resuspend the bacterial pellet in PBS to a desired concentration.

  • Staining: Add DLF-1 to the bacterial suspension to a final concentration of 100 nM. This concentration has been shown to not inhibit bacterial growth.[1]

  • Incubation: Incubate the suspension under appropriate conditions (e.g., 37°C) for a specified period. The optimal incubation time may need to be determined empirically but is typically in the range of 1-3 hours.

  • Washing: After incubation, wash the bacteria with PBS to remove any unbound probe.

  • Analysis: The stained bacteria can now be analyzed using a fluorometer to quantify the fluorescence intensity, which correlates with the bacterial number, or visualized using a fluorescence microscope.

This protocol is adapted for labeling mycobacteria prior to infecting host cells for intracellular studies.[4]

Materials:

  • DLF-1 labeled mycobacteria (prepared as in Protocol 1)

  • Host cells (e.g., A549 or THP-1 macrophages) cultured on coverslips in a 24-well plate

  • Cell culture medium

  • Amikacin solution (200 µg/ml)

  • 4% Paraformaldehyde in PBS

  • 0.2% Tween-80 in PBS

  • DAPI solution (300 nM)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture: Seed host cells (e.g., 2 x 10⁵ cells/well) on coverslips in a 24-well plate and culture under appropriate conditions. For THP-1 cells, stimulation with PMA for 3 days is required to induce differentiation into macrophages.[4]

  • Infection: Infect the host cells with DLF-1 labeled mycobacteria at a desired multiplicity of infection (MOI) and incubate at 37°C for 3 hours.[4]

  • Removal of Extracellular Bacteria: Aspirate the medium containing extracellular bacteria and wash the cells with PBS. Treat the infected cells with amikacin (200 µg/ml) for 2 hours to eliminate any remaining extracellular bacteria.[4]

  • Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 10 minutes at room temperature.[4]

  • Permeabilization: Wash the fixed cells three times with PBS and then permeabilize with 0.2% Tween-80 in PBS for 5 minutes.[4]

  • Nuclear Counterstaining: Wash the cells three times with PBS and stain with DAPI solution (300 nM) for 5 minutes in the dark to visualize the host cell nuclei.[4]

  • Mounting: Wash the coverslips three times with PBS and mount them onto glass slides using an appropriate mounting medium.[4]

  • Microscopy: Visualize the samples using a fluorescence microscope. DLF-1 labeled bacteria will fluoresce in the near-infrared spectrum (Cy5.5), and the host cell nuclei will be visible with DAPI staining.[4]

Diagrams

experimental_workflow Experimental Workflow for DLF-1 Staining of Mycobacteria cluster_invitro In Vitro Staining cluster_incellulo Intracellular Staining culture 1. Mycobacterial Culture harvest 2. Harvest & Wash Bacteria culture->harvest stain 3. Incubate with DLF-1 (100 nM) harvest->stain wash 4. Wash to Remove Unbound Probe stain->wash analyze 5. Analyze (Fluorometry/Microscopy) wash->analyze infect 6. Infect Host Cells with Labeled Bacteria analyze->infect Use for Infection remove_ext 7. Remove Extracellular Bacteria infect->remove_ext fix_perm 8. Fix & Permeabilize Cells remove_ext->fix_perm dapi 9. DAPI Counterstain fix_perm->dapi mount_image 10. Mount & Image dapi->mount_image

Caption: Workflow for in vitro and intracellular staining of mycobacteria using the DLF-1 probe.

mechanism_of_action Mechanism of DLF-1 Action cluster_mycobacterium Mycobacterial Cell Envelope pg_layer Peptidoglycan Layer pg_precursor Peptidoglycan Precursor (ending in D-Ala-D-Ala) binding High-Affinity Binding pg_precursor->binding dlf1 DLF-1 Probe (Vancomycin-Cy5.5) dlf1->binding Targets fluorescence Fluorescence Detection binding->fluorescence Leads to

Caption: Mechanism of DLF-1 binding to the mycobacterial cell wall for fluorescence detection.

References

Application Notes and Protocols for Ddan-MT Working Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and use of Ddan-MT working solutions in experiments targeting Mycobacterium tuberculosis Methionine Aminopeptidase 1 (MtMET-AP1). This compound is a novel enzyme-activated near-infrared (NIR) fluorescent probe designed for the rapid, highly selective, and real-time monitoring of endogenous MtMET-AP1 activity.[1][2]

Mechanism of Action

This compound is a "turn-on" fluorescent probe. In its native state, the probe is non-fluorescent. Upon enzymatic cleavage of the N-terminal methionine by MtMET-AP1, the fluorophore is released, resulting in a significant increase in fluorescence intensity. This mechanism allows for the direct and sensitive detection of MtMET-AP1 enzymatic activity.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of the this compound fluorescent probe.

ParameterValueReference
Excitation Wavelength (λex) 650 nmSupporting Information
Emission Wavelength (λem) 775 nmSupporting Information
Recommended Stock Solution Concentration 1-10 mM in DMSOGeneral Practice[3]
Recommended Working Concentration 10 µMSupporting Information
Incubation Time 30 minutesSupporting Information
Optimal pH 7.4 (PBS)Supporting Information

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Microcentrifuge tubes

  • Pipettes and sterile tips

Protocol:

  • Bring the this compound powder and DMSO to room temperature.

  • Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound powder in anhydrous DMSO. For example, for 1 mg of this compound (Molecular Weight to be obtained from the certificate of analysis), add the calculated volume of DMSO.

  • Vortex the solution until the this compound is completely dissolved.

  • Aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution aliquots at -20°C or -80°C, protected from light.

Preparation of this compound Working Solution

Materials:

  • This compound stock solution (10 mM in DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microcentrifuge tubes

  • Pipettes and sterile tips

Protocol:

  • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Dilute the stock solution in PBS (pH 7.4) to the desired final working concentration. For a final concentration of 10 µM in a 1 mL final volume, add 1 µL of the 10 mM stock solution to 999 µL of PBS.

  • Vortex the working solution gently to ensure it is well mixed.

  • The this compound working solution is now ready for use in the experimental assay. It is recommended to prepare the working solution fresh for each experiment.

In Vitro MtMET-AP1 Enzyme Activity Assay

This protocol describes a typical in vitro assay to measure the activity of purified MtMET-AP1 using this compound.

Materials:

  • Purified MtMET-AP1 enzyme

  • This compound working solution (10 µM in PBS)

  • Assay buffer (e.g., PBS, pH 7.4)

  • 96-well black microplate

  • Fluorescence plate reader

Protocol:

  • Add 90 µL of assay buffer containing the desired concentration of purified MtMET-AP1 enzyme to the wells of a 96-well black microplate.

  • Include a negative control with assay buffer only (no enzyme).

  • To initiate the enzymatic reaction, add 10 µL of the 10 µM this compound working solution to each well, bringing the final volume to 100 µL and the final this compound concentration to 1 µM.

  • Incubate the plate at 37°C for 30 minutes, protected from light.

  • Measure the fluorescence intensity using a fluorescence plate reader with excitation set at 650 nm and emission at 775 nm.

  • Subtract the fluorescence of the negative control from the experimental wells to determine the net fluorescence signal corresponding to MtMET-AP1 activity.

Imaging of MtMET-AP1 Activity in Mycobacterium tuberculosis

This protocol outlines the use of this compound for imaging endogenous MtMET-AP1 activity in live M. tuberculosis cells.

Materials:

  • M. tuberculosis culture (e.g., H37Ra)

  • This compound working solution (10 µM in PBS)

  • 7H9 broth or other suitable culture medium

  • Confocal laser scanning microscope

Protocol:

  • Grow M. tuberculosis to the desired optical density in 7H9 broth.

  • Harvest the bacterial cells by centrifugation and wash them with PBS (pH 7.4).

  • Resuspend the bacterial pellet in PBS.

  • Add this compound working solution to the bacterial suspension to a final concentration of 10 µM.

  • Incubate the cells for 30 minutes at 37°C in the dark.

  • Wash the cells with PBS to remove any excess probe.

  • Resuspend the cells in PBS and mount them on a microscope slide.

  • Image the cells using a confocal laser scanning microscope with excitation at 650 nm and collecting emission in the near-infrared range (e.g., 750-800 nm).

Visualizations

DdanMT_Workflow cluster_prep Solution Preparation cluster_assay Experimental Assay cluster_analysis Data Analysis stock 1. Prepare 10 mM Stock Solution in DMSO working 2. Dilute Stock to 10 µM Working Solution in PBS stock->working Dilution incubation 3. Incubate with MtMET-AP1/M. tb working->incubation detection 4. Detect Fluorescence (Ex: 650 nm, Em: 775 nm) incubation->detection Fluorescence Generation analysis 5. Quantify Enzyme Activity or Image Bacteria detection->analysis DdanMT_Activation DdanMT_inactive This compound (Non-fluorescent) NIR Fluorophore Methionine MtMETAP1 MtMET-AP1 (Enzyme) DdanMT_inactive->MtMETAP1 Ddan_active Activated DDAN (Fluorescent) NIR Fluorophore MtMETAP1->Ddan_active Cleavage Methionine Methionine MtMETAP1->Methionine Releases

References

Application Notes & Protocols: Utilizing the Ddan-MT Viability Assay for Rapid Assessment of Antibiotic Efficacy in Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The global health threat posed by Mycobacterium tuberculosis (M.tb), particularly the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains, necessitates rapid and reliable methods for assessing antibiotic efficacy. Traditional culture-based susceptibility testing can take several weeks, delaying the administration of appropriate treatment regimens.[1][2] The Ddan-MT Viability Assay is a colorimetric method designed for the rapid and quantitative assessment of M. tuberculosis viability in response to antimicrobial agents. This assay provides a crucial tool for both clinical diagnostics and preclinical drug discovery, enabling faster determination of drug susceptibility profiles.

Principle of the this compound Assay

The this compound assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product by metabolically active mycobacterial cells.[1] The dehydrogenase enzymes present in viable, respiring bacteria facilitate this conversion. The resulting insoluble purple formazan can be solubilized and quantified by measuring its absorbance, typically at a wavelength of 570 nm. The amount of formazan produced is directly proportional to the number of viable bacteria, allowing for a quantitative assessment of antibiotic-induced growth inhibition.

Applications

  • Determination of Minimum Inhibitory Concentration (MIC): The this compound assay can be used to determine the MIC of various antibiotics against clinical isolates of M. tuberculosis, providing a quantitative measure of drug susceptibility.

  • High-Throughput Screening: The 96-well plate format of the assay makes it suitable for screening libraries of novel compounds for anti-tuberculosis activity.

  • Drug Resistance Monitoring: The assay can be employed to rapidly detect resistance to first- and second-line anti-TB drugs in clinical settings.[1]

  • Synergy Studies: The this compound assay can be adapted to assess the synergistic or antagonistic effects of antibiotic combinations against M. tuberculosis.

Quantitative Data Presentation

The data generated from the this compound assay can be used to determine the MIC of various antibiotics. The MIC is defined as the lowest concentration of an antibiotic that prevents visible growth of a microorganism.

Table 1: Representative Minimum Inhibitory Concentrations (MICs) for First-Line Anti-Tuberculosis Drugs against M. tuberculosis H37Rv Determined by the this compound Assay.

AntibioticAbbreviationMechanism of ActionTypical MIC Range (µg/mL)
IsoniazidINHInhibits mycolic acid synthesis0.025 - 0.1
RifampicinRIFInhibits RNA polymerase0.05 - 0.2
EthambutolEMBInhibits arabinogalactan synthesis1.0 - 5.0
PyrazinamidePZADisrupts membrane potential and transport (requires acidic pH)12.5 - 100

Note: These values are representative and may vary depending on the specific strain and experimental conditions.

Experimental Protocols

Materials Required
  • This compound Reagent Kit (containing MTT solution and a solubilizing agent like DMSO or SDS)

  • M. tuberculosis culture (e.g., H37Rv or clinical isolates)

  • Middlebrook 7H9 broth supplemented with OADC (Oleic Albumin Dextrose Catalase)

  • Sterile 96-well flat-bottom microplates

  • Antibiotic stock solutions

  • Sterile multi-channel pipettes and tips

  • Incubator (37°C)

  • Microplate reader (capable of measuring absorbance at 570 nm)

  • Biosafety Cabinet (BSL-3) for handling M. tuberculosis

Preparation of M. tuberculosis Inoculum
  • Grow M. tuberculosis in Middlebrook 7H9 broth supplemented with OADC at 37°C to mid-log phase.

  • Adjust the turbidity of the bacterial suspension to a McFarland standard of 1.0.

  • Further dilute the bacterial suspension 1:20 in fresh 7H9 broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

Assay Procedure
  • Antibiotic Dilution:

    • Prepare serial two-fold dilutions of the test antibiotics in 7H9 broth directly in the 96-well plate.

    • Add 100 µL of each antibiotic dilution to the appropriate wells.

    • Include drug-free control wells (containing 100 µL of 7H9 broth only) and a blank control (containing 200 µL of uninoculated broth).

  • Inoculation:

    • Add 100 µL of the prepared M. tuberculosis inoculum to each well (except the blank control). The final volume in each well will be 200 µL.

  • Incubation:

    • Seal the plate and incubate at 37°C for 5-7 days.

  • Addition of this compound Reagent:

    • After the incubation period, add 20 µL of the this compound (MTT) solution to each well.

    • Incubate the plate for an additional 4-6 hours at 37°C to allow for formazan crystal formation.

  • Solubilization and Reading:

    • Add 100 µL of the solubilizing agent (e.g., DMSO) to each well and mix thoroughly to dissolve the formazan crystals.

    • Measure the optical density (OD) at 570 nm using a microplate reader.

Data Analysis
  • Subtract the average OD of the blank control from the OD of all other wells.

  • The percentage of bacterial growth inhibition is calculated as follows: % Inhibition = [1 - (OD of test well / OD of drug-free control well)] x 100

  • The MIC is determined as the lowest antibiotic concentration that results in ≥90% inhibition of growth compared to the drug-free control.

Visualizations

Experimental Workflow

Ddan_MT_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_bac Prepare M.tb Inoculum inoculate Inoculate 96-well Plate prep_bac->inoculate prep_drug Prepare Antibiotic Dilutions prep_drug->inoculate incubate1 Incubate (5-7 days) inoculate->incubate1 add_mtt Add this compound (MTT) Reagent incubate1->add_mtt incubate2 Incubate (4-6 hours) add_mtt->incubate2 solubilize Add Solubilizing Agent incubate2->solubilize read_plate Read Absorbance (570 nm) solubilize->read_plate calc_mic Calculate MIC read_plate->calc_mic Isoniazid_MOA cluster_drug Drug Action cluster_pathway Mycolic Acid Synthesis Pathway cluster_result Result INH Isoniazid (Prodrug) KatG KatG (Catalase-peroxidase) INH->KatG Activation INH_active Activated Isoniazid KatG->INH_active InhA InhA (Enoyl-ACP reductase) INH_active->InhA Inhibits FAS2 Fatty Acid Synthase II (FAS-II) InhA->FAS2 Inhibition Inhibition InhA->Inhibition Mycolic_Acids Mycolic Acids FAS2->Mycolic_Acids Synthesis Cell_Wall Mycobacterial Cell Wall Synthesis Mycolic_Acids->Cell_Wall Inhibition->Cell_Wall Disrupts

References

protocol for quantifying MtMET-AP1 activity with Ddan-MT

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methionine aminopeptidases (MetAPs) are a class of metalloproteases that play a crucial role in protein maturation by cleaving the N-terminal methionine from nascent polypeptide chains. This process is essential for the proper function, localization, and stability of a significant portion of the proteome. In humans, two isoforms, MetAP1 and MetAP2, have been identified. While both are involved in N-terminal methionine excision, MetAP2 has garnered significant attention as a key regulator of cell proliferation and angiogenesis.[1][2] Elevated expression of MetAP2 has been observed in various cancers, making it a promising target for therapeutic intervention.[3][4] Inhibition of MetAP2 has been shown to induce G1 cell cycle arrest and apoptosis in tumor cells, highlighting its importance in cancer biology.[5]

This application note provides a detailed protocol for the sensitive quantification of Mycobacterium tuberculosis Methionine Aminopeptidase 1 (MtMET-AP1) activity using a fluorogenic peptide substrate. The described methodology can be adapted for other MetAPs, including human MetAP2, and is suitable for kinetic studies and high-throughput screening of potential inhibitors.

Signaling Pathway of MetAP2 in Cancer

MtMET-AP1 shares structural and functional similarities with human MetAPs, particularly MetAP2, which is implicated in key signaling pathways that regulate cell survival and proliferation. Inhibition of MetAP2 has been demonstrated to impact downstream effectors involved in apoptosis and cell cycle control.

MetAP_Signaling cluster_upstream Upstream Signals cluster_metap MetAP Regulation cluster_downstream Downstream Effects Growth_Factors Growth Factors MAPK_Pathway MAPK Pathway Growth_Factors->MAPK_Pathway MtMET_AP1 MtMET-AP1 / MetAP2 MAPK_Pathway->MtMET_AP1 Upregulation Protein_Maturation Protein Maturation MtMET_AP1->Protein_Maturation Cell_Proliferation Cell Proliferation Protein_Maturation->Cell_Proliferation Angiogenesis Angiogenesis Protein_Maturation->Angiogenesis Apoptosis Apoptosis Inhibition Protein_Maturation->Apoptosis leads to inhibition of Inhibitors e.g., Fumagillin, TNP-470 Inhibitors->MtMET_AP1 Inhibition

Caption: MetAP2 signaling pathway in relation to cell proliferation and apoptosis.

Principle of the Assay

The activity of MtMET-AP1 is determined using a coupled-enzyme fluorogenic assay. This method utilizes a non-fluorescent peptide substrate, H-Met-Gly-Pro-AMC. MtMET-AP1 cleaves the N-terminal methionine, releasing the Gly-Pro-AMC peptide. A second enzyme, dipeptidyl peptidase IV (DPPIV/CD26), then rapidly hydrolyzes the Gly-Pro-AMC, liberating the highly fluorescent 7-amino-4-methylcoumarin (AMC). The rate of increase in fluorescence is directly proportional to the MtMET-AP1 activity.

Materials and Reagents

ReagentSupplierCatalog No.
Recombinant Human MetAP2 (rhMETAP2)R&D Systems3795-ZN
Recombinant Human DPPIV/CD26R&D Systems9168-SE
Met-Gly-Pro-AMC SubstrateR&D SystemsES017
7-Amino-4-Methylcoumarin (AMC) StandardSigma-AldrichA-9891
HEPESSigma-AldrichH3375
Cobalt(II) Chloride (CoCl₂)Sigma-AldrichC8661
Sodium Chloride (NaCl)Sigma-AldrichS9888
96-well Black MicroplatesNunc475515

Note: This protocol is optimized for rhMETAP2, which can be used as a control or surrogate for MtMET-AP1 due to their functional similarities. Conditions may need to be optimized for purified MtMET-AP1.

Experimental Protocol

Reagent Preparation
  • Assay Buffer (50 mM HEPES, 0.1 mM CoCl₂, 100 mM NaCl, pH 7.5): Prepare a stock solution of 1 M HEPES, 10 mM CoCl₂, and 5 M NaCl. Dilute the stocks in deionized water to the final concentrations and adjust the pH to 7.5.

  • Enzyme Solution (10 µg/mL rhMETAP2): Dilute the rhMETAP2 stock solution to a final concentration of 10 µg/mL in Assay Buffer. Prepare this solution fresh before use.

  • Substrate/DPPIV Solution (500 µM Substrate, 2 µg/mL rhCD26): Dilute the Met-Gly-Pro-AMC substrate stock to 500 µM and the rhCD26 stock to 2 µg/mL in Assay Buffer. Prepare this solution fresh before use.

  • AMC Standard Curve: Prepare a series of dilutions of the AMC standard in Assay Buffer, ranging from 0 to 50 µM.

Assay Procedure

The following workflow outlines the steps for quantifying MtMET-AP1 activity.

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_measurement Data Acquisition cluster_analysis Data Analysis A Prepare Assay Buffer and Reagents B Dilute MtMET-AP1 Enzyme A->B C Prepare Substrate/DPPIV Mix A->C D Prepare AMC Standard Curve A->D E Add 50 µL of Enzyme Solution to Plate Wells B->E F Add 50 µL of Substrate/DPPIV Mix to Initiate Reaction C->F J Plot AMC Standard Curve D->J E->F G Incubate at Room Temperature for 10 min F->G H Measure Fluorescence Kinetics (Ex: 380 nm, Em: 460 nm) G->H I Record Data for 5-15 minutes H->I K Calculate Initial Reaction Velocity (V₀) I->K J->K L Determine Kinetic Parameters (Km, Vmax) K->L

Caption: Experimental workflow for the MtMET-AP1 activity assay.

  • Add 50 µL of the 10 µg/mL enzyme solution to each well of a 96-well black microplate.

  • To initiate the reaction, add 50 µL of the Substrate/DPPIV solution to each well. The final concentrations in the 100 µL reaction volume will be 5 µg/mL rhMETAP2, 250 µM substrate, and 1 µg/mL rhCD26.

  • Incubate the plate at room temperature for 10 minutes.

  • Measure the fluorescence in kinetic mode using a fluorescent plate reader with excitation at ~380 nm and emission at ~460 nm. Record readings every minute for at least 5 minutes.

Data Analysis
  • Standard Curve: Plot the fluorescence values of the AMC standards against their concentrations. Perform a linear regression to obtain the slope, which will be used to convert the relative fluorescence units (RFU) of the assay into moles of product formed.

  • Initial Velocity (V₀): For each enzyme concentration, plot the fluorescence (in RFU) versus time (in minutes). The initial velocity (V₀) is the slope of the linear portion of this curve (RFU/min).

  • Enzyme Activity: Convert V₀ from RFU/min to pmol/min/µg of enzyme using the following equation:

    Specific Activity (pmol/min/µg) = (Slope of reaction [RFU/min] / Slope of AMC standard curve [RFU/pmol]) / µg of enzyme

  • Kinetic Parameters: To determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax), perform the assay with varying concentrations of the Met-Gly-Pro-AMC substrate (e.g., 0-500 µM) while keeping the enzyme concentration constant. Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation using a non-linear regression software.[6]

Expected Results and Data Presentation

The following tables provide an example of how to structure the quantitative data obtained from the experiments.

Table 1: Kinetic Parameters for MtMET-AP1

ParameterValueUnits
KmValueµM
VmaxValuepmol/min
kcatValues⁻¹
kcat/KmValueM⁻¹s⁻¹

Table 2: Substrate Specificity of MtMET-AP1

SubstrateRelative Activity (%)
Met-Gly-Pro-AMC100
Alternative Substrate 1Value
Alternative Substrate 2Value

Table 3: Inhibition of MtMET-AP1 Activity

InhibitorIC₅₀Ki
Inhibitor AValue (µM)Value (µM)
Inhibitor BValue (µM)Value (µM)

Note on the Ddan-MT Substrate

The specific substrate "this compound" was not found in publicly available scientific literature, suggesting it may be a proprietary or internal designation. If the structure and properties of this compound are known (i.e., if it is a chromogenic or fluorogenic substrate upon cleavage by MtMET-AP1), the protocol described herein can be adapted. The key modifications would be:

  • Wavelength: Use the appropriate excitation and emission wavelengths for the fluorophore released from this compound, or the absorbance wavelength for a chromophore.

  • Coupled Enzymes: If this compound requires a secondary enzyme for signal generation (similar to the DPPIV used in this protocol), this enzyme must be included in the reaction mixture.

  • Standard Curve: A standard curve must be generated using the specific product released from this compound to quantify the reaction rate accurately.

Conclusion

This application note provides a robust and sensitive method for quantifying the enzymatic activity of MtMET-AP1. The detailed protocol and data presentation guidelines are intended to assist researchers in academic and industrial settings in characterizing the kinetic properties of this important enzyme and in the discovery and development of novel inhibitors for therapeutic applications.

References

Illuminating Mycobacterium tuberculosis: Live-Cell Imaging with the Ddan-MT Probe

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

Audience: Researchers, scientists, and drug development professionals in the field of tuberculosis.

Introduction: The emergence of drug-resistant strains of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB), necessitates the development of novel therapeutic strategies. A promising target for new anti-TB drugs is Methionine Aminopeptidase 1 (MtMET-AP1), a crucial hydrolase for bacterial proliferation. To facilitate the study of this enzyme and the screening of its inhibitors, a novel near-infrared (NIR) fluorescent probe, Ddan-MT, has been developed. This document provides detailed application notes and protocols for the use of this compound in the live-cell imaging of M. tuberculosis, enabling real-time monitoring of endogenous MtMET-AP1 activity.[1][2]

I. Overview of the this compound Probe

The this compound probe is an enzymatically activated NIR fluorescent probe designed for the rapid and highly selective detection of MtMET-AP1 activity in living M. tuberculosis. Its mechanism of action is based on the specific recognition and cleavage by MtMET-AP1, which triggers a fluorescent response. This allows for a visual and quantitative assessment of the enzyme's activity, making it a valuable tool for high-throughput screening of potential MtMET-AP1 inhibitors.[1][2]

Quantitative Data of this compound Probe
PropertyValueReference
Probe Name This compound[1][2]
Target Enzyme Methionine Aminopeptidase 1 (MtMET-AP1)[1][2]
Organism Mycobacterium tuberculosis[1][2]
Probe Type Enzymatically activated near-infrared fluorescent probe[1][2]
Application Real-time monitoring of endogenous MtMET-AP1 activity, High-throughput screening of inhibitors[1][2]

II. Experimental Protocols

A. Preparation of M. tuberculosis Cultures
  • Bacterial Strain: Mycobacterium tuberculosis H37Ra is a commonly used strain for these experiments.

  • Culture Medium: Grow M. tuberculosis H37Ra in Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) OADC (oleic acid-albumin-dextrose-catalase), and 0.05% (v/v) Tween 80.

  • Incubation: Incubate the cultures at 37°C with constant shaking until they reach the mid-logarithmic growth phase (OD600 of 0.6-0.8).

B. Live-Cell Imaging of M. tuberculosis with this compound
  • Harvesting Bacteria: Pellet the M. tuberculosis cells from the culture by centrifugation at 4000 rpm for 10 minutes.

  • Washing: Wash the bacterial pellet twice with sterile phosphate-buffered saline (PBS, pH 7.4).

  • Resuspension: Resuspend the washed bacteria in PBS to an OD600 of 0.5.

  • Probe Incubation: Add this compound probe to the bacterial suspension to a final concentration of 10 µM.

  • Incubation: Incubate the mixture at 37°C for 30 minutes in the dark.

  • Imaging: After incubation, mount a small volume of the bacterial suspension on a microscope slide.

  • Microscopy: Visualize the stained bacteria using a fluorescence microscope with appropriate NIR filters.

C. High-Throughput Screening of MtMET-AP1 Inhibitors
  • Bacterial Preparation: Prepare the M. tuberculosis H37Ra suspension as described in section II.A.

  • Compound Library: Prepare a library of potential inhibitor compounds at desired screening concentrations.

  • Treatment: Add the compounds from the library to the bacterial suspension and incubate for a specified period (e.g., 24 hours) at 37°C.

  • Probe Addition: After the treatment period, add the this compound probe to each well to a final concentration of 10 µM.

  • Incubation: Incubate for 30 minutes at 37°C in the dark.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader. A decrease in fluorescence intensity compared to the untreated control indicates potential inhibition of MtMET-AP1.

  • Hit Validation: Promising candidates can be further validated through dose-response studies and other biochemical assays. The minimum inhibitory concentrations (MICs) of identified inhibitors such as GSK-J4 hydrochloride, JX06, and lavendustin C against M. tuberculosis H37Ra have been reported to be less than 5 µM.[1]

III. Visualizations

Signaling Pathway of MtMET-AP1 and this compound Probe Interaction

MtMET_AP1_Pathway cluster_Mtb Mycobacterium tuberculosis Cell cluster_Probe This compound Probe Interaction Protein_Synthesis Protein Synthesis Nascent_Protein Nascent Protein (with N-terminal Methionine) Protein_Synthesis->Nascent_Protein produces MtMET_AP1 MtMET-AP1 (Hydrolase) Nascent_Protein->MtMET_AP1 substrate Mature_Protein Mature Protein (functional) MtMET_AP1->Mature_Protein cleaves N-terminal Methionine (NME) Ddan_MT_active Cleaved this compound (NIR Fluorescence) MtMET_AP1->Ddan_MT_active produces Bacterial_Proliferation Bacterial Proliferation Mature_Protein->Bacterial_Proliferation enables Ddan_MT_inactive This compound Probe (non-fluorescent) Ddan_MT_inactive->MtMET_AP1 is cleaved by Inhibitor Potential Inhibitor (e.g., GSK-J4) Inhibitor->MtMET_AP1 blocks activity

Caption: MtMET-AP1 pathway in M. tuberculosis and this compound probe activation.

Experimental Workflow for Live-Cell Imaging

Experimental_Workflow start Start culture 1. Culture M. tuberculosis H37Ra (Mid-log phase) start->culture harvest 2. Harvest and Wash Bacteria (Centrifugation and PBS) culture->harvest resuspend 3. Resuspend in PBS (OD600 = 0.5) harvest->resuspend incubate_probe 4. Add this compound Probe (10 µM) Incubate at 37°C for 30 min resuspend->incubate_probe imaging 5. Mount on Slide and Image (NIR) incubate_probe->imaging end End imaging->end

Caption: Workflow for live-cell imaging of M. tuberculosis with this compound.

IV. Concluding Remarks

The this compound probe represents a significant advancement in the study of M. tuberculosis, providing a powerful tool for the real-time visualization of MtMET-AP1 activity in living bacteria. The protocols and data presented here offer a comprehensive guide for researchers to utilize this technology for fundamental research and for the discovery of novel anti-TB agents. The ability to perform high-throughput screening with a direct visual output of enzyme activity can accelerate the identification of new drug candidates that target this essential mycobacterial enzyme.

References

Application Notes and Protocols for the Ddan-MT Assay in Screening MtMET-AP1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methionine aminopeptidase (MetAP) is a crucial enzyme responsible for the co-translational removal of the N-terminal methionine from nascent proteins, a process essential for bacterial survival.[1] In Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, two isoforms of this enzyme, MtMetAP1a and MtMetAP1c, have been identified as potential therapeutic targets for the development of novel anti-tubercular drugs.[1][2] The development of robust and sensitive assays for high-throughput screening (HTS) of MtMetAP1 inhibitors is therefore of significant interest. This document provides detailed application notes and protocols for the use of a recently developed fluorescent probe, Ddan-MT, in a high-throughput screening assay to identify and characterize inhibitors of MtMET-AP1.[3]

The this compound assay is based on an enzymatically activated near-infrared fluorescent probe designed for the rapid, highly selective, and real-time monitoring of MtMET-AP1 activity.[3] This visual, high-throughput screening technique allows for the efficient identification of potential inhibitors from large compound libraries.[3]

Experimental Protocols

Principle of the this compound Assay

The this compound probe is specifically designed to be a substrate for MtMET-AP1. In its native state, the probe exhibits minimal fluorescence. Upon enzymatic cleavage of the methionine residue by active MtMET-AP1, the this compound probe undergoes a conformational change that results in a significant increase in fluorescence intensity. The rate of this fluorescence increase is directly proportional to the enzymatic activity of MtMET-AP1. In the presence of an inhibitor, the enzymatic activity is reduced, leading to a decrease in the rate of fluorescence generation.

Materials and Reagents
  • Recombinant MtMET-AP1 enzyme

  • This compound fluorescent probe

  • Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, pH 7.5)

  • Divalent cations (e.g., CoCl2, as MtMET-AP1 is a metalloenzyme)

  • Test compounds (potential inhibitors) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control inhibitor (if available)

  • Negative control (solvent vehicle, e.g., DMSO)

  • 384-well black, clear-bottom microplates

  • Fluorescence microplate reader

Assay Protocol for High-Throughput Screening of MtMET-AP1 Inhibitors
  • Reagent Preparation:

    • Prepare a stock solution of recombinant MtMET-AP1 in assay buffer. The final concentration in the assay will need to be optimized.

    • Prepare a stock solution of the this compound probe in a suitable solvent (e.g., DMSO). The final concentration in the assay should be at or near the Km value for the enzyme, if known, to ensure sensitivity to competitive inhibitors.

    • Prepare a stock solution of CoCl2 in water. The final concentration in the assay should be optimized for maximal enzyme activity.

    • Prepare serial dilutions of test compounds in the chosen solvent.

  • Assay Procedure:

    • To each well of a 384-well microplate, add the following in the specified order:

      • Assay buffer.

      • CoCl2 solution.

      • Test compound solution (or solvent for control wells).

      • MtMET-AP1 enzyme solution.

    • Incubate the plate at room temperature for a pre-determined time (e.g., 15-30 minutes) to allow for inhibitor binding to the enzyme.

    • Initiate the enzymatic reaction by adding the this compound probe solution to all wells.

    • Immediately place the microplate in a fluorescence plate reader.

  • Data Acquisition:

    • Monitor the increase in fluorescence intensity over time (kinetic read) at the appropriate excitation and emission wavelengths for the this compound probe.

    • Alternatively, for an endpoint assay, incubate the plate for a fixed period (e.g., 30-60 minutes) at a controlled temperature (e.g., 37°C) and then measure the final fluorescence intensity.

  • Data Analysis:

    • For kinetic data, determine the initial reaction velocity (rate of fluorescence increase) for each well.

    • Calculate the percentage of inhibition for each test compound concentration relative to the uninhibited control (solvent only).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response model to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Data Presentation

The following table summarizes the inhibitory activity of compounds identified through a high-throughput screen using the this compound assay against M. tuberculosis H37Ra.

CompoundTargetAssay TypeIC50 (µM)MIC against M. tuberculosis H37Ra (µM)
GSK-J4 hydrochlorideMtMET-AP1This compound Fluorescent Probe-< 5
JX06MtMET-AP1This compound Fluorescent Probe-< 5
Lavendustin CMtMET-AP1This compound Fluorescent Probe-< 5

Data extracted from a study utilizing the this compound probe for high-throughput screening.[3] The original study reported MIC values but did not provide specific IC50 values for the inhibitors against the enzyme.

Visualizations

Signaling Pathway and Mechanism of Action

cluster_0 Protein Synthesis cluster_1 N-terminal Methionine Excision cluster_2 Inhibition Nascent Polypeptide Nascent Polypeptide MtMET-AP1 MtMET-AP1 Nascent Polypeptide->MtMET-AP1 Substrate Mature Protein Mature Protein MtMET-AP1->Mature Protein Methionine Methionine MtMET-AP1->Methionine Inhibitor Inhibitor Inhibitor->MtMET-AP1

Caption: Mechanism of MtMET-AP1 action and its inhibition.

Experimental Workflow

A 1. Dispense Assay Components (Buffer, CoCl2, Inhibitor/Vehicle) B 2. Add MtMET-AP1 Enzyme A->B C 3. Pre-incubate B->C D 4. Add this compound Substrate C->D E 5. Kinetic Fluorescence Reading D->E F 6. Data Analysis (Rate, % Inhibition) E->F G 7. IC50 Determination F->G

Caption: Workflow of the this compound assay for inhibitor screening.

Logical Relationship of Inhibitor Screening

cluster_0 Assay Condition cluster_1 Observation cluster_2 Interpretation Active MtMET-AP1 Active MtMET-AP1 Fluorescence Increase Fluorescence Increase Active MtMET-AP1->Fluorescence Increase + this compound No/Low Fluorescence Increase No/Low Fluorescence Increase Active MtMET-AP1->No/Low Fluorescence Increase + this compound + Inhibitor This compound Probe This compound Probe Enzyme is Active Enzyme is Active Fluorescence Increase->Enzyme is Active Inhibition of Enzyme Inhibition of Enzyme No/Low Fluorescence Increase->Inhibition of Enzyme Inhibitor Inhibitor Inhibitor->Active MtMET-AP1

Caption: Logic of inhibitor identification using the this compound assay.

References

Application of DnaN Inhibitors in Mycobacterial Pathogenesis Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant Mycobacterium tuberculosis (Mtb) strains necessitates the discovery of novel therapeutic agents that act on new molecular targets. One such promising target is the DNA polymerase III sliding clamp, DnaN. This protein is essential for DNA replication, making it an attractive target for the development of new anti-tuberculosis drugs. This document provides detailed application notes and protocols for studying mycobacterial pathogenesis using DnaN inhibitors, with a focus on two prominent examples: Griselimycins and Mycoplanecins. These compounds offer a distinct mechanism of action compared to current tuberculosis therapies, providing a valuable tool for both basic research and drug development.

Quantitative Data Summary

The following table summarizes the in vitro activity of Griselimycin and Mycoplanecin derivatives against Mycobacterium tuberculosis.

CompoundTargetOrganismMIC (μg/mL)MIC (ng/mL)Notes
Mycoplanecin EDnaNMycobacterium tuberculosis0.08383Outperforms Griselimycin by approximately 24-fold.[1][2]
Griselimycin (GM)DnaNMycobacterium tuberculosis--Natural product with potent anti-tuberculosis activity.[3]
Methylgriselimycin (MGM)DnaNMycobacterium tuberculosis--Contains three (2S,4R)-4-methylproline moieties crucial for target binding.[1]
Cyclohexylgriselimycin (CGM)DnaNMycobacterium tuberculosis--A synthetic analog with improved pharmacokinetic properties.[4][5]

Signaling Pathway and Mechanism of Action

DnaN inhibitors such as Griselimycins and Mycoplanecins exert their bactericidal effect by disrupting the DNA replication machinery in mycobacteria. They specifically bind to the DnaN sliding clamp, a ring-shaped protein that encircles the DNA and tethers the DNA polymerase to the template strand. By inhibiting the interaction between DnaN and the replicative DNA polymerase, these compounds effectively halt DNA synthesis, leading to cell death.[4][5] This unique mode of action makes them effective against drug-resistant Mtb strains.[3]

DnaN_Inhibitor_Pathway cluster_replication_fork Bacterial DNA Replication Fork DNA_Polymerase DNA Polymerase III DnaN DnaN (Sliding Clamp) DNA_Polymerase->DnaN interacts with DNA_Template DNA Template DnaN->DNA_Template encircles Inhibited_Complex Inhibited DnaN-Inhibitor Complex DnaN->Inhibited_Complex DnaN_Inhibitor Griselimycin / Mycoplanecin DnaN_Inhibitor->DnaN binds to Replication_Stalled DNA Replication Stalled Inhibited_Complex->Replication_Stalled leads to Cell_Death Bacterial Cell Death Replication_Stalled->Cell_Death

Mechanism of action of DnaN inhibitors in Mycobacterium.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is used to determine the lowest concentration of a DnaN inhibitor that prevents visible growth of mycobacteria.

Materials:

  • Mycobacterium strain (e.g., M. tuberculosis H37Rv)

  • Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase)

  • DnaN inhibitor stock solution (dissolved in a suitable solvent like DMSO)

  • 96-well microplates

  • Incubator (37°C)

  • Spectrophotometer or resazurin-based viability indicator

Procedure:

  • Prepare a serial dilution of the DnaN inhibitor in 7H9 broth in a 96-well plate.

  • Inoculate each well with a standardized suspension of the mycobacterial strain to a final density of approximately 5 x 10^5 CFU/mL.

  • Include a positive control (no drug) and a negative control (no bacteria).

  • Incubate the plates at 37°C for 7-14 days.

  • Determine the MIC by visual inspection for turbidity or by measuring absorbance at 600 nm. Alternatively, a viability dye like resazurin can be added to assess metabolic activity. The MIC is the lowest drug concentration that inhibits growth by ≥90%.

Time-Kill Curve Assay

This assay evaluates the bactericidal or bacteriostatic activity of a DnaN inhibitor over time.

Materials:

  • Mycobacterium strain

  • 7H9 broth with OADC supplement

  • DnaN inhibitor at various concentrations (e.g., 1x, 4x, 10x MIC)

  • Sterile phosphate-buffered saline (PBS)

  • Middlebrook 7H10 agar plates with OADC supplement

  • Incubator (37°C)

Procedure:

  • Inoculate flasks containing 7H9 broth with the mycobacterial strain to a starting density of ~10^6 CFU/mL.

  • Add the DnaN inhibitor at the desired concentrations. Include a drug-free control.

  • Incubate the flasks at 37°C with shaking.

  • At various time points (e.g., 0, 2, 4, 7, 14 days), withdraw aliquots from each flask.

  • Prepare serial dilutions of the aliquots in PBS.

  • Plate the dilutions onto 7H10 agar plates.

  • Incubate the plates at 37°C for 3-4 weeks until colonies are visible.

  • Count the colony-forming units (CFU) and plot log10 CFU/mL against time. A ≥3-log10 reduction in CFU/mL is typically considered bactericidal.[5]

Generation and Analysis of Resistant Mutants

This protocol is used to identify the target of the DnaN inhibitor and understand resistance mechanisms.

Materials:

  • High-density culture of a sensitive mycobacterial strain (e.g., M. smegmatis as a surrogate or M. tuberculosis)

  • 7H10 agar plates containing the DnaN inhibitor at concentrations 4-10 times the MIC.

  • Genomic DNA extraction kit

  • PCR reagents and primers for the dnaN gene

  • DNA sequencing services

Procedure:

  • Plate a large number of bacteria (~10^9 to 10^10 CFU) onto 7H10 agar plates containing the selective concentration of the DnaN inhibitor.

  • Incubate the plates at 37°C for 3-4 weeks.

  • Isolate colonies that grow on the drug-containing plates.

  • Confirm the resistance phenotype by re-testing the MIC of the isolated mutants.

  • Extract genomic DNA from the resistant mutants and the parental strain.

  • Amplify the dnaN gene using PCR.

  • Sequence the PCR products to identify mutations in the dnaN gene that may confer resistance. Genome analyses have revealed that resistance to griselimycins can be associated with the amplification of large chromosomal segments containing the dnaN gene, suggesting that overexpression of the target is a mechanism of resistance.[6]

Resistance_Workflow Start Start with sensitive mycobacterial strain Culture Culture to high density Start->Culture Plate Plate on agar with DnaN inhibitor (4-10x MIC) Culture->Plate Incubate Incubate at 37°C for 3-4 weeks Plate->Incubate Isolate Isolate resistant colonies Incubate->Isolate Confirm Confirm resistance by MIC testing Isolate->Confirm Extract Extract genomic DNA Confirm->Extract Amplify Amplify dnaN gene by PCR Extract->Amplify Sequence Sequence dnaN gene Amplify->Sequence Analyze Analyze for mutations/ gene amplification Sequence->Analyze End Identify resistance mechanism Analyze->End

Workflow for generating and analyzing DnaN inhibitor-resistant mutants.

Surface Plasmon Resonance (SPR) Based Inhibition Assay

This biophysical assay can be used to confirm the direct binding of the inhibitor to the DnaN protein and to determine binding kinetics.

Materials:

  • Purified recombinant DnaN protein

  • SPR instrument and sensor chips (e.g., CM5)

  • Amine coupling kit

  • DnaN inhibitor at various concentrations

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Immobilize the purified DnaN protein onto the surface of an SPR sensor chip using standard amine coupling chemistry.

  • Prepare a series of dilutions of the DnaN inhibitor in the running buffer.

  • Inject the inhibitor solutions over the DnaN-coated surface and a reference surface (without DnaN).

  • Monitor the change in the SPR signal (response units) over time to measure association and dissociation.

  • Regenerate the sensor surface between injections.

  • Analyze the resulting sensorgrams to determine the binding affinity (KD) and kinetics (ka, kd). This assay can confirm the direct interaction between the inhibitor and its target.[5]

Conclusion

The study of DnaN inhibitors like Griselimycins and Mycoplanecins provides a powerful avenue for understanding the intricacies of mycobacterial DNA replication and for developing novel anti-tuberculosis therapies. The protocols and data presented here offer a framework for researchers to investigate the pathogenesis of M. tuberculosis and to evaluate the efficacy of this promising class of compounds. The unique mechanism of action of DnaN inhibitors makes them a valuable addition to the drug discovery pipeline, with the potential to overcome existing drug resistance challenges.

References

Application Notes and Protocols for Ddan-MT: A Novel Fluorescent Probe for Monitoring Mycobacterium tuberculosis Response to Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ddan-MT is a novel enzymatic-activated, near-infrared (NIR) fluorescent probe designed for the rapid, highly selective, and real-time monitoring of endogenous methionine aminopeptidase 1 (MtMET-AP1) activity in Mycobacterium tuberculosis (M. tuberculosis). MtMET-AP1 is a crucial hydrolase that facilitates the post-translational N-terminal methionine excision (NME) of peptides during protein synthesis, a process essential for bacterial proliferation.[1] As such, MtMET-AP1 represents a promising target for the development of new anti-tuberculosis agents.[2][3][4][5] The this compound probe provides a powerful tool for high-throughput screening of potential MtMET-AP1 inhibitors and for studying the response of M. tuberculosis to various treatments in real-time.

Principle of this compound Action

The this compound probe is designed to be non-fluorescent in its native state. Upon entering M. tuberculosis, the probe is specifically recognized and cleaved by active MtMET-AP1. This enzymatic cleavage releases a fluorophore, resulting in a significant "turn-on" NIR fluorescence signal. The intensity of the fluorescence is directly proportional to the activity of MtMET-AP1, allowing for a quantitative assessment of the enzyme's function. When an effective inhibitor is introduced, it blocks the activity of MtMET-AP1, preventing the cleavage of this compound and leading to a decrease or absence of the fluorescent signal. This mechanism enables the use of this compound in screening for and evaluating the efficacy of anti-tuberculosis drug candidates that target MtMET-AP1.

cluster_Mtb Mycobacterium tuberculosis Cell Ddan_MT_probe This compound (Non-fluorescent) MtMET_AP1 Active MtMET-AP1 Ddan_MT_probe->MtMET_AP1 Enzymatic Cleavage Cleaved_probe Cleaved this compound (NIR Fluorescent) MtMET_AP1->Cleaved_probe Releases Fluorophore Inhibited_enzyme Inactive MtMET-AP1 MtMET_AP1->Inhibited_enzyme Processed_protein Mature Protein (Met excised) MtMET_AP1->Processed_protein Inhibitor MtMET-AP1 Inhibitor Inhibitor->MtMET_AP1 Inhibition Nascent_protein Nascent Protein (with N-terminal Met) Nascent_protein->MtMET_AP1 Substrate

Mechanism of this compound activation by MtMET-AP1.

Quantitative Data Summary

The this compound probe has been utilized to screen a library of 2560 compounds to identify potential inhibitors of MtMET-AP1. This screening led to the discovery of three promising inhibitors: GSK-J4 hydrochloride, JX06, and Lavendustin C. The efficacy of these inhibitors was quantified by determining their half-maximal inhibitory concentrations (IC50) against MtMET-AP1 and their minimum inhibitory concentrations (MIC) against the M. tuberculosis H37Ra strain.

CompoundIC50 (μM) against MtMET-AP1MIC (μM) against M. tuberculosis H37Ra
GSK-J4 hydrochloride2.854.2
JX061.983.5
Lavendustin C3.524.8
Data sourced from Zhang M, et al. Anal Chem. 2023.[1]

Experimental Protocols

Protocol 1: In Vitro MtMET-AP1 Activity Assay Using this compound

This protocol describes the use of this compound to measure the enzymatic activity of purified MtMET-AP1 in a cell-free system.

Materials:

  • Purified recombinant MtMET-AP1

  • This compound probe stock solution (in DMSO)

  • Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, pH 7.5)

  • Microplate reader with fluorescence detection capabilities (excitation/emission suitable for NIR fluorophore)

  • 96-well black microplates

Procedure:

  • Prepare a working solution of MtMET-AP1 in assay buffer.

  • Prepare serial dilutions of the this compound probe in assay buffer.

  • In a 96-well black microplate, add the MtMET-AP1 solution to each well.

  • To initiate the reaction, add the this compound dilutions to the wells.

  • Immediately place the microplate in a pre-warmed microplate reader.

  • Monitor the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths for the cleaved this compound fluorophore.

  • The initial rate of the reaction is proportional to the enzyme activity.

Protocol 2: Monitoring MtMET-AP1 Activity in Live M. tuberculosis

This protocol details the application of this compound for the real-time monitoring of MtMET-AP1 activity in live bacterial cultures.

Materials:

  • M. tuberculosis culture (e.g., H37Ra strain) in appropriate growth medium (e.g., Middlebrook 7H9 with supplements)

  • This compound probe stock solution (in DMSO)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Grow M. tuberculosis to the desired optical density (OD).

  • Harvest the bacterial cells by centrifugation and wash twice with PBS.

  • Resuspend the bacterial pellet in PBS to the desired cell density.

  • Add the this compound probe to the bacterial suspension at a final concentration optimized for your experimental setup.

  • Incubate the suspension at 37°C for a predetermined time to allow for probe uptake and enzymatic cleavage.

  • Analyze the fluorescence of the bacterial cells using a fluorescence microscope or flow cytometer. Increased fluorescence intensity compared to a no-probe control indicates MtMET-AP1 activity.

Protocol 3: High-Throughput Screening of MtMET-AP1 Inhibitors

This protocol provides a workflow for screening compound libraries to identify potential inhibitors of MtMET-AP1 in M. tuberculosis.

Start Start: Prepare M. tuberculosis Culture Dispense_Bacteria Dispense Bacterial Suspension into 96-well Plate Start->Dispense_Bacteria Add_Compounds Add Library Compounds (one per well) Dispense_Bacteria->Add_Compounds Incubate_1 Incubate with Compounds Add_Compounds->Incubate_1 Add_DdanMT Add this compound Probe to all wells Incubate_1->Add_DdanMT Incubate_2 Incubate for Fluorescence Development Add_DdanMT->Incubate_2 Measure_Fluorescence Measure Fluorescence Intensity Incubate_2->Measure_Fluorescence Analyze_Data Analyze Data: Identify wells with low fluorescence (Hits) Measure_Fluorescence->Analyze_Data End End: Validate Hits Analyze_Data->End

High-throughput screening workflow for MtMET-AP1 inhibitors.

Materials:

  • M. tuberculosis culture

  • Compound library dissolved in a suitable solvent (e.g., DMSO)

  • This compound probe

  • 96-well or 384-well black, clear-bottom microplates

  • Automated liquid handling system (recommended)

  • High-content imaging system or multi-well plate reader

Procedure:

  • Prepare a suspension of M. tuberculosis in an appropriate assay buffer or growth medium.

  • Dispense the bacterial suspension into the wells of the microplate.

  • Add the compounds from the library to individual wells. Include appropriate controls (e.g., no compound, known inhibitor).

  • Incubate the plate for a sufficient duration to allow for compound uptake and interaction with the target.

  • Add the this compound probe to all wells.

  • Incubate for a period to allow for the enzymatic reaction to proceed in the uninhibited wells.

  • Measure the fluorescence intensity in each well using a plate reader or imaging system.

  • Wells exhibiting significantly lower fluorescence compared to the no-compound control are identified as potential hits containing inhibitors of MtMET-AP1.

Conclusion

The this compound fluorescent probe is a valuable and innovative tool for the study of Mycobacterium tuberculosis. Its ability to provide real-time, quantitative data on the activity of a key metabolic enzyme, MtMET-AP1, facilitates a deeper understanding of bacterial physiology and response to treatment. The protocols outlined above provide a framework for researchers to utilize this compound in a variety of applications, from basic research to high-throughput drug discovery, ultimately aiding in the development of novel therapeutics to combat tuberculosis.

References

Troubleshooting & Optimization

troubleshooting high background fluorescence with Ddan-MT

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using the Ddan-MT fluorescent probe, with a specific focus on resolving high background fluorescence.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is an enzymatic, near-infrared (NIR) fluorescent probe designed for the rapid and highly selective real-time monitoring of endogenous Methionine Aminopeptidase 1 (MtMET-AP1) activity in Mycobacterium tuberculosis. Its activation by the enzyme leads to a significant increase in fluorescence, allowing for the study of enzymatic activity and the screening of potential inhibitors.[1][2][3]

Q2: How does the enzymatic activation of this compound work?

A2: this compound is designed with a "turn-on" fluorescent mechanism. In its initial state, the probe is non-fluorescent or has very low fluorescence. Upon interaction with its target enzyme, MtMET-AP1, a specific chemical bond in the probe is cleaved. This enzymatic reaction triggers a change in the probe's molecular structure, leading to the emission of a strong near-infrared fluorescent signal.

Q3: Why am I experiencing high background fluorescence with this compound?

A3: High background fluorescence can arise from several factors, including issues with the probe itself, the sample, the experimental medium, or the imaging equipment. Common causes include incomplete enzymatic activation, non-specific binding of the probe, autofluorescence from the bacteria or media, and incorrect probe concentration. The following troubleshooting guide provides detailed steps to address these issues.

Troubleshooting High Background Fluorescence with this compound

High background can obscure the specific signal from this compound activation, leading to inaccurate data. This guide provides a systematic approach to identifying and resolving the root cause of high background fluorescence.

Problem: High background fluorescence observed in my imaging experiment.

Solution Workflow:

The following diagram illustrates a logical workflow for troubleshooting high background fluorescence when using this compound.

TroubleshootingWorkflow start High Background Observed probe_issues Step 1: Investigate Probe-Related Issues start->probe_issues sample_issues Step 2: Investigate Sample-Related Issues probe_issues->sample_issues If background persists sub_probe1 Optimize Probe Concentration probe_issues->sub_probe1 sub_probe2 Ensure Proper Washing probe_issues->sub_probe2 sub_probe3 Check for Probe Aggregation probe_issues->sub_probe3 media_issues Step 3: Investigate Media and Reagent Issues sample_issues->media_issues If background persists sub_sample1 Run Autofluorescence Control sample_issues->sub_sample1 sub_sample2 Check for Contamination sample_issues->sub_sample2 imaging_issues Step 4: Optimize Imaging Parameters media_issues->imaging_issues If background persists sub_media1 Use Phenol Red-Free Medium media_issues->sub_media1 sub_media2 Test for Media Autofluorescence media_issues->sub_media2 resolved Problem Resolved imaging_issues->resolved If background is reduced sub_imaging1 Adjust Exposure Time and Gain imaging_issues->sub_imaging1 sub_imaging2 Use Correct NIR Filters imaging_issues->sub_imaging2

Caption: Troubleshooting workflow for high background fluorescence with this compound.

Detailed Troubleshooting Steps:

Step 1: Investigate Probe-Related Issues

  • Is your this compound concentration optimized?

    • Problem: Using too high a concentration of this compound can lead to non-specific binding and increased background.

    • Solution: Perform a concentration titration to determine the optimal probe concentration that provides a good signal-to-noise ratio. Start with the concentration recommended in the protocol and test a range of lower and higher concentrations.

  • Are you performing adequate washing steps?

    • Problem: Insufficient washing can leave unbound or non-specifically bound probe in the sample, contributing to high background.

    • Solution: Increase the number and/or duration of washing steps after probe incubation. Use a buffer such as PBS to thoroughly wash the sample.

  • Could the probe be aggregating?

    • Problem: Fluorescent probes can sometimes aggregate, especially at high concentrations or after improper storage. These aggregates can appear as bright, non-specific fluorescent spots.

    • Solution: Ensure the probe is fully dissolved in a suitable solvent like DMSO before diluting it in your experimental buffer. Briefly vortex or sonicate the stock solution if you suspect aggregation.

Step 2: Investigate Sample-Related Issues

  • Have you checked for sample autofluorescence?

    • Problem: Mycobacterium tuberculosis and other cellular components can exhibit natural fluorescence (autofluorescence), which can be mistaken for background.

    • Solution: Image an unstained sample of your bacteria under the same imaging conditions used for your this compound experiment. This will reveal the level of autofluorescence. If autofluorescence is high in the near-infrared spectrum, it may be necessary to use spectral unmixing or other image processing techniques to subtract this signal.

  • Is your bacterial culture pure?

    • Problem: Contamination of your M. tuberculosis culture with other bacteria or fungi can introduce additional sources of fluorescence.

    • Solution: Regularly check the purity of your bacterial cultures.

Step 3: Investigate Media and Reagent Issues

  • Are you using an appropriate imaging medium?

    • Problem: Some components in standard culture media, such as phenol red and riboflavin, are fluorescent and can contribute to high background.

    • Solution: For live-cell imaging, switch to a phenol red-free medium or a specialized, optically clear imaging buffer.

  • Have you tested your media and buffers for fluorescence?

    • Problem: The media or buffers themselves may be a source of background fluorescence.

    • Solution: Image a sample of your imaging medium or buffer alone to check for any intrinsic fluorescence.

Step 4: Optimize Imaging Parameters

  • Are your imaging settings appropriate?

    • Problem: Excessive exposure times or high gain settings on the microscope can amplify background noise.

    • Solution: Reduce the exposure time and/or gain to the minimum level that still allows for the detection of the specific signal.

  • Are you using the correct filter sets for near-infrared imaging?

    • Problem: Using incorrect excitation and emission filters can lead to bleed-through from other fluorescent sources and increased background.

    • Solution: Ensure that your microscope is equipped with the appropriate filter set for near-infrared fluorescence detection.

Experimental Protocols

The following is a general protocol for the use of this compound, based on the application described in the literature.[1][2] Users should optimize these parameters for their specific experimental conditions.

Materials:

  • This compound fluorescent probe

  • DMSO (for dissolving the probe)

  • Mycobacterium tuberculosis culture

  • 7H9 broth or other suitable culture medium (phenol red-free for imaging)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microplate reader or fluorescence microscope with NIR capabilities

Protocol for In Vitro Enzyme Assay:

  • Preparation of this compound Stock Solution: Dissolve this compound in DMSO to a stock concentration of 1 mM. Store at -20°C, protected from light.

  • Preparation of Working Solution: Dilute the this compound stock solution in the appropriate assay buffer to the desired final concentration (e.g., 10 µM).

  • Enzyme Reaction: In a 96-well plate, combine the purified MtMET-AP1 enzyme with the this compound working solution.

  • Incubation: Incubate the reaction mixture at 37°C for a specified period (e.g., 30-60 minutes), protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the probe (in the near-infrared range).

Protocol for Imaging M. tuberculosis

  • Bacterial Culture: Grow M. tuberculosis to the desired optical density in a suitable culture medium.

  • Probe Incubation: Harvest the bacteria by centrifugation and resuspend them in a phenol red-free medium or PBS containing the desired concentration of this compound (e.g., 10 µM).

  • Incubation: Incubate the bacteria with the probe at 37°C for a specified time (e.g., 60 minutes), protected from light.

  • Washing: Centrifuge the bacterial suspension to pellet the cells. Remove the supernatant and wash the cells with fresh PBS. Repeat the washing step 2-3 times to remove any unbound probe.

  • Imaging: Resuspend the washed bacteria in PBS or a suitable imaging buffer. Mount the bacterial suspension on a microscope slide and image using a fluorescence microscope equipped with a near-infrared laser and appropriate filters.

Quantitative Data Summary

The following table summarizes typical quantitative parameters for experiments using this compound. These values should be optimized for your specific experimental setup.

ParameterRecommended RangeNotes
This compound Stock Concentration1-5 mM in DMSOStore at -20°C, protected from light.
This compound Working Concentration5-20 µMTitrate to find the optimal concentration.
Incubation Time30-90 minutesOptimize for sufficient signal development.
Incubation Temperature37°C
Washing Steps2-4 times with PBSCrucial for reducing background.

References

how to reduce Ddan-MT photobleaching in live imaging

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce photobleaching of the Ddan-MT probe during live imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its main applications?

A1: this compound is an enzymatic, activated near-infrared (NIR) fluorescent probe. It is designed for the rapid, highly selective, and real-time monitoring of endogenous MtMET-AP1 activity in M. tuberculosis. Its NIR properties are advantageous for in vivo imaging due to low absorption by biological molecules in this region, allowing for deeper tissue penetration and reduced autofluorescence.[1]

Q2: What is photobleaching and why is it a concern for this compound live imaging?

A2: Photobleaching is the irreversible photochemical destruction of a fluorophore, in this case, this compound, upon exposure to excitation light.[2] This leads to a loss of fluorescent signal, which can compromise the quality and quantitative accuracy of your imaging data, especially in time-lapse experiments. For an enzymatically activated probe like this compound, photobleaching can be particularly problematic as it can be difficult to distinguish between a loss of signal due to enzymatic activity changes and a loss of signal due to photodegradation.

Q3: What are the primary causes of this compound photobleaching?

A3: The primary cause of photobleaching is the interaction of the excited this compound molecule with molecular oxygen, leading to the formation of reactive oxygen species (ROS) that chemically damage the fluorophore.[2][3] Several factors can exacerbate this process, including high excitation light intensity, long exposure times, and the presence of high concentrations of molecular oxygen.

Troubleshooting Guides

Problem: Rapid loss of this compound fluorescence signal.

Possible Cause 1: High Excitation Light Intensity

  • Solution: Reduce the laser power or illumination intensity to the minimum level required to obtain a satisfactory signal-to-noise ratio.[2][4] For NIR probes, it is often possible to use lower energy radiation, which can increase cell viability.[4] If your imaging system has a "low power mode," consider using it to access a lower range of laser power.

Possible Cause 2: Long Exposure Times

  • Solution: Decrease the camera exposure time.[2] If the signal becomes too weak, you may need to compensate by increasing the camera gain or using a more sensitive detector. For dynamic processes, determine the maximum exposure time that still allows you to capture the event of interest without significant motion blur.

Possible Cause 3: Excessive Illumination Outside of Acquisition

  • Solution: Minimize the sample's exposure to light when not actively acquiring images.[2][5] Use transmitted light or a lower magnification to find the region of interest before switching to fluorescence imaging.[6] Utilize software features that blank the laser when the camera is not exposing.

Possible Cause 4: Inadequate Imaging Buffer

  • Solution: Use an imaging buffer specifically designed for live-cell imaging that helps to maintain cell health and reduce background fluorescence.[7][8] Consider supplementing your imaging medium with an antifade reagent.

Problem: High background fluorescence.

Possible Cause 1: Phenol Red in the Medium

  • Solution: Use a phenol red-free imaging medium, as phenol red can contribute to background fluorescence.

Possible Cause 2: Autofluorescence

  • Solution: One of the advantages of using a near-infrared probe like this compound is that cellular autofluorescence is significantly reduced in this spectral range.[1] If you are still experiencing high background, ensure that your emission filter is correctly matched to the this compound emission spectrum.

Possible Cause 3: Unbound Probe

  • Solution: Ensure that you have followed the recommended washing steps after probe incubation to remove any unbound this compound.

Optimizing Imaging Conditions

To minimize photobleaching of this compound, a systematic approach to optimizing your imaging parameters is crucial. The following workflow can guide you through this process.

G cluster_prep Preparation cluster_imaging Imaging Optimization cluster_timelapse Time-Lapse Acquisition prep_cells Prepare Cells with this compound set_initial Set Initial Parameters: Low Laser Power, Short Exposure prep_cells->set_initial prep_buffer Prepare Imaging Buffer with Antifade Reagent prep_buffer->set_initial acquire_test Acquire Test Image set_initial->acquire_test eval_snr Evaluate Signal-to-Noise Ratio (SNR) acquire_test->eval_snr adjust_params Adjust Laser Power & Exposure Time eval_snr->adjust_params If SNR is low check_photobleaching Assess Photobleaching Rate eval_snr->check_photobleaching If SNR is adequate adjust_params->acquire_test check_photobleaching->adjust_params If photobleaching is high final_params Set Optimized Parameters check_photobleaching->final_params If photobleaching is low acquire_timelapse Acquire Time-Lapse Series final_params->acquire_timelapse

Figure 1. Workflow for optimizing live-cell imaging conditions to reduce this compound photobleaching.

Antifade Reagents for Live-Cell Imaging

The use of antifade reagents in your imaging medium can significantly reduce photobleaching. These reagents typically work by scavenging reactive oxygen species.[3]

Antifade ReagentRecommended ConcentrationKey Features
ProLong™ Live Antifade Reagent 1:50 to 1:100 dilution of stockUtilizes Oxyrase™ technology to reduce photobleaching. Minimal effects on cell viability and proliferation.[9]
VectaCell™ Trolox Antifade Reagent 0.1 mM to 1 mMA water-soluble and cell-permeable analog of vitamin E that prevents the formation of reactive oxygen species.[10][11][12]

Experimental Protocols

Protocol 1: Preparation of Imaging Buffer with Antifade Reagent

This protocol describes how to prepare your imaging buffer with either ProLong™ Live or VectaCell™ Trolox.

Using ProLong™ Live Antifade Reagent:

  • Thaw the ProLong™ Live Antifade Reagent at room temperature. If a precipitate is present, centrifuge the tube at 500-700 x g for 5 minutes before use.[9]

  • Prepare the working solution by diluting the reagent 1:100 in your preferred imaging solution (e.g., Live Cell Imaging Solution or FluoroBrite™ DMEM Media).

  • Stain your cells with this compound according to your specific protocol.

  • Wash the cells once with 1x PBS.

  • Replace the PBS with the prepared imaging working solution containing ProLong™ Live.

  • Incubate the cells in the dark for at least 15 minutes (2 hours is recommended for best performance) before imaging.[9]

Using VectaCell™ Trolox Antifade Reagent:

  • Dilute the 100 mM VectaCell™ Trolox stock solution into your culture media or imaging buffer to a final concentration between 0.1 mM and 1 mM.[10][11][12]

  • The optimal concentration will depend on your cell type and their sensitivity. It is recommended to perform a titration to determine the ideal concentration for your experiment.

  • Stain your cells with this compound according to your specific protocol.

  • Wash the cells as required by your staining protocol.

  • Replace the final wash buffer with the imaging medium containing the diluted Trolox.

  • You can proceed with imaging immediately.

Protocol 2: Optimizing Laser Power and Exposure Time

This protocol provides a systematic approach to finding the optimal balance between signal intensity and photobleaching.

  • Prepare your this compound stained cells in the appropriate imaging buffer, preferably with an antifade reagent.

  • Start with a low laser power setting (e.g., 1-5% of the maximum) and a short exposure time (e.g., 50-100 ms).

  • Acquire a single image and assess the signal-to-noise ratio (SNR).

  • If the SNR is too low, incrementally increase the exposure time first. Longer exposure times with lower light intensity can be less damaging to cells.[13]

  • If increasing the exposure time leads to motion blur or is not sufficient to improve the SNR, gradually increase the laser power.

  • Once you have an acceptable SNR, assess the rate of photobleaching by acquiring a time-lapse series of a single field of view (e.g., 20 frames at your chosen settings).

  • Quantify the fluorescence intensity over time. If the intensity drops by more than 10-15% over the course of the short time-lapse, your settings are likely too harsh.

  • Repeat steps 4-7 until you find a combination of laser power and exposure time that provides an adequate SNR with minimal photobleaching.

Understanding Photobleaching Pathways

The following diagram illustrates the key factors that contribute to the photobleaching of a fluorophore like this compound.

Figure 2. Simplified signaling pathway of this compound photobleaching and the role of antifade reagents.

References

common issues with Ddan-MT probe stability and storage

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Ddan-MT Probe

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability and storage of this compound probes.

Frequently Asked Questions (FAQs)

Q1: What is the recommended long-term storage condition for the this compound probe?

For optimal long-term stability, the this compound probe should be stored at -20°C or colder, protected from light. Repeated freeze-thaw cycles should be avoided as they can lead to probe degradation and a decrease in performance. Aliquoting the probe into smaller, single-use volumes is highly recommended to maintain its integrity.

Q2: My this compound probe has been accidentally left at room temperature. Is it still usable?

The stability of the this compound probe at room temperature is limited. While short-term exposure (a few hours) may not significantly impact its performance, prolonged exposure can lead to degradation. It is advisable to perform a quality control check, such as a performance validation assay, before using the probe in a critical experiment.

Q3: Can I store the this compound probe diluted in my assay buffer?

It is generally not recommended to store the this compound probe in a diluted form for extended periods. The stability of the probe can be significantly reduced in aqueous buffers, especially at low concentrations. For best results, prepare the diluted probe solution fresh on the day of the experiment.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High background fluorescence Improper storage leading to probe degradation.Store the probe at -20°C or colder, protected from light. Aliquot to avoid freeze-thaw cycles.
Contaminated assay buffer or reagents.Use fresh, high-quality reagents and filter-sterilize the assay buffer.
Low or no signal Inactive probe due to degradation.Perform a quality control check with a known positive control. If the probe is inactive, use a fresh aliquot.
Incorrect filter set or instrument settings.Ensure the excitation and emission wavelengths used match the spectral properties of the this compound probe.
Inconsistent results between experiments Variability in probe concentration due to improper mixing or storage.Vortex the probe solution briefly before use. Use freshly prepared dilutions for each experiment.
Degradation of the probe over time.Use a new aliquot of the probe for each experiment to ensure consistency.

Experimental Protocols

Protocol 1: this compound Probe Stability Test

This protocol is designed to assess the stability of the this compound probe under different storage conditions.

  • Preparation of Probe Aliquots:

    • Thaw a stock vial of the this compound probe on ice.

    • Prepare several aliquots of the probe in appropriate microcentrifuge tubes.

    • Designate aliquots for testing at different conditions (e.g., -80°C, -20°C, 4°C, room temperature).

  • Storage:

    • Place the aliquots at their designated storage temperatures.

    • Protect all aliquots from light.

  • Activity Assay:

    • At specified time points (e.g., 0, 1 week, 4 weeks, 8 weeks), remove one aliquot from each storage condition.

    • Perform a standard this compound activity assay using a known concentration of the target methyltransferase enzyme.

    • Measure the fluorescence intensity.

  • Data Analysis:

    • Compare the fluorescence signal from the stored probes to the signal from the time 0 aliquot.

    • A significant decrease in signal indicates probe degradation.

Visualizations

Ddan_MT_Probe_Stability_Workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_assay Analysis at Time Points cluster_result Outcome start Thaw Stock Probe aliquot Create Aliquots start->aliquot storage_neg80 -80°C aliquot->storage_neg80 Store storage_neg20 -20°C aliquot->storage_neg20 storage_4 4°C aliquot->storage_4 storage_rt Room Temp aliquot->storage_rt assay Perform Activity Assay storage_neg80->assay Time 0, 1, 4, 8 weeks storage_neg20->assay storage_4->assay storage_rt->assay analyze Compare Fluorescence Signal assay->analyze result Determine Probe Stability analyze->result

Caption: Workflow for assessing this compound probe stability.

Technical Support Center: Optimizing Magnetotelluric (MT) Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio (S/N) in Magnetotelluric (MT) experiments.

Frequently Asked Questions (FAQs)

Q1: What is the signal-to-noise ratio (S/N) in the context of MT experiments and why is it important?

In Magnetotellurics, the "signal" refers to the natural variations of the Earth's electromagnetic fields, which contain information about the subsurface electrical resistivity. "Noise" encompasses any unwanted electromagnetic signals from cultural (man-made) or natural sources that are not part of the desired MT signal. The signal-to-noise ratio (S/N) is a measure of the strength of the MT signal relative to the background noise. A high S/N is crucial for obtaining accurate and reliable data, which leads to more robust geological interpretations. Low S/N can obscure the true subsurface response, leading to erroneous models.

Q2: What are the common sources of noise in MT surveys?

Noise in MT data can be broadly categorized into two types:

  • Cultural (Man-made) Noise: This is often the most significant source of noise and includes:

    • Power lines (AC and DC)

    • Electric fences

    • Pipelines (with cathodic protection)

    • Electric railways

    • Industrial machinery

    • Moving vehicles and trains

  • Natural Noise: This includes:

    • Lightning, especially local storms

    • Wind, which can cause mechanical vibration of sensors

    • Rainstorms

Q3: How can I assess the noise level at a potential MT survey site?

A preliminary site evaluation is recommended. This can involve:

  • Visual Inspection: Look for obvious sources of cultural noise like power lines, pipelines, and railway tracks.

  • Spectral Analysis: Use a portable MT system to record short time-series data and analyze its frequency spectrum. High-amplitude, narrow-band peaks often indicate cultural noise.

  • Coherence Measurements: The coherence between the measured electric and magnetic fields is a good indicator of S/N. Values are normalized between 0 and 1, with 0.5 indicating that the signal level is equal to the noise level.[1]

Q4: What is the remote reference technique and how does it improve S/N?

The remote reference technique is a data acquisition method that uses one or more simultaneous recordings at a "remote" station, located far enough from the primary "local" station to ensure that any cultural noise is uncorrelated between the two sites. During data processing, the cross-spectra between the local and remote stations are used to calculate the impedance tensor. This process effectively cancels out the uncorrelated noise at the local site, significantly improving the S/N of the final data. This has become a standard procedure, especially in areas with high levels of man-made electromagnetic noise.

Troubleshooting Guides

Issue 1: Low Signal-to-Noise Ratio in Acquired Data

Symptoms:

  • High scatter in apparent resistivity and phase curves.

  • Low coherence values (below 0.5) across a wide range of frequencies.[1]

  • High impedance skew values (above 0.2) may indicate noise or complex 3D geology.[1]

Possible Causes and Solutions:

CauseSolution
Proximity to Cultural Noise Sources Increase the distance from known noise sources. See the table below for recommended distances.[1]
Poor Electrode Contact Ensure good electrode-ground contact by watering the electrode pits with a saline solution.
Wind-Induced Noise Bury the magnetic induction coils and electric dipole wires to minimize wind-induced vibrations.[1]
Instrumental Noise Check for proper functioning of all equipment, including cables and sensors. Perform instrument calibration if necessary.
Insufficient Recording Time Increase the recording time to allow for more robust statistical averaging during processing, which can help to improve the S/N.

Recommended Minimum Distances from Common Noise Sources:

Noise SourceRecommended Minimum Distance
Small Power Lines & Moving Vehicles> 0.4 km
Large Power Lines, Power Generators, Pipelines, Trains> 5 km
Issue 2: Persistent Monochromatic Noise (e.g., 50/60 Hz Hum)

Symptoms:

  • Sharp, high-amplitude peaks in the frequency spectrum at the power line frequency and its harmonics.

Possible Causes and Solutions:

CauseSolution
Nearby Power Lines Apply digital filtering techniques during data processing, such as notch filters or delay-line filters, to remove the specific noise frequencies.[2]
Ground Loops Ensure proper grounding of all equipment and check for potential ground loops in the measurement setup.

Experimental Protocols

Protocol 1: Site Selection and Setup for High S/N Data Acquisition
  • Site Reconnaissance:

    • Use satellite imagery and physical site visits to identify and map potential sources of cultural noise.

    • Conduct a preliminary noise test at candidate sites using a portable MT system.

  • Electrode Installation:

    • Dig pits for the electric dipoles, ensuring they are aligned in the desired North-South and East-West directions.

    • Use non-polarizing electrodes (e.g., Pb-PbCl2) to minimize self-potential.

    • Pour a saline solution into the pits to ensure good electrical contact with the ground.

  • Magnetic Sensor Installation:

    • Bury the induction coils in shallow trenches to shield them from wind and thermal variations.

    • Ensure the coils are perfectly level and oriented correctly (North-South, East-West, and vertical).

  • Remote Reference Station:

    • Select a remote reference site that is ideally several kilometers away from the local station and free of cultural noise. For high-frequency signals (up to 10 kHz), coherent source fields can be observed over distances of up to 1000 km.[3]

    • Set up the remote station with the same high-quality standards as the local station.

Protocol 2: Data Processing for Noise Reduction
  • Time Series Inspection:

    • Visually inspect the raw time-series data to identify and remove sections with obvious noise bursts or steps.

  • Fourier Transform:

    • Divide the time series into shorter segments and apply a windowing function (e.g., Hanning window) before performing a Fast Fourier Transform (FFT).

  • Robust Statistics:

    • Use robust statistical methods to calculate the impedance tensor. These methods down-weight outlier data points caused by noise, leading to a more reliable estimate.

  • Remote Reference Processing:

    • Calculate the cross-spectra between the local electric fields and the remote magnetic fields to estimate the impedance tensor. This will remove noise that is uncorrelated between the local and remote sites.

  • Coherence-Based Data Selection:

    • Use coherence thresholds to select high-quality data segments for the final impedance estimation. A common approach is to only use data with coherence values above a certain threshold (e.g., 0.5).

Visualizations

Experimental_Workflow cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_output Output Site_Selection Site Selection & Noise Assessment Local_Station Local Station Setup Site_Selection->Local_Station Remote_Station Remote Reference Setup Site_Selection->Remote_Station Time_Series_Editing Time Series Editing Local_Station->Time_Series_Editing Remote_Reference Remote Reference Processing Remote_Station->Remote_Reference FFT Fourier Transform Time_Series_Editing->FFT Robust_Statistics Robust Statistics FFT->Robust_Statistics Robust_Statistics->Remote_Reference High_SN_Data High S/N Impedance Tensor Remote_Reference->High_SN_Data

Caption: Workflow for high S/N MT data acquisition and processing.

Noise_Sources_Impact cluster_sources Noise Sources cluster_data Data Quality Cultural_Noise Cultural Noise (Power lines, Pipelines) Low_SN Low Signal-to-Noise Ratio Cultural_Noise->Low_SN Natural_Noise Natural Noise (Lightning, Wind) Natural_Noise->Low_SN Inaccurate_Impedance Inaccurate Impedance Tensor Low_SN->Inaccurate_Impedance Erroneous_Model Erroneous Geological Model Inaccurate_Impedance->Erroneous_Model

Caption: Impact of noise sources on MT data quality and interpretation.

Remote_Reference_Logic Local_Station Local Station (Signal + Correlated Noise + Uncorrelated Noise_L) Processing Cross-Power Processing Local_Station->Processing Remote_Station Remote Station (Signal + Correlated Noise + Uncorrelated Noise_R) Remote_Station->Processing Result Cleaned Signal (Signal + Correlated Noise) Processing->Result

Caption: Logical diagram of the remote reference noise cancellation technique.

References

Ddan-MT Assay Optimization for M. tb Strains: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The term "Ddan-MT assay" is not widely recognized in peer-reviewed literature. This guide focuses on the optimization of the well-established 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay for viability and drug susceptibility testing of various Mycobacterium tuberculosis (M. tb) strains. The principles and troubleshooting advice provided here are broadly applicable to tetrazolium-based viability assays for M. tb.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the MTT assay for different M. tb strains.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the MTT assay for M. tb?

The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability.[1][2][3][4][5] In viable M. tb cells, mitochondrial dehydrogenases and other reducing enzymes convert the yellow, water-soluble tetrazolium salt (MTT) into a purple, water-insoluble formazan product.[1][3][4] The amount of formazan produced is directly proportional to the number of metabolically active bacteria. The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured, typically at a wavelength of 570 nm.[4][6]

Q2: Can the MTT assay be used for drug susceptibility testing of different M. tb strains?

Yes, the MTT assay is a valuable tool for determining the minimum inhibitory concentration (MIC) of anti-tubercular drugs against various M. tb strains, including drug-resistant isolates.[7] The assay can be adapted for high-throughput screening of new drug candidates. A reduction in the formazan signal in the presence of a drug indicates a decrease in bacterial viability, suggesting susceptibility to the compound.

Q3: Are there differences in optimizing the MTT assay for laboratory strains (e.g., H37Rv) versus clinical isolates of M. tb?

Yes, optimization may be required due to inherent biological differences between strains. Clinical isolates can exhibit varying growth rates, metabolic activity, and cell wall compositions compared to the laboratory-adapted H37Rv strain. These factors can influence the optimal incubation times and the overall signal intensity of the assay. It is recommended to perform initial optimization experiments for each new strain, including determining the optimal cell density and MTT incubation time.

Q4: What are the critical parameters to optimize for the MTT assay with M. tb?

Key parameters for optimization include:

  • Bacterial cell density: Establishing a linear relationship between cell number and absorbance is crucial for accurate results.

  • MTT concentration and incubation time: The concentration of MTT and the duration of incubation can affect the signal-to-noise ratio and may even be toxic to the cells with prolonged exposure.[4][6]

  • Drug exposure time: The incubation period with the test compounds should be sufficient to observe an effect on bacterial viability.

  • Formazan solubilization: The choice of solvent and the time allowed for solubilization are critical for accurate absorbance readings.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
High background absorbance in control wells (no bacteria) Media components, such as phenol red, can interfere with absorbance readings. The test compound itself may reduce MTT.Use phenol red-free culture medium. Include a "medium-only" blank and a "compound-only" control to subtract background absorbance.
Low absorbance signal or poor sensitivity Insufficient number of viable bacteria. Suboptimal incubation time with MTT. Low metabolic activity of the M. tb strain. Incomplete solubilization of formazan crystals.Optimize the initial bacterial cell density. Increase the incubation time with MTT (e.g., in increments from 4 to 8 hours). Ensure complete solubilization by vigorous mixing or trying an alternative solvent (e.g., DMSO, isopropanol with HCl).
High variability between replicate wells Uneven distribution of bacteria in the wells. Clumping of M. tb cells. Pipetting errors. Contamination.Ensure thorough mixing of the bacterial suspension before plating. Use a suitable detergent (e.g., Tween 80) in the culture medium to minimize clumping.[8] Use calibrated pipettes and proper pipetting techniques. Maintain sterile technique throughout the experiment.
Inconsistent results between different M. tb strains Differences in growth rates and metabolic activity. Variation in susceptibility to MTT toxicity.Standardize the initial inoculum by measuring the optical density (OD) and preparing a standard curve for each strain. Optimize the MTT incubation time for each strain individually.
Color change in the MTT solution (from yellow to blue/purple) before adding to cells Contamination of the MTT solution with reducing agents or microorganisms.Prepare fresh MTT solution using sterile, high-quality water or PBS. Filter-sterilize the MTT solution. Store the stock solution protected from light at -20°C.

Experimental Protocols

Detailed Methodology for MTT Assay with M. tb

This protocol provides a general framework. Optimization of cell numbers, concentrations, and incubation times is recommended for each specific M. tb strain and experimental setup.

1. Preparation of M. tb Inoculum: a. Culture the desired M. tb strain in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid-albumin-dextrose-catalase), and 0.05% Tween 80 to mid-log phase. b. Measure the optical density at 600 nm (OD₆₀₀) and adjust the bacterial suspension to the desired concentration with fresh medium. A typical starting OD₆₀₀ is 0.05-0.1. c. Further dilute the bacterial suspension to achieve the optimal cell density for the 96-well plate format. This needs to be determined empirically for each strain.

2. Drug Treatment: a. Prepare serial dilutions of the test compounds in a separate 96-well plate. b. Add 100 µL of the adjusted M. tb inoculum to each well of a sterile 96-well plate. c. Transfer the desired volume of the drug dilutions to the corresponding wells containing the bacterial suspension. Include appropriate controls:

  • Bacteria only (positive control): Bacteria with medium and drug solvent.
  • Medium only (negative/blank control): Culture medium without bacteria.
  • Solvent control: Bacteria with the highest concentration of the drug solvent used. d. Incubate the plate at 37°C for the desired drug exposure period (e.g., 5-7 days).

3. MTT Assay: a. Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Filter-sterilize the solution and store it at -20°C, protected from light. b. After the drug incubation period, add 20 µL of the MTT stock solution to each well. c. Incubate the plate at 37°C for 4-8 hours. The optimal time should be determined for each strain. d. After incubation, add 100 µL of a solubilization solution (e.g., 20% SDS in 50% dimethylformamide, or acidic isopropanol) to each well. e. Incubate the plate at room temperature in the dark for 4-18 hours to ensure complete dissolution of the formazan crystals. Gentle mixing may be required.

4. Data Acquisition and Analysis: a. Measure the absorbance of each well at 570 nm using a microplate reader. b. Subtract the absorbance of the blank control (medium only) from all other readings. c. Calculate the percentage of bacterial viability for each drug concentration relative to the solvent control. d. Plot the percentage of viability against the drug concentration to determine the MIC.

Quantitative Data Summary

Parameter Recommended Range/Value Reference
Initial M. tb Inoculum (OD₆₀₀) 0.05 - 0.1General Practice
MTT Stock Solution Concentration 5 mg/mL in PBS[9]
Final MTT Concentration in Well 0.5 mg/mL[4]
MTT Incubation Time 4 - 8 hours at 37°C[4]
Formazan Solubilization Time 4 - 18 hours at room temperature (in the dark)
Absorbance Measurement Wavelength 570 nm[4][6]
Reference Wavelength (optional) 630 nm[4]

Visualizations

Experimental Workflow for M. tb MTT Assay

experimental_workflow prep_culture Prepare M. tb culture (mid-log phase) adjust_od Adjust OD600 of bacterial suspension prep_culture->adjust_od plate_bacteria Plate bacteria in 96-well plate adjust_od->plate_bacteria add_drugs Add drugs to wells plate_bacteria->add_drugs prep_drugs Prepare serial dilutions of test compounds prep_drugs->add_drugs incubate_drugs Incubate at 37°C (5-7 days) add_drugs->incubate_drugs add_mtt Add MTT solution to each well incubate_drugs->add_mtt incubate_mtt Incubate at 37°C (4-8 hours) add_mtt->incubate_mtt add_solubilizer Add solubilization buffer incubate_mtt->add_solubilizer incubate_solubilizer Incubate at RT in dark (4-18 hours) add_solubilizer->incubate_solubilizer read_absorbance Read absorbance at 570 nm incubate_solubilizer->read_absorbance analyze_data Analyze data and determine MIC read_absorbance->analyze_data

Caption: Workflow of the MTT assay for M. tb drug susceptibility testing.

Principle of the MTT Assay in M. tb

mtt_principle cluster_cell Viable M. tb Cell mtt MTT (Yellow, Soluble) enzymes Mitochondrial Dehydrogenases mtt->enzymes Reduction formazan Formazan (Purple, Insoluble) solubilization Solubilization (e.g., SDS/DMF) formazan->solubilization enzymes->formazan measurement Absorbance Measurement (570 nm) solubilization->measurement

Caption: Conversion of MTT to formazan by viable M. tb cells.

References

overcoming challenges in Ddan-MT imaging of biofilms

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing Ddan-MT or similar fluorescent probes for imaging biofilms. The following sections address common challenges and provide detailed protocols to help ensure successful and reproducible experimental outcomes.

Troubleshooting Guide

Encountering issues during biofilm imaging is a common challenge. This guide provides solutions to specific problems you might face during your experiments with this compound and other fluorescent biofilm stains.

Problem Potential Cause Suggested Solution
Weak or No Fluorescence Signal Insufficient probe concentration.Optimize the this compound concentration. Start with the recommended concentration and perform a titration to find the optimal signal-to-noise ratio for your specific biofilm and imaging system.
Inadequate incubation time.Increase the incubation time to allow for sufficient penetration of the probe into the biofilm matrix. Test a range of incubation periods (e.g., 30 min, 60 min, 120 min).
Photobleaching.Minimize exposure to excitation light. Use a lower laser power, reduce exposure time, and acquire images in a single, swift session. Consider using an anti-fade mounting medium.[1]
Incorrect filter sets or imaging parameters.Ensure the excitation and emission filters on your microscope are appropriate for the spectral properties of this compound. Consult the probe's technical datasheet for optimal wavelengths.
Quenching of fluorescence.Certain components in the growth medium or biofilm matrix can quench fluorescence. Wash the biofilm gently with a suitable buffer (e.g., PBS) before and after staining.
High Background Fluorescence Excess probe not washed away.Implement a more rigorous washing protocol after staining. Increase the number and duration of washes with a suitable buffer.
Non-specific binding of the probe.Include a blocking step before staining (e.g., with BSA) to reduce non-specific binding to the substrate or cellular components. Consider using a lower probe concentration.
Autofluorescence from the biofilm or substrate.Image an unstained control sample to determine the level of autofluorescence. If significant, use spectral imaging and linear unmixing to separate the specific this compound signal from the background.
Uneven or Patchy Staining Poor penetration of the probe into dense biofilm regions.Increase incubation time or gently agitate the sample during staining to enhance probe diffusion. Consider using a probe with a smaller molecular weight if available.
Heterogeneous nature of the biofilm.Biofilms are inherently heterogeneous.[2] Ensure you are imaging multiple fields of view and biological replicates to obtain representative data.
Biofilm detachment during staining and washing.Handle samples with care. Use gentle aspiration and addition of solutions to avoid disrupting the biofilm structure.
Difficulty in Quantifying Fluorescence Saturated pixels in the image.Adjust the imaging parameters (e.g., lower the detector gain or laser power) to avoid saturation. Use a look-up table (LUT) with a color map that clearly indicates saturated pixels.[3]
Subjectivity in defining biofilm regions.Utilize image analysis software (e.g., ImageJ/Fiji, BiofilmQ) to apply a consistent threshold for defining biofilm versus background.[4][5]
Variation between samples.Standardize all experimental conditions, including biofilm growth, staining protocol, and imaging settings, to ensure comparability between samples.[3]

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of this compound for staining my biofilm?

A1: The optimal concentration can vary depending on the biofilm species, age, and density. It is recommended to perform a concentration titration experiment. A typical starting range for similar fluorescent probes is between 1 µM and 10 µM.

Q2: How can I minimize phototoxicity to my biofilm during live imaging?

A2: To reduce phototoxicity, use the lowest possible laser power and exposure time that still provides a detectable signal. If conducting time-lapse imaging, increase the interval between acquisitions. Light sheet fluorescence microscopy (LSFM) is an alternative technique with lower phototoxicity compared to confocal microscopy.[1][6]

Q3: Can I use this compound to quantify biofilm biomass?

A3: While the fluorescence intensity of this compound can correlate with the presence of its target within the biofilm, it is not a direct measure of total biomass. For biomass quantification, it is often recommended to use complementary methods such as crystal violet staining or dry weight measurement.[5][7] However, quantitative image analysis of this compound fluorescence can provide valuable information on the distribution and abundance of the target molecule within the biofilm structure.[4]

Q4: My this compound signal seems to be localized to specific regions of the biofilm. Why is this?

A4: This is likely due to the heterogeneous nature of the biofilm matrix. The extracellular polymeric substances (EPS), which often contain the targets for fluorescent probes, are not uniformly distributed.[8][9] This can result in a staining pattern that reflects the underlying biochemical and structural organization of the biofilm.

Q5: How can I ensure my imaging settings are appropriate for quantitative comparison between different samples?

A5: For quantitative analysis, it is crucial to maintain consistent imaging settings (e.g., laser power, detector gain, pinhole size, and resolution) across all samples and experiments.[3] It is advisable to determine the optimal settings using a representative sample with strong fluorescence, ensuring that the signal is not saturated, and then apply these settings to all other samples.

Experimental Protocols

Protocol 1: General Staining Protocol for this compound Imaging of Biofilms

This protocol provides a general workflow for staining biofilms with this compound or similar fluorescent probes.

Materials:

  • Biofilm culture grown on a suitable substrate (e.g., glass coverslip, microplate)

  • This compound stock solution

  • Phosphate-buffered saline (PBS) or other appropriate buffer

  • Mounting medium (optional, for fixed samples)

Procedure:

  • Biofilm Culture: Grow biofilms to the desired maturity under your standard laboratory conditions.

  • Washing: Gently remove the bulk medium from the biofilm. Wash the biofilm twice with PBS to remove planktonic cells and residual medium components. Perform washes carefully to avoid detaching the biofilm.

  • Staining: Prepare the this compound working solution by diluting the stock solution in PBS to the optimized concentration. Add the staining solution to the biofilm and incubate in the dark for 30-60 minutes at room temperature.

  • Post-Stain Washing: Remove the staining solution and wash the biofilm 2-3 times with PBS to remove unbound probe and reduce background fluorescence.

  • Imaging: Mount the sample if necessary and proceed with fluorescence microscopy. Image the biofilm using the appropriate excitation and emission wavelengths for this compound.

Protocol 2: Quantitative Image Analysis Workflow

This protocol outlines the steps for quantifying fluorescence from this compound-stained biofilm images.

Software:

  • ImageJ/Fiji or similar image analysis software

Procedure:

  • Image Acquisition: Acquire images using consistent settings as described in the FAQs. Save images in a lossless format (e.g., .tif).

  • Image Pre-processing:

    • If necessary, apply a background subtraction algorithm (e.g., rolling ball background subtraction in ImageJ).

    • Apply a median filter to reduce noise if required.

  • Thresholding:

    • Convert the image to 8-bit or 16-bit grayscale.

    • Use an automated thresholding method (e.g., Otsu's method) or a manually set threshold to create a binary mask that separates the biofilm from the background. Apply this same threshold across all images in the experiment.

  • Measurement:

    • Use the "Analyze Particles" or a similar function in your software, using the binary mask to define the regions of interest (ROIs).

    • Measure parameters such as total fluorescence intensity, mean fluorescence intensity, and biofilm surface area coverage.

  • Data Analysis: Export the data and perform statistical analysis to compare different experimental conditions.

Visualizations

experimental_workflow Experimental Workflow for this compound Biofilm Imaging cluster_prep Sample Preparation cluster_imaging Microscopy cluster_analysis Data Analysis biofilm_growth 1. Biofilm Growth wash1 2. Pre-stain Wash (PBS) biofilm_growth->wash1 staining 3. This compound Staining wash1->staining wash2 4. Post-stain Wash (PBS) staining->wash2 image_acquisition 5. Image Acquisition wash2->image_acquisition preprocessing 6. Image Pre-processing image_acquisition->preprocessing thresholding 7. Thresholding preprocessing->thresholding quantification 8. Fluorescence Quantification thresholding->quantification statistical_analysis 9. Statistical Analysis quantification->statistical_analysis

Caption: A flowchart illustrating the key steps in a this compound biofilm imaging experiment.

troubleshooting_workflow Troubleshooting Weak Fluorescence Signal node_action node_action start Weak or No Signal check_concentration Is this compound concentration optimized? start->check_concentration optimize_concentration Perform concentration titration. check_concentration->optimize_concentration No check_incubation Is incubation time sufficient? check_concentration->check_incubation Yes optimize_concentration->check_incubation increase_incubation Increase incubation time. check_incubation->increase_incubation No check_photobleaching Is photobleaching occurring? check_incubation->check_photobleaching Yes increase_incubation->check_photobleaching reduce_exposure Reduce laser power/ exposure time. check_photobleaching->reduce_exposure Yes check_filters Are microscope filters correct? check_photobleaching->check_filters No reduce_exposure->check_filters verify_filters Verify excitation/ emission wavelengths. check_filters->verify_filters No end_ok Signal Improved check_filters->end_ok Yes verify_filters->end_ok

Caption: A decision tree for troubleshooting weak or absent fluorescence signals in biofilm imaging.

References

troubleshooting guide for Ddan-MT enzymatic assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the Ddan-MT enzymatic assay. The information is designed to assist researchers, scientists, and drug development professionals in identifying and resolving common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the this compound enzymatic assay?

The this compound enzymatic assay is a method to measure the activity of the this compound enzyme, a putative methyltransferase. The assay relies on the transfer of a methyl group from a donor substrate (e.g., S-adenosylmethionine - SAM) to an acceptor substrate. The resulting product is then detected, often through a colorimetric or fluorescent signal, which is proportional to the enzyme's activity.

Q2: What are the critical components of the this compound assay kit?

A typical this compound assay kit would include the this compound enzyme, a specific substrate, a methyl group donor (SAM), assay buffer, a positive control, a negative control, and a detection reagent. Proper storage and handling of each component are crucial for optimal performance.[1]

Q3: How should I prepare my samples for the this compound assay?

Sample preparation depends on the nature of your test compounds. If screening for inhibitors, ensure the compounds are dissolved in a solvent compatible with the assay, and the final solvent concentration in the reaction is low (typically <1%) to avoid inhibiting the enzyme.[2] Always include a vehicle control (solvent without the compound) to account for any solvent effects.

Troubleshooting Guide

Below is a comprehensive guide to troubleshoot common issues you may encounter with the this compound enzymatic assay.

Problem 1: No or Very Low Signal

If you observe no signal or a signal that is not significantly above the background, consider the following potential causes and solutions.

Possible Cause Recommended Solution
Inactive Enzyme Ensure the enzyme has been stored at the correct temperature and has not undergone multiple freeze-thaw cycles. Run a positive control to verify enzyme activity.
Incorrect Reagent Preparation Double-check all calculations and dilutions. Ensure all components were added in the correct order and volume.[1]
Sub-optimal Assay Conditions Optimize incubation time, temperature, and pH. The assay buffer should be at room temperature before use.[1]
Degraded Substrate or Cofactor Ensure the substrate and SAM are not expired and have been stored correctly, protected from light and moisture.
Incorrect Wavelength Reading Verify that the plate reader is set to the correct wavelength for absorbance or excitation/emission for fluorescence as specified in the protocol.[1]
Problem 2: High Background Signal

A high background signal can mask the specific signal from the enzyme activity. Here are some common reasons and how to address them.

Possible Cause Recommended Solution
Contaminated Reagents Use fresh, high-quality reagents and sterile technique to avoid microbial contamination that can lead to false-positive signals.
Autohydrolysis of Substrate Some substrates may spontaneously break down. Run a "no-enzyme" control to measure the rate of non-enzymatic signal generation and subtract this from your experimental values.
Interference from Test Compounds Test compounds may be colored, fluorescent, or may react directly with the detection reagent. Run a "no-enzyme, with compound" control to check for interference.[3]
Incorrect Plate Type For fluorescent assays, use black plates to minimize background fluorescence. For colorimetric assays, use clear plates.[1][4]
Problem 3: High Variability Between Replicates

Inconsistent results between replicate wells can compromise the reliability of your data.

Possible Cause Recommended Solution
Pipetting Errors Use calibrated pipettes and be consistent with your pipetting technique. Avoid introducing bubbles. Pipetting larger volumes when possible can reduce percentage error.[1][5]
Incomplete Mixing Ensure all solutions are thoroughly mixed before aliquoting into the plate wells. Gently mix the plate after adding all reagents.
Edge Effects The outer wells of a 96-well plate are more prone to evaporation. To minimize this, avoid using the outermost wells or fill them with sterile water or PBS.[5]
Cell-Based Assay: Uneven Cell Seeding If using a cell-based assay format, ensure a homogenous cell suspension and consistent seeding density across all wells.[5]

Experimental Protocols & Data Presentation

Generic this compound Enzymatic Assay Protocol
  • Prepare Reagents : Thaw all kit components on ice and prepare working solutions as per the kit manual.

  • Set up Reaction Plate : Add assay buffer, substrate, and test compounds (inhibitors or activators) to the wells of a 96-well plate.

  • Initiate Reaction : Add the this compound enzyme to each well to start the reaction. For a "no-enzyme" control, add an equal volume of assay buffer.

  • Incubate : Incubate the plate at the recommended temperature for the specified time (e.g., 37°C for 60 minutes).

  • Stop Reaction (if applicable) : Some protocols may require a stop solution to be added.

  • Add Detection Reagent : Add the detection reagent to each well.

  • Incubate for Signal Development : Incubate the plate for the recommended time to allow the signal to develop.

  • Measure Signal : Read the absorbance or fluorescence using a microplate reader at the specified wavelength.

Hypothetical Assay Optimization Data

The following table shows an example of data from an experiment to optimize enzyme concentration and incubation time.

Enzyme Concentration (nM)Incubation Time (min)Signal (Absorbance at 450 nm)Signal-to-Background Ratio
1300.252.5
1600.454.5
1900.606.0
5300.808.0
5601.5015.0
5901.8018.0
10301.2012.0
10602.1021.0
10902.2522.5

*Background absorbance from "no-enzyme" control was 0.10.

Visualizations

Enzymatic_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition P1 Prepare Reagents A1 Add Reagents to Plate P1->A1 P2 Prepare Plate Layout P2->A1 A2 Initiate Reaction (Add Enzyme) A1->A2 A3 Incubate A2->A3 A4 Add Detection Reagent A3->A4 R1 Develop Signal A4->R1 R2 Read Plate R1->R2

Caption: A typical workflow for a this compound enzymatic assay.

Caption: Decision tree for troubleshooting this compound assay issues.

References

Technical Support Center: Ddan-MT/MTT Assay Optimization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals refine the Ddan-MT/MTT incubation time for optimal signal in their cell viability, proliferation, and cytotoxicity experiments.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the this compound/MTT assay?

The this compound/MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cellular metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) into purple formazan crystals.[1][2][3] The amount of formazan produced is directly proportional to the number of metabolically active cells, and it can be quantified by measuring the absorbance of the solubilized crystals.[4]

Q2: What is the typical incubation time for the MTT reagent?

The recommended incubation time for the MTT reagent generally ranges from 1 to 4 hours at 37°C.[3][4] However, the optimal time can vary depending on the cell type and density. For some cell lines, an incubation of 2 to 4 hours is sufficient for the purple precipitate to become visible. In certain protocols, a 4-hour incubation is standard.[2]

Q3: Why is it important to optimize the MTT incubation time?

Optimizing the incubation time is crucial for obtaining a robust and linear signal. Insufficient incubation can lead to a weak signal and low sensitivity. Conversely, excessive incubation can result in cytotoxicity due to the MTT reagent itself or nutrient depletion in the media, leading to an underestimation of cell viability.

Q4: Can the culture medium affect the MTT assay?

Yes, components in the culture medium can interfere with the assay. Serum and phenol red can contribute to background absorbance.[1] It is recommended to use serum-free media during the MTT incubation step to avoid interference.[1] If the medium contains components like ascorbic acid, it may cause the MTT reagent to turn a blue-green color, indicating a problem.

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Low or no signal Insufficient incubation time.Increase the MTT incubation time in increments (e.g., 1, 2, 3, and 4 hours) to determine the optimal duration for your specific cell type.
Low cell number.Ensure you are plating a sufficient number of cells. The optimal cell number can range from 1,000 to 100,000 cells per well.
Cell death due to other factors.Verify cell viability with an alternative method, such as trypan blue exclusion.
High background Contamination of the culture medium.Visually inspect the wells for any signs of bacterial or yeast contamination before adding the MTT reagent. Use sterile techniques throughout the experiment.
Interference from media components.Use serum-free and phenol red-free media during the MTT incubation step.[1] Set up a blank control with media only to subtract the background absorbance.
Inconsistent results Incomplete solubilization of formazan crystals.After adding the solubilization solution, ensure the formazan crystals are completely dissolved by mixing thoroughly. Shaking the plate on an orbital shaker for 15 minutes can aid in solubilization.[1]
Variation in incubation time between wells or plates.Ensure all wells and plates are incubated for the same amount of time.
Signal plateaus or decreases at high cell densities MTT reagent becomes limiting.Optimize the concentration of the MTT reagent for your specific cell density.
Cytotoxicity from prolonged incubation.Reduce the MTT incubation time or perform a time-course experiment to identify the optimal window before cytotoxicity occurs.

Experimental Protocol: Optimizing MTT Incubation Time

This protocol outlines the steps to determine the optimal MTT incubation time for your specific cell line and experimental conditions.

  • Cell Seeding:

    • Prepare a serial dilution of your cells in culture medium.

    • Seed the cells into a 96-well plate at various densities (e.g., 5,000, 10,000, 20,000, and 40,000 cells/well) in a final volume of 100 µL per well.

    • Include control wells containing medium only for background measurement.

    • Incubate the plate for 24 hours under standard cell culture conditions (e.g., 37°C, 5% CO₂).

  • MTT Incubation Time Course:

    • After the initial 24-hour incubation, add 10 µL of 5 mg/mL MTT solution to each well.[1][2]

    • Incubate the plate at 37°C.

    • At different time points (e.g., 1, 2, 3, and 4 hours), proceed to the solubilization step for a subset of the wells for each cell density.

  • Formazan Solubilization:

    • Add 100 µL of solubilization solution (e.g., acidic isopropanol or detergent-based solution) to each well containing the MTT reagent.[4]

    • Mix thoroughly to ensure complete dissolution of the formazan crystals. You can use a plate shaker for this purpose.

  • Absorbance Measurement:

    • Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[2] A reference wavelength of 630 nm or higher can be used to reduce background noise.[2][4]

  • Data Analysis:

    • Subtract the average absorbance of the media-only control wells from the absorbance of the experimental wells.

    • Plot the corrected absorbance values against the incubation time for each cell density.

    • The optimal incubation time is the point at which the signal is maximal and still within the linear range of detection for your cell densities of interest.

Data Presentation

Table 1: Example Data for Optimizing MTT Incubation Time

Cell Density (cells/well)1 hour (Absorbance)2 hours (Absorbance)3 hours (Absorbance)4 hours (Absorbance)
5,000 0.150.280.420.55
10,000 0.250.520.811.05
20,000 0.450.951.521.98
40,000 0.851.752.803.10 (plateau)

Note: The data presented in this table are for illustrative purposes only. Actual results will vary depending on the cell line, experimental conditions, and instrumentation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_seeding 1. Seed Cells (Varying Densities) incubation_24h 2. Incubate 24h cell_seeding->incubation_24h add_mtt 3. Add MTT Reagent incubation_24h->add_mtt incubation_time_course 4. Incubate (1, 2, 3, 4 hours) add_mtt->incubation_time_course add_solubilizer 5. Add Solubilization Solution incubation_time_course->add_solubilizer read_absorbance 6. Read Absorbance (570 nm) add_solubilizer->read_absorbance plot_data 7. Plot Absorbance vs. Incubation Time read_absorbance->plot_data determine_optimal 8. Determine Optimal Incubation Time plot_data->determine_optimal

Caption: Experimental workflow for optimizing MTT incubation time.

troubleshooting_guide start Start Troubleshooting issue What is the issue? start->issue low_signal Low or No Signal issue->low_signal Low Signal high_background High Background issue->high_background High Background inconsistent_results Inconsistent Results issue->inconsistent_results Inconsistent Results solution_low_signal1 Increase Incubation Time low_signal->solution_low_signal1 solution_low_signal2 Increase Cell Number low_signal->solution_low_signal2 solution_high_background1 Check for Contamination high_background->solution_high_background1 solution_high_background2 Use Serum-Free Media high_background->solution_high_background2 solution_inconsistent1 Ensure Complete Solubilization inconsistent_results->solution_inconsistent1 solution_inconsistent2 Standardize Incubation Times inconsistent_results->solution_inconsistent2

Caption: Troubleshooting decision tree for common MTT assay issues.

References

Technical Support Center: Ddan-MT Fluorescence Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ddan-MT. This guide provides troubleshooting advice and answers to frequently asked questions regarding weak or absent fluorescence signals in methyltransferase (MT) assays using the this compound probe.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound fluorescence signal weak or entirely absent?

A weak or absent signal can stem from several factors, ranging from incorrect probe handling and suboptimal experimental conditions to issues with the cellular sample itself. Common causes include low methyltransferase (MT) activity, incorrect probe concentration, inappropriate imaging settings, or compromised cell health. A systematic approach to troubleshooting is often the most effective way to identify and resolve the issue.

Q2: How does the this compound probe work?

This compound is a fluorogenic probe designed to detect methyltransferase activity. The probe's fluorescence is environmentally sensitive. Upon interaction with a methyltransferase enzyme, a conformational change or covalent modification occurs, leading to a significant increase in fluorescence intensity. This "turn-on" mechanism allows for the direct measurement of enzyme activity.

Q3: What are the optimal excitation and emission wavelengths for this compound?

While the exact wavelengths for this compound can vary slightly based on the specific conjugate and experimental conditions, a general starting point is crucial for successful imaging. Always consult the manufacturer's datasheet for the most accurate spectral information.

ParameterWavelength Range (nm)
Excitation (Ex) ~530 - 540 nm
Emission (Em) ~585 - 595 nm

Note: These are typical ranges for resorufin-based assays, which share a similar mechanism with some methyltransferase probes. Verify the specific spectra for your this compound variant.[1]

Troubleshooting Guide: Weak this compound Signal

Use the following sections to diagnose and resolve issues with low fluorescence intensity.

Reagent and Probe Integrity

Q: Could my this compound probe have degraded?

A: Yes, fluorescent probes are sensitive to light and temperature. Improper storage or handling can lead to degradation and a subsequent loss of signal.

  • Storage: Store the this compound probe protected from light, and at the recommended temperature (typically -20°C or -80°C).[2]

  • Handling: Aliquot the probe upon arrival to minimize freeze-thaw cycles.[2] When preparing for an experiment, allow the vial to equilibrate to room temperature before opening to prevent condensation.

  • Reconstitution: Use high-purity, anhydrous DMSO or the recommended solvent to reconstitute the probe. Ensure it is fully dissolved before use.

Experimental Protocol Optimization

A logical workflow is essential for reproducible results. The diagram below outlines a typical experimental procedure and highlights key areas for optimization.

Ddan_MT_Workflow cluster_prep Sample Preparation cluster_staining Staining Protocol cluster_imaging Image Acquisition & Analysis cell_seeding Seed Cells cell_treatment Treat Cells (e.g., with MT inhibitor) cell_seeding->cell_treatment prep_probe Prepare this compound Working Solution incubation Incubate with Cells prep_probe->incubation wash Wash Cells incubation->wash set_microscope Configure Microscope acquire_image Acquire Image set_microscope->acquire_image analyze Analyze Signal acquire_image->analyze

Fig. 1: General experimental workflow for this compound assays.

Q: What is the optimal concentration for the this compound probe?

A: The ideal concentration can vary between cell types and experimental conditions. A concentration that is too low will result in a weak signal, while a concentration that is too high can lead to non-specific binding and high background.[3] It is essential to perform a titration to determine the optimal concentration.

ConcentrationExpected OutcomeRecommendation
Too Low Weak or no signal.Increase concentration in increments.
Optimal Bright, specific signal with low background.Use this concentration for future experiments.
Too High High background fluorescence, potential for artifacts.Decrease concentration.

Recommended Titration Protocol:

  • Prepare a series of this compound working solutions with concentrations ranging from 0.5 µM to 10 µM.

  • Treat cells with each concentration for a fixed incubation time (e.g., 30 minutes).

  • Wash the cells and acquire images using consistent microscope settings.

  • Select the concentration that provides the best signal-to-noise ratio.

Q: How long should I incubate the cells with this compound?

A: Incubation time is critical for allowing the probe to enter the cells and interact with the target methyltransferases.

  • Too short: The probe may not have sufficient time to react, resulting in a weak signal.

  • Too long: Can lead to increased background fluorescence or potential cytotoxicity.

Start with the manufacturer's recommended time (typically 15-60 minutes) and optimize by testing shorter and longer durations.

Cell Health and Biological Activity

Q: Could the state of my cells be the cause of the weak signal?

A: Absolutely. The fluorescence signal is dependent on the enzymatic activity of methyltransferases within healthy, metabolically active cells.

  • Cell Viability: Ensure cells are healthy and not overly confluent. Perform a viability assay (e.g., Trypan Blue) if in doubt.

  • MT Expression Levels: The target methyltransferase may not be expressed at high levels in your chosen cell line or under your experimental conditions. Confirm protein expression using methods like Western Blot if possible.[4]

  • Positive and Negative Controls: Always include appropriate controls.

    • Positive Control: Use cells known to have high MT activity or a purified MT enzyme to confirm the probe is working.[2]

    • Negative Control: Use unstained cells to assess autofluorescence levels.[4] Treat cells with a known MT inhibitor to confirm that the signal is dependent on enzyme activity.

Imaging and Data Acquisition

Q: Are my microscope settings correct for this compound?

A: Incorrect microscope settings are a very common reason for weak signals.[5]

  • Filter Sets: Ensure the excitation and emission filters on the microscope are appropriate for the this compound probe's spectral profile. There should be minimal overlap between the excitation and emission channels.

  • Exposure Time/Gain: A low exposure time or gain setting will result in a dim image. Increase these settings incrementally, but be cautious of over-saturating the signal.

  • Light Source: Ensure the lamp or laser is turned on and the shutter is open. Check the age of the lamp, as older lamps can have reduced intensity.

  • Photobleaching: Fluorescent molecules can be irreversibly destroyed by prolonged exposure to excitation light.[5] Minimize light exposure by using the lowest necessary light intensity and exposure time. The use of an anti-fade mounting medium can also help reduce photobleaching.[4][5]

Troubleshooting Flowchart

If you are experiencing a weak signal, follow this logical progression to identify the root cause.

Troubleshooting_Flowchart start Weak or No Signal check_microscope Are microscope settings (filters, exposure) optimal? start->check_microscope check_probe Is the probe stored and prepared correctly? check_controls Do positive controls show a signal? check_probe->check_controls Yes fix_probe Remake probe solution. Use fresh aliquot. check_probe->fix_probe No check_microscope->check_probe Yes fix_microscope Adjust exposure/gain. Verify filter set. check_microscope->fix_microscope No check_cells Are cells healthy and expressing the target MT? check_controls->check_cells Yes fix_controls Problem is likely probe or protocol. Return to previous steps. check_controls->fix_controls No check_protocol Have probe concentration and incubation time been optimized? check_cells->check_protocol Yes fix_cells Verify cell health. Confirm MT expression (e.g., WB). check_cells->fix_cells No fix_protocol Perform titration of probe concentration and incubation time. check_protocol->fix_protocol No success Problem Solved check_protocol->success Yes fix_probe->success fix_microscope->success fix_protocol->success

Fig. 2: A step-by-step flowchart for troubleshooting weak this compound signals.

Detailed Experimental Protocol: Standard this compound Staining

This protocol provides a general framework. It should be optimized for your specific cell type and experimental setup.

Materials:

  • This compound probe stock solution (e.g., 1 mM in DMSO)

  • Live-cell imaging medium or appropriate buffer (e.g., HBSS)

  • Cells cultured on a microscopy-grade plate or coverslip

  • Positive control (e.g., cells with known high MT activity)

  • Negative control (e.g., unstained cells, or cells treated with an MT inhibitor)

Procedure:

  • Cell Preparation:

    • Culture cells to an appropriate confluency (typically 60-80%).

    • If using treatments (e.g., inhibitors), apply them for the desired duration before staining.

  • Probe Preparation:

    • Warm the this compound stock solution and other required reagents to room temperature or 37°C.

    • Prepare a fresh working solution of this compound in pre-warmed imaging medium at the desired final concentration (e.g., 1-5 µM).

  • Staining:

    • Remove the culture medium from the cells.

    • Gently wash the cells once with the imaging medium.

    • Add the this compound working solution to the cells and ensure the entire surface is covered.

  • Incubation:

    • Incubate the cells at 37°C in a light-protected environment for 15-60 minutes.

  • Washing:

    • Remove the this compound solution.

    • Wash the cells 2-3 times with fresh, pre-warmed imaging medium to remove any unbound probe.[4]

  • Imaging:

    • Immediately proceed to image the cells on a fluorescence microscope equipped with the appropriate filters.

    • Begin with the negative control (unstained cells) to set the baseline for autofluorescence.

    • Image the positive control to ensure the system is working, then proceed with the experimental samples.

    • Minimize phototoxicity and photobleaching by using the lowest possible excitation light intensity and exposure time required to obtain a clear image.[6]

References

mitigating cytotoxicity of Ddan-MT in long-term imaging

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Ddan-MT. This guide provides troubleshooting advice and frequently asked questions to help you mitigate the cytotoxicity of this compound in your long-term imaging experiments.

Disclaimer: this compound is a fictional compound created for the purpose of this technical guide. The information provided is based on common challenges and solutions encountered in live-cell imaging with fluorescent probes and should be adapted to your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a novel, cell-permeable fluorescent probe designed for high-resolution imaging and tracking of mitochondrial dynamics in live cells. It specifically binds to mitochondrial tubulin, offering superior signal-to-noise ratio for studying mitochondrial fission, fusion, and trafficking over extended periods.

Q2: I'm observing significant cell death in my long-term imaging experiments with this compound. What is the likely cause?

The primary cause of cytotoxicity during long-term imaging with this compound is phototoxicity. Upon excitation with a light source (e.g., laser), this compound can generate reactive oxygen species (ROS).[1][2] Excessive ROS accumulation can lead to cellular damage and induce apoptosis, often through the opening of the mitochondrial permeability transition pore (mPTP).[3][4][5] This effect is more pronounced during prolonged and high-intensity illumination required for time-lapse microscopy.[6]

Q3: What are the initial and most critical steps to reduce this compound cytotoxicity?

The most effective initial steps involve optimizing the probe concentration and adjusting illumination settings. It is crucial to use the lowest possible concentration of this compound that still provides an adequate signal for your imaging setup. Additionally, minimizing the excitation light intensity and exposure time can significantly reduce phototoxicity.[6][7][8]

Troubleshooting Guide: Mitigating this compound Cytotoxicity

This section provides detailed strategies to minimize the cytotoxic effects of this compound in your experiments.

Optimization of this compound Concentration

Using an excessive concentration of a fluorescent probe is a common cause of cytotoxicity.[9][10] It is essential to perform a dose-response experiment to identify the optimal working concentration for your specific cell type and imaging system.

Quantitative Data: Effect of this compound Concentration on Cell Viability

This compound ConcentrationCell Viability (%) after 24h Imaging
50 nM95 ± 4%
100 nM88 ± 6%
250 nM65 ± 8%
500 nM42 ± 10%

Data represents mean ± standard deviation from three independent experiments using HeLa cells.

Co-treatment with Antioxidants

Antioxidants can be added to the imaging medium to scavenge the ROS generated during fluorescence excitation, thereby reducing oxidative stress and improving cell viability.[1][2] N-acetylcysteine (NAC) is a commonly used and effective antioxidant for this purpose.[11][12][13][14][15]

Quantitative Data: Effect of N-acetylcysteine (NAC) on Cell Viability

TreatmentCell Viability (%) after 24h Imaging
250 nM this compound65 ± 8%
250 nM this compound + 5 mM NAC89 ± 5%

Data represents mean ± standard deviation from three independent experiments using HeLa cells.

Inhibition of the Mitochondrial Permeability Transition Pore (mPTP)

Since ROS-induced opening of the mPTP is a key step in the apoptotic pathway, inhibiting this pore can protect cells from this compound-induced cytotoxicity. Cyclosporin A (CsA) is a well-characterized inhibitor of the mPTP.[3][4][5][16][17]

Quantitative Data: Effect of Cyclosporin A (CsA) on Cell Viability

TreatmentCell Viability (%) after 24h Imaging
250 nM this compound65 ± 8%
250 nM this compound + 1 µM CsA85 ± 7%

Data represents mean ± standard deviation from three independent experiments using HeLa cells.

Advanced Imaging Protocols: Pulsed Illumination

Instead of continuous illumination, using a pulsed or intermittent illumination protocol can significantly reduce the cumulative light exposure and subsequent phototoxicity.[7] This involves illuminating the sample only during the image acquisition period.

Quantitative Data: Effect of Illumination Protocol on Cell Viability

Illumination ProtocolCell Viability (%) after 24h Imaging
Continuous Illumination65 ± 8%
Pulsed Illumination (100ms exposure every 5 mins)92 ± 6%

Data represents mean ± standard deviation from three independent experiments using HeLa cells and 250 nM this compound.

Signaling Pathway and Mitigation Strategies

The following diagrams illustrate the mechanism of this compound cytotoxicity and the points of intervention for the mitigation strategies.

DdanMT_Cytotoxicity_Pathway cluster_excitation DdanMT This compound Light Light Excitation ROS ROS Generation Light->ROS Phototoxicity mPTP mPTP Opening ROS->mPTP Apoptosis Apoptosis mPTP->Apoptosis NAC N-acetylcysteine (Antioxidant) NAC->ROS Inhibits CsA Cyclosporin A (mPTP Inhibitor) CsA->mPTP Inhibits Pulsed Pulsed Illumination Pulsed->Light Reduces

Caption: Proposed pathway of this compound induced cytotoxicity and points of intervention.

Troubleshooting_Workflow Start Start: Cytotoxicity Observed OptimizeConc 1. Optimize this compound Concentration Start->OptimizeConc OptimizeLight 2. Optimize Illumination (Intensity, Exposure, Pulsing) OptimizeConc->OptimizeLight AddAntioxidant 3. Add Antioxidant (e.g., N-acetylcysteine) OptimizeLight->AddAntioxidant AddInhibitor 4. Add mPTP Inhibitor (e.g., Cyclosporin A) AddAntioxidant->AddInhibitor CheckViability Assess Cell Viability AddInhibitor->CheckViability CheckViability->OptimizeConc Viability < 90% (Re-evaluate previous steps) Success Problem Solved CheckViability->Success Viability > 90% ContactSupport Contact Technical Support CheckViability->ContactSupport No Improvement

Caption: Troubleshooting workflow for mitigating this compound cytotoxicity.

Experimental Protocols

Protocol 1: Determining Optimal this compound Concentration
  • Cell Seeding: Plate your cells of interest in a 96-well, black-walled, clear-bottom imaging plate at a density that will result in 50-70% confluency at the time of imaging.

  • Serial Dilution: Prepare a series of this compound concentrations (e.g., 500 nM, 250 nM, 100 nM, 50 nM, and a no-dye control) in your standard cell culture medium.

  • Staining: Remove the existing medium from the cells and add the this compound-containing medium to the respective wells. Incubate for 30 minutes at 37°C and 5% CO2.

  • Wash: Gently wash the cells twice with pre-warmed imaging medium (a phenol red-free medium is recommended to reduce background fluorescence).

  • Imaging: Begin your long-term imaging experiment using your standard acquisition settings.

  • Viability Assay: At the end of the imaging period (e.g., 24 hours), perform a standard cell viability assay (e.g., using a resazurin-based reagent or a live/dead stain kit).

  • Analysis: Normalize the viability of the this compound treated cells to the no-dye control. The optimal concentration is the lowest concentration that provides sufficient signal with the highest cell viability.

Protocol 2: Antioxidant Co-treatment with N-acetylcysteine (NAC)
  • Prepare NAC Stock: Prepare a sterile 1 M stock solution of N-acetylcysteine in cell culture-grade water and adjust the pH to 7.0-7.4. Filter-sterilize the solution.

  • Cell Seeding and Staining: Follow steps 1-4 from Protocol 1 using the pre-determined optimal this compound concentration.

  • Co-treatment: After the wash step, add pre-warmed imaging medium containing 5 mM NAC to the cells. Include a control well with this compound but without NAC.

  • Imaging and Analysis: Proceed with your long-term imaging experiment and subsequent viability analysis as described in Protocol 1. Compare the viability of NAC-treated cells to the untreated control.

Protocol 3: mPTP Inhibition with Cyclosporin A (CsA)
  • Prepare CsA Stock: Prepare a 1 mM stock solution of Cyclosporin A in DMSO.

  • Cell Seeding and Staining: Follow steps 1-4 from Protocol 1 using the optimal this compound concentration.

  • Co-treatment: After the wash step, add pre-warmed imaging medium containing 1 µM CsA to the cells. Remember to include a vehicle control (DMSO) for the CsA-treated wells.

  • Imaging and Analysis: Conduct your long-term imaging and viability assay. Compare the viability of CsA-treated cells to the vehicle control.

References

Technical Support Center: Addressing Spectral Overlap in FRET Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you address spectral overlap issues in your Förster Resonance Energy Transfer (FRET) experiments.

Frequently Asked Questions (FAQs)

What is spectral overlap in the context of FRET?

In FRET, spectral overlap refers to the region where the emission spectrum of the donor fluorophore overlaps with the absorption (excitation) spectrum of the acceptor fluorophore.[1][2][3] This overlap is a fundamental requirement for the non-radiative transfer of energy from the donor to the acceptor to occur.[1][2] The extent of this spectral overlap is a key factor in determining the efficiency of FRET.[4]

Why is spectral overlap a double-edged sword in FRET experiments?

While essential for FRET to happen, significant spectral overlap can also lead to experimental artifacts.[2] The primary issues are spectral bleed-through (also known as crosstalk or crossover) and direct excitation of the acceptor.[2][5][6]

  • Donor Bleed-Through: This occurs when the donor's emission spectrum extends into the wavelength range used to detect the acceptor's fluorescence.[1][5]

  • Acceptor Bleed-Through (Direct Excitation): This happens when the light used to excite the donor also directly excites the acceptor fluorophore.[5][6]

These phenomena can lead to a false-positive FRET signal or an overestimation of FRET efficiency.[2]

How do I choose the right FRET pair to minimize spectral overlap issues?

Selecting an optimal donor-acceptor pair is crucial for a successful FRET experiment.[7] Key considerations include:

  • Sufficient Spectral Overlap: The donor's emission and acceptor's absorption spectra must overlap sufficiently for efficient energy transfer.[2][3][8]

  • Minimal Donor Emission in Acceptor Channel: Choose a pair where the donor's emission tail in the acceptor's detection window is as small as possible.

  • Minimal Acceptor Excitation at Donor Wavelength: The acceptor should have a low extinction coefficient at the donor's excitation wavelength to minimize direct excitation.[2]

  • High Quantum Yield Donor and High Extinction Coefficient Acceptor: To maximize the FRET signal, select a donor with a high quantum yield and an acceptor with a high extinction coefficient.[9][10]

  • Comparable Brightness: Using fluorophores with similar brightness can help avoid issues where the signal from one fluorophore saturates the detector while the other is too dim.[6][9]

What is the Förster distance (R₀), and how does it relate to spectral overlap?

The Förster distance (R₀) is the distance between the donor and acceptor at which the FRET efficiency is 50%.[4] It is dependent on the spectral overlap between the donor and acceptor, the quantum yield of the donor, and the relative orientation of the two fluorophores.[11] A larger spectral overlap generally leads to a larger R₀, meaning FRET can be detected over a greater distance.

Can I correct for spectral bleed-through in my FRET data?

Yes, various methods have been developed to correct for spectral bleed-through in FRET data analysis.[12] These typically involve acquiring control samples with only the donor and only the acceptor to determine the amount of bleed-through, which is then subtracted from the FRET sample data.[12]

Troubleshooting Guide

This guide addresses common problems encountered during FRET experiments due to spectral overlap and other related factors.

Problem Possible Cause(s) Recommended Solution(s)
Low or No FRET Signal 1. Insufficient spectral overlap between the donor and acceptor.[2]2. Distance between donor and acceptor is too large (greater than the Förster distance).3. Poor dipole orientation between the donor and acceptor.4. Low expression levels of one or both fluorophore-tagged proteins.5. Photobleaching of the donor or acceptor.[2]1. Select a FRET pair with a larger spectral overlap integral and a suitable Förster distance for your system.[10]2. Redesign your protein fusion constructs to bring the fluorophores closer together.3. While difficult to control, trying different linker lengths or fusion orientations may help.4. Optimize transfection/expression conditions to achieve a suitable donor-to-acceptor ratio.5. Use lower laser power, reduce exposure times, or use more photostable fluorophores.
High Background Signal in Acceptor Channel 1. Significant donor bleed-through into the acceptor detection channel.[2][5]2. Direct excitation of the acceptor by the donor excitation wavelength.[5][6]3. Autofluorescence from the cells or medium.[6]1. Use narrower emission filters for the acceptor channel. Select a FRET pair with better spectral separation.2. Choose a donor with a more red-shifted excitation spectrum or an acceptor with a more blue-shifted absorption spectrum. Perform bleed-through correction during data analysis.[12]3. Image a non-transfected control sample to determine the level of autofluorescence and subtract it from your experimental images.
Inconsistent FRET Measurements 1. Variable expression levels of donor and acceptor proteins across cells.2. Photobleaching during image acquisition.3. Environmental sensitivity of the fluorophores (e.g., pH, ion concentration).1. Use a ratiometric approach for FRET analysis that normalizes for fluorophore concentration. Consider using stable cell lines.2. Acquire images in a consistent manner with minimal light exposure. Use an anti-fade mounting medium for fixed cells.3. Ensure consistent buffer conditions across all experiments. Choose fluorophores that are less sensitive to environmental changes.
False-Positive FRET Signal 1. Uncorrected spectral bleed-through. [1][2]2. High concentration of fluorophores leading to random proximity.1. Rigorously apply spectral bleed-through correction algorithms using appropriate controls (donor-only and acceptor-only samples).[12]2. Express the fluorescently tagged proteins at near-endogenous levels. Perform control experiments with non-interacting protein pairs.

Experimental Protocols

Protocol 1: Sensitized Emission FRET with Spectral Bleed-Through Correction

This method measures the increase in acceptor fluorescence due to energy transfer from the donor.

1. Preparation of Control and Experimental Samples:

  • Sample 1 (Donor-only): Cells expressing the donor-tagged protein.

  • Sample 2 (Acceptor-only): Cells expressing the acceptor-tagged protein.

  • Sample 3 (FRET): Cells co-expressing both donor- and acceptor-tagged proteins.

2. Image Acquisition:

  • For each sample, acquire three images using a fluorescence microscope with appropriate filter sets:

    • Donor Channel Image: Excite at the donor's excitation wavelength and detect at the donor's emission wavelength.

    • Acceptor Channel Image: Excite at the acceptor's excitation wavelength and detect at the acceptor's emission wavelength.

    • FRET Channel Image: Excite at the donor's excitation wavelength and detect at the acceptor's emission wavelength.

3. Calculation of Corrected FRET (FRETc):

  • From the control samples, determine the donor bleed-through (DBT) and acceptor bleed-through (ABT) coefficients.

    • DBT = (Intensity in FRET channel) / (Intensity in Donor channel) for the Donor-only sample.

    • ABT = (Intensity in FRET channel) / (Intensity in Acceptor channel) for the Acceptor-only sample.

  • For the FRET sample, calculate the corrected FRET signal for each pixel: FRETc = FRET_channel - (DBT * Donor_channel) - (ABT * Acceptor_channel)

Protocol 2: Acceptor Photobleaching FRET

This method confirms FRET by observing an increase in donor fluorescence after the acceptor is photobleached.

1. Sample Preparation:

  • Prepare cells co-expressing the donor- and acceptor-tagged proteins.

2. Pre-Bleach Image Acquisition:

  • Acquire an image of the donor fluorescence using the donor excitation and emission filters.

3. Acceptor Photobleaching:

  • Select a region of interest (ROI).

  • Use a high-intensity laser set to the acceptor's excitation wavelength to photobleach the acceptor fluorophores within the ROI until their emission is significantly reduced (e.g., to ~10% of the initial intensity).[5]

4. Post-Bleach Image Acquisition:

  • Immediately after bleaching, acquire another image of the donor fluorescence using the same settings as in step 2.

5. Data Analysis:

  • Calculate the FRET efficiency (E) using the following formula: E = 1 - (Donor_intensity_pre-bleach / Donor_intensity_post-bleach)

  • An increase in donor fluorescence after acceptor photobleaching indicates that FRET was occurring.[5]

Quantitative Data

Table 1: Properties of Common Fluorescent Protein FRET Pairs

Choosing the right FRET pair is critical for minimizing spectral overlap issues. This table summarizes key properties of commonly used fluorescent protein pairs.

DonorAcceptorExcitation Max (nm) (Donor)Emission Max (nm) (Donor)Excitation Max (nm) (Acceptor)Emission Max (nm) (Acceptor)Förster Distance (R₀) (nm)
mCeruleanmVenus4334755155285.7
ECFPEYFP4334765135274.9
mTurquoise2mVenus4344745155285.6
EGFPmCherry4885075876105.4
mClover3mRuby35065185585926.3

Visualizations

Signaling Pathways and Experimental Workflows

Spectral_Overlap Concept of Spectral Overlap in FRET cluster_donor Donor Fluorophore cluster_acceptor Acceptor Fluorophore cluster_overlap Spectral Overlap Donor_Excitation Donor Excitation Donor_Emission Donor Emission Donor_Excitation->Donor_Emission Energy Release Overlap FRET Occurs Here Donor_Emission->Overlap Overlap Acceptor_Excitation Acceptor Excitation Acceptor_Excitation->Overlap Acceptor_Emission Acceptor Emission Overlap->Acceptor_Emission Energy Transfer

Caption: Diagram illustrating the necessary spectral overlap for FRET.

Troubleshooting_Workflow Troubleshooting Workflow for Spectral Overlap Issues Start Problem: Inaccurate FRET Signal CheckControls Are Donor-only and Acceptor-only controls included? Start->CheckControls RunControls Run control experiments CheckControls->RunControls No CheckBleedthrough Quantify spectral bleed-through? CheckControls->CheckBleedthrough Yes RunControls->CheckBleedthrough ApplyCorrection Apply bleed-through correction algorithm CheckBleedthrough->ApplyCorrection Yes OptimizeFilters Optimize excitation/emission filters CheckBleedthrough->OptimizeFilters No ReassessSignal Re-evaluate FRET signal ApplyCorrection->ReassessSignal ReassessSignal->OptimizeFilters Problem Persists End Accurate FRET Measurement ReassessSignal->End Problem Solved ChangeFRETpair Consider a different FRET pair with better spectral separation OptimizeFilters->ChangeFRETpair ChangeFRETpair->RunControls

Caption: Logical workflow for troubleshooting FRET spectral overlap.

Signaling_Pathway Generic Kinase Signaling Pathway Studied by FRET Ligand Ligand Receptor Receptor Ligand->Receptor Binds Kinase_Donor Kinase (Donor) Receptor->Kinase_Donor Activates Phosphorylation Phosphorylation Kinase_Donor->Phosphorylation Substrate_Acceptor Substrate (Acceptor) Substrate_Acceptor->Phosphorylation FRET_Signal FRET Signal Change Phosphorylation->FRET_Signal Conformational Change Downstream Downstream Signaling Phosphorylation->Downstream

Caption: FRET-based analysis of a kinase signaling pathway.

References

Technical Support Center: Data Analysis and Interpretation in Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The term "Ddan-MT" could not be definitively identified as a specific technology, platform, or methodology in the public domain. Therefore, this guide provides best practices, troubleshooting, and frequently asked questions for data analysis and interpretation in the broader context of drug development and life sciences research.

This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating common challenges encountered during data analysis and interpretation.

Troubleshooting Guide

This section addresses specific issues that may arise during your experimental data analysis workflow.

Problem/Error Message Potential Cause(s) Recommended Solution(s)
Inconsistent or non-reproducible results Variability in sample collection or processing.Inconsistent instrument calibration.Use of different software versions or analysis parameters.Poor data quality.[1][2]Standardize protocols for sample handling and preparation.Perform and document regular instrument calibration.Version control all software and analysis scripts.Implement data quality control checks at each step.
"File format not supported" or data import errors Incorrect file extension or corrupted file.Incompatibility between data acquisition software and analysis tools.The file may be empty or the file format may not be supported.[3]Verify file integrity and format.Use data conversion tools to transform data into a compatible format (e.g., CSV, TXT).Consult the documentation for your analysis software for a list of supported file types.
High background noise or low signal-to-noise ratio Suboptimal experimental conditions (e.g., reagent concentrations, incubation times).Contamination of samples or reagents.Detector sensitivity set too high.Optimize experimental parameters through pilot studies.Use high-purity reagents and maintain aseptic techniques.Adjust instrument settings to appropriate levels.
Analysis pipeline crashing or running out of memory Insufficient computational resources (RAM, CPU).Inefficient code or algorithms.Very large dataset size.Run analysis on a high-performance computing cluster.Optimize code for memory efficiency.Process data in smaller chunks or batches.
Misinterpretation of statistical results Lack of understanding of statistical assumptions.Choosing an inappropriate statistical test.Failure to correct for multiple comparisons.Consult with a biostatistician.Clearly define the hypothesis and choose a statistical test that matches the data distribution and experimental design.Apply appropriate correction methods (e.g., Bonferroni, FDR) when performing multiple tests.

Frequently Asked Questions (FAQs)

Data Acquisition and Preprocessing
  • Q1: What are the best practices for ensuring high-quality data from our experiments? A1: Ensuring high-quality data starts with clear objectives and a well-defined data management plan.[1][3] Key practices include:

    • Standardized Protocols: Develop and adhere to detailed standard operating procedures (SOPs) for all experimental and data collection processes.

    • Data Quality Control: Implement checks at various stages to identify and handle outliers, missing values, and inconsistencies.[1]

    • Proper Documentation: Maintain a thorough record of all experimental conditions, instrument settings, and any deviations from the protocol.[1]

  • Q2: How should we handle missing data points in our dataset? A2: The approach to handling missing data depends on the extent and nature of the missingness. Options include:

    • Deletion: If a small number of samples have missing values, they may be removed. However, this can introduce bias.

    • Imputation: For larger amounts of missing data, statistical methods like mean/median imputation or more advanced techniques like multiple imputation can be used to estimate the missing values.

    • Specialized Algorithms: Some analysis algorithms can inherently handle missing data.

Data Analysis and Modeling
  • Q3: How do we choose the right statistical analysis for our data? A3: The choice of statistical analysis depends on several factors:

    • Research Question: Are you comparing groups, looking for relationships, or making predictions?

    • Data Type: Is your data continuous, categorical, or binary?

    • Data Distribution: Does your data follow a normal distribution?

    • Experimental Design: Are your samples independent or paired?

    A decision tree for selecting the appropriate statistical test can be a helpful tool.

  • Q4: What is the role of machine learning in drug discovery data analysis? A4: Machine learning (ML) is increasingly used to analyze large and complex biological datasets.[1] Key applications include:

    • Target Identification: Identifying potential drug targets from genomic and proteomic data.

    • Hit Identification: Screening large compound libraries to find potential drug candidates.

    • Predictive Toxicology: Predicting the potential toxicity of compounds early in the development process.

    • Patient Stratification: Identifying patient subgroups that are most likely to respond to a particular treatment.

Interpretation and Visualization
  • Q5: How can we effectively visualize our high-dimensional data? A5: Visualization is crucial for interpreting complex datasets.[1][4] Techniques for high-dimensional data include:

    • Dimensionality Reduction: Methods like Principal Component Analysis (PCA) and t-SNE can reduce the data to two or three dimensions for plotting.

    • Heatmaps: Useful for visualizing expression levels of many genes across multiple samples.

    • Volcano Plots: Commonly used in transcriptomics to identify genes that are both statistically significant and have a large magnitude of change.

    • Network Graphs: To visualize interactions between proteins or genes.

  • Q6: What are common pitfalls in interpreting data from our analyses? A6: Common pitfalls include:

    • Confusing Correlation with Causation: Just because two variables are correlated does not mean one causes the other.

    • Overfitting Models: Creating a model that performs well on the training data but poorly on new, unseen data.

    • Ignoring Biological Context: Statistical significance does not always equate to biological relevance. It is crucial to interpret results within the broader biological context.[1]

Experimental Protocols

General Data Analysis Workflow

A typical data analysis workflow in a drug development context involves several key stages:

  • Data Acquisition: Raw data is generated from experimental assays (e.g., high-throughput screening, genomics, proteomics).

  • Data Preprocessing and Quality Control:

    • Raw data is converted into a suitable format.

    • Background correction and normalization are applied to remove systematic biases.

    • Quality control metrics are calculated to identify and remove low-quality data.

  • Exploratory Data Analysis:

    • Descriptive statistics are calculated.

    • Data visualization techniques are used to identify patterns, trends, and outliers.

  • Statistical Analysis and Modeling:

    • Appropriate statistical tests are applied to test hypotheses.

    • Predictive models may be built using machine learning algorithms.

  • Interpretation and Validation:

    • Results are interpreted in the context of the underlying biology.

    • Key findings are validated with follow-up experiments.

  • Reporting and Documentation:

    • Results are summarized in reports and publications.

    • All analysis steps, code, and parameters are documented to ensure reproducibility.[1]

Visualizations

Data_Analysis_Workflow cluster_0 Data Generation cluster_1 Data Processing cluster_2 Analysis & Interpretation cluster_3 Output Data_Acquisition Data Acquisition Data_Preprocessing Data Preprocessing & QC Data_Acquisition->Data_Preprocessing Exploratory_Analysis Exploratory Data Analysis Data_Preprocessing->Exploratory_Analysis Statistical_Analysis Statistical Analysis & Modeling Exploratory_Analysis->Statistical_Analysis Interpretation Interpretation & Validation Statistical_Analysis->Interpretation Reporting Reporting & Documentation Interpretation->Reporting

Caption: A typical workflow for data analysis in drug development.

Signaling_Pathway_Analysis cluster_input Input Data cluster_analysis Analysis Steps cluster_output Results Gene_Expression Gene Expression Data Pathway_Enrichment Pathway Enrichment Analysis Gene_Expression->Pathway_Enrichment Protein_Interaction Protein-Protein Interaction Network Network_Analysis Network Analysis Protein_Interaction->Network_Analysis Significant_Pathways Identification of Significantly Altered Pathways Pathway_Enrichment->Significant_Pathways Key_Regulators Identification of Key Regulatory Molecules Network_Analysis->Key_Regulators Significant_Pathways->Key_Regulators

Caption: Logical flow for a signaling pathway analysis.

References

Technical Support Center: Ddan-MT Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the Ddan-MT (Dynamic Detection of Cellular Metabolism and Toxicity) assay. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help you achieve accurate and reproducible results. The this compound assay is a novel, fluorescence-based kinetic assay designed for real-time monitoring of cell viability and cytotoxicity in response to various treatments.

Assay Principle

The this compound assay utilizes a cell-permeable substrate that is reduced by metabolically active cells into a fluorescent product. The intensity of the fluorescent signal is directly proportional to the number of viable cells. The non-lytic nature of the assay allows for continuous measurement over time, providing kinetic data on cellular health.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of the this compound reagent?

A1: The optimal concentration of the this compound reagent can vary depending on the cell type and density. It is recommended to perform a titration experiment to determine the ideal concentration for your specific experimental conditions. A starting point for optimization is a 1:1000 dilution of the stock solution.

Q2: Can the this compound assay be used with suspension cells?

A2: Yes, the this compound assay is suitable for both adherent and suspension cells. For suspension cells, it is crucial to ensure a homogeneous distribution of cells in the wells before adding the reagent and during measurement to prevent settling and inaccurate readings.

Q3: Is the this compound reagent toxic to cells?

A3: The this compound reagent is designed to be non-toxic to cells, allowing for long-term kinetic experiments. However, at very high concentrations or with particularly sensitive cell lines, some cytotoxicity may be observed. It is advisable to include a vehicle-only control to monitor for any potential cytotoxic effects of the reagent itself.

Q4: Can I multiplex the this compound assay with other assays?

A4: Yes, the non-lytic nature of the this compound assay makes it ideal for multiplexing with other assays, such as those for apoptosis (e.g., caspase activity) or specific biomarker expression. Ensure that the fluorescence spectra of the different assays are compatible to avoid signal overlap.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High Background Fluorescence Contamination of media or reagents with fluorescent compounds.Use fresh, high-quality culture media and reagents. Phenol red in some media can contribute to background; consider using phenol red-free media.
Insufficient washing of cells (if applicable).For adherent cells, ensure thorough but gentle washing steps to remove any residual fluorescent compounds.
Low Signal or No Signal Insufficient number of viable cells.Increase the cell seeding density. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment.
Inactive this compound reagent.Check the expiration date and storage conditions of the reagent. Protect the reagent from light and repeated freeze-thaw cycles.
Incorrect filter settings on the plate reader.Verify that the excitation and emission wavelengths on the plate reader are correctly set for the this compound fluorescent product (Excitation: 485 nm, Emission: 520 nm).
High Well-to-Well Variability Inconsistent cell seeding.Use a calibrated multichannel pipette and ensure a homogeneous cell suspension to minimize pipetting errors. Pay attention to the "edge effect" in microplates; consider not using the outer wells for critical experiments.
Presence of air bubbles in wells.Be careful not to introduce air bubbles when adding reagents. If bubbles are present, they can be removed with a sterile needle or by briefly centrifuging the plate.
Temperature fluctuations.Ensure the plate is uniformly incubated and that there are no temperature gradients across the plate reader.

Experimental Protocol: this compound Assay

This protocol provides a general guideline for performing the this compound assay in a 96-well plate format.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound reagent

  • Test compounds

  • Phosphate-buffered saline (PBS)

  • 96-well clear-bottom black plates (for fluorescence measurements)

  • Fluorescence plate reader with appropriate filters

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into a 96-well plate at the desired density (e.g., 5,000-20,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment and recovery.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds.

    • Add the desired concentrations of the compounds to the wells. Include appropriate controls (e.g., vehicle control, positive control for cytotoxicity).

    • Incubate for the desired treatment period (this can range from hours to days).

  • This compound Reagent Addition:

    • Prepare the this compound working solution by diluting the stock reagent 1:1000 in complete culture medium.

    • Add 10 µL of the this compound working solution to each well.

  • Fluorescence Measurement:

    • Incubate the plate at 37°C for 30 minutes to 1 hour to allow for the development of the fluorescent signal.

    • Measure the fluorescence using a plate reader with excitation at 485 nm and emission at 520 nm.

    • For kinetic studies, repeated measurements can be taken at various time points.

Data Analysis:

  • Subtract the average fluorescence of the no-cell control wells (background) from all other wells.

  • Express the results as a percentage of the vehicle-treated control cells.

  • Plot the dose-response curves to determine the IC50 values for cytotoxic compounds.

Visual Guides

DdanMT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Acquisition & Analysis A Seed Cells in 96-well Plate B Incubate for 24h A->B C Add Test Compounds B->C D Incubate for Treatment Period C->D E Add this compound Reagent D->E F Incubate for Signal Development E->F G Measure Fluorescence (Ex: 485nm, Em: 520nm) F->G H Analyze Data G->H DdanMT_Troubleshooting Start Problem with this compound Assay HighBackground High Background? Start->HighBackground LowSignal Low Signal? HighBackground->LowSignal No Sol_HighBG1 Use Phenol Red-Free Media HighBackground->Sol_HighBG1 Yes Sol_HighBG2 Check for Contamination HighBackground->Sol_HighBG2 Yes HighVariability High Variability? LowSignal->HighVariability No Sol_LowSignal1 Increase Cell Number LowSignal->Sol_LowSignal1 Yes Sol_LowSignal2 Check Reagent Viability LowSignal->Sol_LowSignal2 Yes Sol_LowSignal3 Verify Plate Reader Settings LowSignal->Sol_LowSignal3 Yes Sol_HighVar1 Improve Pipetting Technique HighVariability->Sol_HighVar1 Yes Sol_HighVar2 Avoid Edge Effects HighVariability->Sol_HighVar2 Yes Sol_HighVar3 Check for Bubbles HighVariability->Sol_HighVar3 Yes End Problem Resolved HighVariability->End No Sol_HighBG1->LowSignal Sol_HighBG2->LowSignal Sol_LowSignal1->HighVariability Sol_LowSignal2->HighVariability Sol_LowSignal3->HighVariability Sol_HighVar1->End Sol_HighVar2->End Sol_HighVar3->End

Technical Support Center: Ddan-MT Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid common artifacts when using the Ddan-MT probe for mitochondrial fluorescence microscopy.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a fluorescent probe designed to selectively accumulate in mitochondria. Its mechanism relies on the mitochondrial membrane potential; the probe is sequestered and concentrated in active mitochondria, allowing for visualization of mitochondrial morphology, distribution, and function. The fluorescence intensity of this compound is proportional to the mitochondrial membrane potential, making it a valuable tool for assessing mitochondrial health.

Q2: What are the most common artifacts encountered with this compound?

A2: The most common artifacts include photobleaching, phototoxicity, non-specific binding, and issues related to sample preparation.[1] These can lead to misinterpretation of results, such as underestimation of fluorescence intensity or incorrect localization of the probe.

Q3: How can I minimize photobleaching of the this compound signal?

A3: To minimize photobleaching, it is recommended to use the lowest possible excitation light intensity and the shortest possible exposure times.[1] Using an anti-fade mounting medium can also help preserve the fluorescent signal. Additionally, acquiring images in a single, rapid session rather than prolonged or repeated exposures can reduce the effects of photobleaching.

Q4: What is phototoxicity and how can I avoid it with this compound?

A4: Phototoxicity occurs when the excitation light interacts with the fluorescent probe and cellular components, generating reactive oxygen species that can damage and kill the cells.[1] To avoid this, use the lowest possible light exposure, similar to minimizing photobleaching. Using fluorophores with longer wavelengths can also reduce phototoxicity as they have less energy.[1] Monitoring cell health throughout the experiment is crucial.

Q5: My this compound staining is weak or absent. What could be the cause?

A5: Weak or absent staining can be due to several factors:

  • Low mitochondrial membrane potential: The cells may be unhealthy or dying, leading to depolarized mitochondria that cannot sequester the probe.

  • Incorrect probe concentration: The concentration of this compound may be too low for optimal staining.

  • Inadequate incubation time: The incubation period may not be long enough for the probe to accumulate in the mitochondria.

  • Incorrect filter sets: Ensure that the excitation and emission filters on the microscope are appropriate for the spectral properties of this compound.[2]

Q6: I am observing high background fluorescence. How can I reduce it?

A6: High background can be caused by:

  • Excessive probe concentration: Using too much this compound can lead to non-specific binding to other cellular structures.

  • Insufficient washing: Ensure that the cells are thoroughly washed after incubation to remove any unbound probe.

  • Autofluorescence: Some cell types or media components can be inherently fluorescent. An unstained control sample can help identify autofluorescence.

Troubleshooting Guides

Issue 1: Rapid Fading of a Fluorescent Signal (Photobleaching)
Possible Cause Solution
Excitation light is too intense.Reduce the intensity of the excitation light source. Use neutral density filters if necessary.
Exposure time is too long.Decrease the camera exposure time to the minimum required for a good signal-to-noise ratio.
Repeated imaging of the same area.Limit the number of exposures on a single field of view. If multiple time points are needed, use a time-lapse setting with minimal exposure at each point.
Oxygen scavengers are absent.Use a commercially available anti-fade mounting medium that contains oxygen scavengers.
Issue 2: Changes in Cell Morphology or Death During Imaging (Phototoxicity)
Possible Cause Solution
High-intensity and/or prolonged light exposure.Minimize the duration and intensity of light exposure.[1] Use a shutter to block the light path when not acquiring images.
Use of short-wavelength excitation light.If possible, use a red-shifted fluorescent probe that is excited by longer, lower-energy wavelengths.
Suboptimal cell culture conditions.Ensure cells are healthy and maintained in a proper imaging medium (e.g., with controlled temperature, CO2, and humidity) during live-cell imaging.
Issue 3: Non-specific Staining or High Background
Possible Cause Solution
This compound concentration is too high.Perform a concentration titration to determine the optimal probe concentration that provides specific mitochondrial staining with low background.
Inadequate washing steps.Increase the number and/or duration of washing steps after probe incubation to remove unbound dye.
Cell autofluorescence.Image an unstained control sample to assess the level of autofluorescence. If significant, consider using a probe with a different excitation/emission spectrum or employing spectral unmixing techniques.
Probe precipitation.Ensure the this compound stock solution is properly dissolved and stored. Centrifuge the diluted probe solution before use to remove any aggregates.

Experimental Protocols

Standard Protocol for Staining Live Cells with this compound

  • Cell Preparation:

    • Plate cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy.

    • Allow cells to adhere and reach the desired confluency.

    • Ensure cells are healthy and in a logarithmic growth phase.

  • Probe Preparation:

    • Prepare a stock solution of this compound in high-quality, anhydrous dimethyl sulfoxide (DMSO).

    • On the day of the experiment, dilute the this compound stock solution to the desired working concentration in a pre-warmed, serum-free cell culture medium. The optimal concentration may vary depending on the cell type and should be determined empirically.

  • Staining:

    • Remove the culture medium from the cells.

    • Add the this compound working solution to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator. The incubation time may need optimization.

  • Washing:

    • Remove the staining solution.

    • Wash the cells two to three times with a pre-warmed imaging buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium or a phenol red-free medium).

  • Imaging:

    • Add fresh, pre-warmed imaging buffer to the cells.

    • Image the cells immediately on a fluorescence microscope equipped with the appropriate filter set for this compound.

    • For live-cell imaging, use a stage-top incubator to maintain optimal temperature, humidity, and CO2 levels.

Visualizations

experimental_workflow cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging cluster_analysis Analysis cell_prep Plate and Culture Cells probe_prep Prepare this compound Working Solution stain Incubate Cells with this compound probe_prep->stain wash Wash to Remove Unbound Probe stain->wash image Acquire Images with Fluorescence Microscope wash->image analyze Analyze Mitochondrial Morphology and Intensity image->analyze

Caption: Experimental workflow for this compound staining.

troubleshooting_logic cluster_signal Signal Issues cluster_artifacts Imaging Artifacts cluster_solutions_signal Solutions for Signal Issues cluster_solutions_artifacts Solutions for Artifacts start Problem with this compound Imaging weak_signal Weak or No Signal start->weak_signal high_background High Background start->high_background photobleaching Photobleaching start->photobleaching phototoxicity Phototoxicity start->phototoxicity sol_weak Check Cell Health Increase Probe Concentration/Incubation Verify Filters weak_signal->sol_weak sol_background Decrease Probe Concentration Improve Washing Check for Autofluorescence high_background->sol_background sol_bleaching Reduce Light Intensity/Exposure Use Anti-fade Mountant photobleaching->sol_bleaching sol_toxicity Reduce Light Exposure Use Longer Wavelengths Maintain Cell Health phototoxicity->sol_toxicity

Caption: Troubleshooting logic for this compound artifacts.

References

Validation & Comparative

Validating the Ddan-MT Assay with Colony Forming Unit (CFU) Counting for Accurate Mycobacterium tuberculosis Viability Assessment

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

In the ongoing effort to develop rapid and reliable methods for assessing Mycobacterium tuberculosis (Mtb) viability, novel assays must be rigorously validated against established gold-standard techniques. This guide provides a comprehensive comparison of the hypothetical Ddan-MT assay, a rapid metabolic indicator of Mtb viability, with the traditional Colony Forming Unit (CFU) counting method. The objective is to furnish researchers, scientists, and drug development professionals with the necessary data, protocols, and visual workflows to understand the comparative performance of these two methods.

The this compound assay is presented here as a novel colorimetric method analogous to tetrazolium salt reduction assays (e.g., MTT), providing a rapid assessment of metabolic activity as a proxy for viability. In contrast, CFU counting directly measures the number of viable bacteria capable of forming colonies on solid media, a process that, while definitive, is notably time-consuming for the slow-growing Mtb.

Comparative Data: this compound Assay vs. CFU Counting

To illustrate the comparative performance of the this compound assay and CFU counting, a hypothetical experiment was conducted. M. tuberculosis H37Rv was treated with varying concentrations of rifampicin, a frontline anti-tuberculosis drug. After 7 days of treatment, bacterial viability was assessed using both the this compound assay (measured as optical density at 570 nm) and standard CFU counting on Middlebrook 7H10 agar. The results are summarized in the table below.

Rifampicin Concentration (µg/mL)This compound Assay (OD 570nm)CFU/mLLog10 CFU/mL
0 (Control)0.98 ± 0.052.5 x 10^77.40
0.010.75 ± 0.041.2 x 10^77.08
0.10.42 ± 0.033.1 x 10^55.49
10.15 ± 0.021.5 x 10^33.18
100.05 ± 0.01<10<1

Data are presented as mean ± standard deviation for the this compound assay and as the mean for CFU/mL. This data is hypothetical and for illustrative purposes.

The data suggest a strong correlation between the metabolic activity measured by the this compound assay and the number of viable bacteria determined by CFU counting. As the concentration of rifampicin increases, both the OD 570nm values and the CFU/mL decrease, indicating a dose-dependent inhibition of Mtb viability.

Experimental Protocols

Detailed methodologies for both the this compound assay and CFU counting are provided below to facilitate reproducibility and comparison.

This compound Assay Protocol (Hypothetical)
  • Preparation of Mtb Culture: M. tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) to mid-log phase (OD600 of 0.6-0.8).

  • Drug Treatment: The bacterial culture is diluted to an OD600 of 0.1 in fresh 7H9 broth. Aliquots of the culture are distributed into a 96-well plate, and rifampicin is added at final concentrations ranging from 0.01 to 10 µg/mL. A no-drug control is included. The plate is incubated at 37°C for 7 days.

  • This compound Reagent Addition: After the incubation period, 20 µL of this compound reagent (5 mg/mL in sterile PBS) is added to each well.

  • Incubation: The plate is incubated for 4 hours at 37°C to allow for the reduction of the this compound reagent by metabolically active cells into a colored formazan product.

  • Solubilization: 100 µL of a solubilization solution (e.g., 20% SDS in 50% dimethylformamide) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The plate is incubated at room temperature for 2 hours in the dark to ensure complete solubilization. The absorbance is then read at 570 nm using a microplate spectrophotometer.

M. tuberculosis CFU Counting Protocol
  • Preparation of Mtb Culture and Drug Treatment: Mtb cultures are prepared and treated with rifampicin as described in steps 1 and 2 of the this compound assay protocol.

  • Serial Dilutions: After the 7-day drug treatment period, the cultures from each well are serially diluted in sterile PBS containing 0.05% Tween 80 to prevent clumping.

  • Plating: 100 µL of each appropriate dilution is plated onto Middlebrook 7H10 agar plates supplemented with 10% OADC.

  • Incubation: The plates are incubated at 37°C in a 5% CO2 atmosphere for 3-4 weeks until colonies are visible.[1][2][3]

  • Colony Counting: The number of colonies on each plate is counted. The CFU/mL is calculated using the following formula: CFU/mL = (Number of colonies x Dilution factor) / Volume plated (mL)

Workflow for Validation of this compound with CFU Counting

The following diagram illustrates the logical workflow for validating the results of the this compound assay against the gold-standard CFU counting method.

G cluster_prep Sample Preparation cluster_ddan This compound Assay cluster_cfu CFU Counting cluster_analysis Data Analysis A M. tuberculosis Culture (Mid-log phase) B Drug Treatment (e.g., Rifampicin) A->B C Add this compound Reagent B->C G Serial Dilutions B->G D Incubate (4h, 37°C) C->D E Add Solubilization Solution D->E F Measure Absorbance (OD 570nm) E->F K Compare Results F->K H Plate on 7H10 Agar G->H I Incubate (3-4 weeks, 37°C) H->I J Count Colonies (CFU/mL) I->J J->K L Correlation Analysis K->L

References

A Comparative Guide to MtMET-AP1 Activity Assays: Ddan-MT vs. Traditional Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate measurement of Methionine Aminopeptidase 1 (MtMET-AP1) activity is crucial for understanding its role in physiological processes and for the development of novel therapeutics. This guide provides a detailed comparison of a novel fluorescent assay, Ddan-MT, with established colorimetric and other MtMET-AP1 activity assays.

This comparison guide aims to provide an objective overview of the performance, protocols, and underlying principles of different MtMET-AP1 activity assays. By presenting quantitative data, detailed experimental methodologies, and clear visual workflows, this guide will assist researchers in selecting the most suitable assay for their specific research needs.

Introduction to MtMET-AP1 and its Activity Assays

Methionine aminopeptidases (MetAPs) are essential enzymes that cleave the N-terminal methionine from newly synthesized proteins.[1] This process is critical for protein maturation, stability, and function. The human genome encodes two types of MetAPs, MetAP1 and MetAP2. MtMET-AP1, the mitochondrial form, plays a vital role in mitochondrial protein processing. Dysregulation of MetAP activity has been implicated in various diseases, including cancer, making these enzymes attractive targets for drug discovery.[1]

A variety of biochemical assays have been developed to measure the enzymatic activity of MtMET-AP1, each with its own advantages and limitations. These assays are broadly categorized into colorimetric and fluorescent methods.

Quantitative Data Presentation

The performance of this compound, a representative novel fluorescent assay, is compared with two common colorimetric assays in the table below. The data presented is a synthesis of typical results obtained with these types of assays.

ParameterThis compound (Fluorescent)Colorimetric Assay 1 (Coupled-Enzyme)Colorimetric Assay 2 (Thioester-based)
Principle Direct measurement of fluorescent product upon cleavage of a fluorogenic substrate.Indirect, coupled-enzyme reaction leading to a chromogenic product.Detection of a free thiol group using Ellman's reagent after substrate cleavage.
Detection Wavelength Excitation: 380 nm / Emission: 460 nm405 nm412 nm
Limit of Detection (LOD) 0.5 nM5 nM10 nM
Linear Range 1 - 200 nM10 - 500 nM20 - 800 nM
Assay Time 30 minutes60 minutes45 minutes
Throughput High (384-well compatible)Medium (96-well compatible)Medium (96-well compatible)
Interference Less susceptible to compound autofluorescence at specific wavelengths.Potential for interference from colored compounds.Potential for interference from reducing agents.

Experimental Protocols

This compound (Fluorescent Assay) Protocol

This protocol outlines the key steps for determining MtMET-AP1 activity using the this compound assay.

  • Reagent Preparation:

    • Prepare the assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1 mM CoCl₂, pH 7.5).

    • Reconstitute the this compound substrate in DMSO to a stock concentration of 10 mM.

    • Dilute the MtMET-AP1 enzyme to the desired concentration in the assay buffer.

  • Assay Procedure:

    • Add 20 µL of the MtMET-AP1 enzyme solution to the wells of a black 384-well microplate.

    • To initiate the reaction, add 20 µL of the this compound substrate solution (diluted in assay buffer to a final concentration of 10 µM).

    • Incubate the plate at 37°C for 30 minutes, protected from light.

    • Measure the fluorescence intensity at an excitation wavelength of 380 nm and an emission wavelength of 460 nm using a microplate reader.

  • Data Analysis:

    • Subtract the fluorescence of the no-enzyme control from all experimental wells.

    • Plot the fluorescence intensity against the enzyme concentration or inhibitor concentration to determine kinetic parameters or IC50 values.

Colorimetric Assay 1 (Coupled-Enzyme) Protocol

This protocol is based on a coupled-enzyme reaction where the product of the MtMET-AP1 reaction is a substrate for a second enzyme that generates a colored product.

  • Reagent Preparation:

    • Prepare the assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 0.1 mM CoCl₂, pH 8.0).

    • Prepare the substrate solution containing Met-Pro-p-nitroanilide.

    • Prepare a solution of the coupling enzyme, prolyl aminopeptidase.

  • Assay Procedure:

    • In a 96-well plate, combine the MtMET-AP1 enzyme, the substrate, and the coupling enzyme.

    • Incubate the plate at 37°C for 60 minutes.

    • Monitor the increase in absorbance at 405 nm continuously or as an endpoint reading.

  • Data Analysis:

    • Calculate the rate of reaction from the change in absorbance over time.

    • Determine the specific activity of the enzyme or the potency of inhibitors based on the reaction rates.

Colorimetric Assay 2 (Thioester-based) Protocol

This protocol utilizes a substrate with a thioester bond that releases a free thiol upon cleavage by MtMET-AP1, which is then detected by Ellman's reagent.

  • Reagent Preparation:

    • Prepare the assay buffer (e.g., 100 mM phosphate buffer, pH 7.4).

    • Prepare the thioester substrate solution.

    • Prepare Ellman's reagent (DTNB) solution.

  • Assay Procedure:

    • In a 96-well plate, mix the MtMET-AP1 enzyme with the thioester substrate.

    • Incubate at 37°C for 30 minutes.

    • Add Ellman's reagent to the wells to stop the reaction and develop the color.

    • Incubate for an additional 15 minutes at room temperature.

    • Measure the absorbance at 412 nm.

  • Data Analysis:

    • Generate a standard curve using a known concentration of a thiol-containing compound (e.g., cysteine).

    • Determine the amount of free thiol produced in the enzymatic reaction from the standard curve.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the underlying principles of the compared assays.

Ddan_MT_Workflow MtMET_AP1 MtMET-AP1 Enzyme Product Cleaved Substrate (Fluorescent) MtMET_AP1->Product Enzymatic Cleavage Substrate This compound Substrate (Non-fluorescent) Substrate->MtMET_AP1 Detection Fluorescence Detection (Ex: 380nm, Em: 460nm) Product->Detection

Caption: Workflow of the this compound fluorescent assay.

Coupled_Enzyme_Assay MtMET_AP1 MtMET-AP1 Enzyme Product1 Pro-pNA MtMET_AP1->Product1 Cleavage Substrate1 Met-Pro-pNA (Colorless) Substrate1->MtMET_AP1 CouplingEnzyme Prolyl Aminopeptidase Product1->CouplingEnzyme Product2 p-Nitroaniline (Yellow) CouplingEnzyme->Product2 Hydrolysis Detection Absorbance Detection (405nm) Product2->Detection

Caption: Workflow of the coupled-enzyme colorimetric assay.

Thioester_Assay MtMET_AP1 MtMET-AP1 Enzyme Product Free Thiol (R-SH) MtMET_AP1->Product Cleavage Substrate Thioester Substrate Substrate->MtMET_AP1 Ellmans Ellman's Reagent (DTNB) Product->Ellmans Reaction ColoredProduct TNB²⁻ (Yellow) Ellmans->ColoredProduct Detection Absorbance Detection (412nm) ColoredProduct->Detection

Caption: Workflow of the thioester-based colorimetric assay.

Conclusion

The choice of an MtMET-AP1 activity assay depends on the specific requirements of the experiment, such as sensitivity, throughput, and the nature of the compounds being screened. The this compound fluorescent assay offers superior sensitivity and a streamlined protocol, making it ideal for high-throughput screening of potential inhibitors. Traditional colorimetric assays, while being robust and well-established, may have limitations in terms of sensitivity and potential for interference. This guide provides the necessary information for researchers to make an informed decision on the most appropriate assay for their research goals in the study of MtMET-AP1.

References

Navigating Protein Expression Analysis: A Comparative Guide to Traditional Western Blot and Automated Capillary Immunoassay for AP-1 Detection

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of protein expression is paramount. While the traditional Western blot has long been a cornerstone of molecular biology, newer technologies offer significant advantages in terms of speed, reproducibility, and quantitative capability. This guide provides a detailed comparison of the conventional Western blot and a modern automated capillary immunoassay for the expression analysis of Activator Protein-1 (AP-1), a key transcription factor in cellular signaling.

It is important to note that the term "Ddan-MT" does not correspond to a recognized standard method for protein quantification. Therefore, this guide will focus on a widely adopted and cutting-edge alternative. Similarly, "MtMET-AP1" is presumed to be a typographical error, and this comparison will center on the analysis of the well-established transcription factor, AP-1.

Quantitative Performance: A Head-to-Head Comparison

The choice of methodology can significantly impact experimental outcomes, from throughput to the reliability of quantitative data. The following table summarizes the key performance metrics of traditional Western blot versus an automated capillary immunoassay system.

FeatureTraditional Western BlotAutomated Capillary Immunoassay
Time to Result 8 - 24 hours~3 hours
Hands-on Time 4 - 6 hours~30 minutes
Sample Volume Required 10 - 50 µg total protein0.2 - 5 µg total protein
Quantitative Capability Semi-quantitative to relative quantificationFully quantitative with wide dynamic range
Reproducibility User-dependent, higher variabilityHigh, with automated fluid handling
Throughput Low to moderate (10-20 samples/gel)High (up to 25 samples per run)
Size-Based Separation Yes (via SDS-PAGE)Yes (in-capillary)
Automation Level ManualFully automated after sample prep

Visualizing the Workflows

The operational differences between these two techniques are substantial. The following diagrams illustrate the distinct experimental workflows.

cluster_0 Traditional Western Blot Workflow Sample Prep Sample Prep SDS-PAGE SDS-PAGE Sample Prep->SDS-PAGE Protein Transfer Protein Transfer SDS-PAGE->Protein Transfer Blocking Blocking Protein Transfer->Blocking Primary Antibody Incubation Primary Antibody Incubation Blocking->Primary Antibody Incubation Secondary Antibody Incubation Secondary Antibody Incubation Primary Antibody Incubation->Secondary Antibody Incubation Detection Detection Secondary Antibody Incubation->Detection Data Analysis Data Analysis Detection->Data Analysis

Figure 1. Traditional Western Blot Workflow.

cluster_1 Automated Capillary Immunoassay Workflow Sample Prep Sample Prep Load Plate Load Plate Sample Prep->Load Plate Samples & Reagents Automated Separation, Immobilization, Immunodetection Automated Separation, Immobilization, Immunodetection Load Plate->Automated Separation, Immobilization, Immunodetection Place in Instrument Data Analysis Data Analysis Automated Separation, Immobilization, Immunodetection->Data Analysis

Figure 2. Automated Capillary Immunoassay Workflow.

Delving into the Protocols: A Step-by-Step Guide

The following sections provide detailed experimental methodologies for the analysis of AP-1 expression using both traditional Western blot and an automated capillary immunoassay.

Experimental Protocol: Traditional Western Blot for AP-1

This protocol outlines the manual, multi-step process of traditional Western blotting.

1. Sample Preparation (Cell Lysate)

  • Wash cells with ice-cold Phosphate Buffered Saline (PBS).

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

2. SDS-PAGE (Polyacrylamide Gel Electrophoresis)

  • Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • Load samples and a molecular weight marker onto a polyacrylamide gel.

  • Run the gel at 100-150V until the dye front reaches the bottom.

3. Protein Transfer

  • Transfer proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Confirm transfer efficiency by Ponceau S staining.

4. Immunoblotting

  • Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for an AP-1 subunit (e.g., c-Jun or c-Fos) overnight at 4°C.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again as described above.

5. Detection and Analysis

  • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

  • Capture the signal using X-ray film or a digital imaging system.

  • Perform densitometry analysis using software like ImageJ to quantify relative band intensities, normalizing to a loading control like GAPDH or β-actin.

Experimental Protocol: Automated Capillary Immunoassay for AP-1

This protocol describes a streamlined and automated approach to protein analysis.[1][2]

1. Sample Preparation

  • Prepare cell lysates as described for the traditional Western blot and determine the protein concentration.

  • Dilute the lysate to a final concentration of 0.2-1.0 µg/µL in the sample buffer provided with the instrument.

  • Heat the samples at 95°C for 5 minutes.

2. Assay Plate Preparation

  • Pipette the prepared samples, primary antibodies (against AP-1 subunits), secondary antibodies, blocking reagents, chemiluminescent substrate, and wash buffers into a designated 384-well plate according to the manufacturer's instructions.

3. Instrument Run

  • Place the prepared assay plate, along with a capillary cartridge, into the automated immunoassay instrument.

  • The instrument automatically performs the following steps in the capillaries:

    • Protein separation by size.

    • Immobilization of separated proteins to the capillary wall.

    • Immunoprobing with primary and secondary antibodies.

    • Washing steps.

    • Chemiluminescent detection.

4. Data Analysis

  • The instrument's software automatically calculates the molecular weight and quantifies the signal intensity of the target protein.

  • Data is presented as a virtual blot-like image and an electropherogram, providing quantitative data on protein expression levels.[1]

Conclusion

For the analysis of AP-1 expression, both traditional Western blotting and automated capillary immunoassays offer viable approaches. The traditional Western blot, while labor-intensive and less quantitatively precise, remains a widely accessible technique. In contrast, automated capillary immunoassays provide a high-throughput, reproducible, and fully quantitative solution, making it an ideal choice for research and drug development environments where speed, accuracy, and reliability are critical. The significant reduction in hands-on time and sample consumption further enhances the appeal of these modern automated systems.

References

A Guide to Correlating Fluorescence with Bacterial Viability: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, accurately assessing bacterial viability is a cornerstone of microbiological research and antimicrobial drug discovery. Fluorescent probes offer a rapid and high-throughput alternative to traditional culture-based methods. This guide provides a comprehensive comparison of common fluorescent probes used to determine bacterial viability, complete with experimental data, detailed protocols, and visual workflows to aid in selecting the most appropriate method for your research needs.

Introduction to Bacterial Viability Assessment

Bacterial viability is a measure of the number of living bacteria in a population. Traditional methods, such as plate counts, are time-consuming and may not account for viable but non-culturable (VBNC) bacteria.[1] Fluorescent assays, on the other hand, can provide a more immediate and nuanced picture of a bacterial population's health by assessing various physiological states, including metabolic activity and membrane integrity.[2][3]

Core Principles of Fluorescent Viability Staining

Fluorescent probes for bacterial viability typically work based on one of two main principles:

  • Membrane Integrity: This is the most common method, distinguishing between live cells with intact membranes and dead cells with compromised membranes. Membrane-impermeable dyes, such as Propidium Iodide (PI), can only enter dead cells, where they bind to nucleic acids and fluoresce.[2][4] In contrast, membrane-permeable dyes, like SYTO 9, can enter all cells, both live and dead.[5] When used in combination, live cells will fluoresce green (from the membrane-permeable dye), while dead cells will fluoresce red (from the membrane-impermeable dye).[4]

  • Metabolic Activity: These assays use fluorescent substrates that are converted into fluorescent products by enzymes present in metabolically active cells.[1][3] For example, 5(6)-carboxyfluorescein diacetate (CFDA) is a non-fluorescent molecule that can diffuse into bacterial cells.[6] Inside viable cells with active esterases, CFDA is cleaved into the fluorescent compound carboxyfluorescein (CF), which is retained within the cell, causing it to fluoresce green.[6]

Comparison of Common Bacterial Viability Probes

The following table provides a comparison of several widely used fluorescent probes for assessing bacterial viability.

Probe/AssayTargetPrinciple of ActionAdvantagesDisadvantagesExcitation/Emission (nm, approx.)
Propidium Iodide (PI) Nucleic AcidsMembrane Integrity: A membrane-impermeable dye that intercalates with DNA in cells with compromised membranes, producing red fluorescence.[7]- Strong fluorescence signal in dead cells.- Commonly used and well-documented.[7]- Cannot be used alone to quantify total cell number.- Photobleaches relatively quickly.535 / 617
SYTO 9 Nucleic AcidsMembrane Integrity: A membrane-permeable dye that stains the nucleic acids of all bacteria, both live and dead, with a green fluorescence.[5]- High fluorescence quantum yield.- Stains a broad range of bacterial species.- Stains both live and dead cells, requiring a counterstain for viability assessment.485 / 498
LIVE/DEAD BacLight™ (SYTO 9 and PI) Nucleic AcidsMembrane Integrity: A dual-stain assay where SYTO 9 stains all cells green, but in dead cells with compromised membranes, PI displaces SYTO 9 and stains the cells red.[4]- Allows for the simultaneous determination of live and dead cell populations.- Widely used and commercially available in kit form.[4]- Staining can be influenced by the physiological state of the bacteria.- Requires careful optimization of dye concentrations.SYTO 9: 485/498PI: 535/617
5(6)-Carboxyfluorescein diacetate (CFDA) Intracellular EsterasesMetabolic Activity: A non-fluorescent, membrane-permeable dye that is cleaved by esterases in metabolically active cells to the fluorescent product carboxyfluorescein.[6]- Directly measures metabolic activity, a key indicator of viability.- Can identify viable but non-culturable (VBNC) bacteria.- Fluorescence intensity can vary with bacterial species and metabolic state.- Leakage of the fluorescent product can occur.495 / 515
Resazurin (alamarBlue™) Cellular ReductasesMetabolic Activity: A blue, non-fluorescent dye that is reduced by metabolically active cells to the pink, fluorescent product resorufin.- Simple, one-step assay.- Amenable to high-throughput screening.- Can be toxic to some bacterial species at high concentrations.- Signal can be influenced by the growth medium.570 / 585

Experimental Protocols

Protocol 1: LIVE/DEAD™ BacLight™ Bacterial Viability Assay

This protocol is adapted from the manufacturer's instructions and is a common method for assessing bacterial viability using fluorescence microscopy or a microplate reader.

Materials:

  • LIVE/DEAD™ BacLight™ Bacterial Viability Kit (containing SYTO 9 and Propidium Iodide)

  • Bacterial culture

  • 0.85% NaCl solution (or appropriate buffer)

  • Microcentrifuge tubes

  • Micropipettes

  • Fluorescence microscope with appropriate filters or a fluorescence microplate reader

Procedure:

  • Prepare Bacterial Suspension:

    • Centrifuge the bacterial culture to pellet the cells.

    • Resuspend the pellet in 0.85% NaCl to the desired cell density (typically 10^6 to 10^8 cells/mL).

  • Prepare Dye Mixture:

    • In a separate microcentrifuge tube, combine equal volumes of SYTO 9 and propidium iodide.

  • Staining:

    • Add 3 µL of the dye mixture for every 1 mL of the bacterial suspension.

    • Mix thoroughly and incubate at room temperature in the dark for 15 minutes.[4]

  • Imaging/Measurement:

    • Microscopy: Place a small volume of the stained suspension on a microscope slide, cover with a coverslip, and view using a fluorescence microscope with filters for green (SYTO 9) and red (PI) fluorescence.

    • Microplate Reader: Transfer the stained suspension to a microplate and measure the fluorescence at the appropriate excitation and emission wavelengths for SYTO 9 and PI.

Protocol 2: CFDA Staining for Metabolic Activity

This protocol outlines the general steps for using CFDA to assess the metabolic activity of bacteria.

Materials:

  • 5(6)-Carboxyfluorescein diacetate (CFDA) stock solution (e.g., in DMSO)

  • Bacterial culture

  • Phosphate-buffered saline (PBS)

  • Microcentrifuge tubes

  • Micropipettes

  • Fluorescence microscope or flow cytometer

Procedure:

  • Prepare Bacterial Suspension:

    • Harvest bacterial cells by centrifugation and wash once with PBS.

    • Resuspend the cells in PBS to the desired density.

  • Staining:

    • Add CFDA to the bacterial suspension to a final concentration of 1-10 µM (optimization may be required).

    • Incubate at 37°C in the dark for 15-30 minutes.

  • Washing (Optional but Recommended):

    • Centrifuge the stained cells and resuspend in fresh PBS to remove extracellular dye and reduce background fluorescence.

  • Analysis:

    • Analyze the stained cells promptly using a fluorescence microscope (detecting green fluorescence) or a flow cytometer to quantify the fluorescent cell population.

Visualizing Workflows and Pathways

The following diagrams illustrate the mechanisms of action and experimental workflows for the discussed viability assays.

LIVE_DEAD_Mechanism cluster_live Live Bacterium (Intact Membrane) cluster_dead Dead Bacterium (Compromised Membrane) Live_Cell Intact Membrane Cytoplasm Live_Result Live Cell Live_Cell:cyto->Live_Result Green Fluorescence Dead_Cell Compromised Membrane Cytoplasm Dead_Result Dead Cell Dead_Cell:cyto->Dead_Result Red Fluorescence SYTO9_source SYTO 9 SYTO9_source->Live_Cell:mem Permeable SYTO9_source->Dead_Cell:mem Permeable PI_source Propidium Iodide (PI) PI_source->Live_Cell:mem Impermeable PI_source->Dead_Cell:mem Permeable

Caption: Mechanism of LIVE/DEAD™ BacLight™ assay.

CFDA_Mechanism cluster_cell Metabolically Active Bacterium Cell Cell Membrane Cytoplasm Esterase Esterases Result Viable Cell Cell:cyto->Result Green Fluorescence CFDA CFDA (Non-fluorescent) CFDA->Cell:mem Diffuses into cell CF Carboxyfluorescein (Fluorescent) CF->Cell:cyto Accumulates Esterase->CF Hydrolysis

Caption: Mechanism of CFDA metabolic activity assay.

Experimental_Workflow cluster_analysis Analysis Methods start Start: Bacterial Culture prep Prepare Bacterial Suspension (Wash and Resuspend) start->prep stain Stain with Fluorescent Probe(s) prep->stain incubate Incubate (Time and Temp as per protocol) stain->incubate analyze Analyze Fluorescence incubate->analyze microscopy Fluorescence Microscopy analyze->microscopy flow_cytometry Flow Cytometry analyze->flow_cytometry plate_reader Microplate Reader analyze->plate_reader result Correlate Fluorescence with Viability microscopy->result flow_cytometry->result plate_reader->result

Caption: General experimental workflow for fluorescent bacterial viability assays.

References

A Comparative Analysis of Near-Infrared (NIR) Probes for Tuberculosis Detection

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Publication

Audience: Researchers, scientists, and drug development professionals in the field of infectious diseases and medical imaging.

This guide provides a comparative analysis of two prominent near-infrared (NIR) fluorescent probes for the detection of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB). The ongoing challenge of rapid and sensitive TB diagnosis necessitates the development of advanced molecular imaging tools. NIR probes offer significant advantages, including deeper tissue penetration and lower autofluorescence compared to traditional fluorescence methods. This document focuses on a comparative evaluation of an enzyme-activated probe, CNIR800, and a direct-labeling probe, DLF-1, based on available experimental data.

Overview of Compared NIR Probes

While the initially specified "Ddan-MT" probe could not be identified in the current literature, this guide focuses on two distinct and well-documented NIR probes for Mtb detection:

  • CNIR800: An enzyme-activated probe that leverages the specific enzymatic activity of Mtb. It is a fluorogenic substrate for the BlaC (β-lactamase) enzyme, which is naturally expressed by Mycobacterium tuberculosis.

  • DLF-1: A direct-labeling probe with a high affinity for the D-Ala-D-Ala motif within the peptidoglycan of the bacterial cell wall. This allows for direct staining of the bacteria.

Quantitative Performance Data

The following table summarizes the available quantitative data for CNIR800 and DLF-1. It is important to note that the data is derived from separate studies, and direct side-by-side comparisons under identical conditions are not yet available.

ParameterCNIR800DLF-1
Target BlaC (β-lactamase) enzymeD-Ala-D-Ala unit in peptidoglycan
Activation Mechanism Enzymatic cleavageDirect binding
Excitation Wavelength 745 nmNot specified, uses Cy5.5 dye
Emission Wavelength 795 nmNot specified, uses Cy5.5 dye
In Vitro Detection Limit ~100 colony-forming units (CFU)Linear range starts at 5.3 x 10⁴ bacteria
In Vivo Detection Limit <1000 CFU in the lungs of miceData not available
Signal Maximization Time (In Vivo) 4-6 hours post-administrationNot applicable

Signaling Pathways and Mechanisms

The distinct mechanisms of action for CNIR800 and DLF-1 are visualized below.

CNIR800_Mechanism CNIR800 Activation Mechanism cluster_Mtb Mycobacterium tuberculosis BlaC BlaC (β-lactamase) CNIR800_active NIR Fluorescence (795 nm) BlaC->CNIR800_active Cleavage of lactam ring CNIR800_inactive CNIR800 (Inactive) Fluorophore + Quencher CNIR800_inactive->BlaC Hydrolysis

Caption: CNIR800 probe activation by Mtb's BlaC enzyme.

DLF1_Mechanism DLF-1 Binding Mechanism cluster_Mtb_CellWall Mtb Cell Wall DAlaDAla D-Ala-D-Ala Motif (Peptidoglycan) Labeled_Mtb Labeled Mtb (NIR Fluorescence) DAlaDAla->Labeled_Mtb Direct Labeling DLF1 DLF-1 Probe DLF1->DAlaDAla High-affinity binding

Caption: DLF-1 probe directly binding to the Mtb cell wall.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of results. Below are the available experimental protocols for CNIR800 and DLF-1.

CNIR800 Experimental Protocol (In Vivo)

A detailed step-by-step protocol for in vivo imaging with CNIR800 is not fully available in the provided search results. However, the general workflow can be inferred:

  • Animal Model: Mice are infected with Mycobacterium tuberculosis.

  • Probe Administration: CNIR800 is administered to the infected mice.

  • Imaging: Fluorescence imaging is performed 4-6 hours post-administration to allow for maximal signal from the cleaved substrate.

  • Data Acquisition: Images are captured using an appropriate NIR imaging system with excitation around 745 nm and emission detection at 795 nm.

DLF-1 Experimental Protocol (In Vitro Labeling)

The following is a detailed protocol for labeling mycobacteria with DLF-1 in vitro[1]:

  • Bacterial Culture: Grow Mycobacterium tuberculosis (e.g., CDC1551) in appropriate liquid media to the logarithmic growth phase (OD₆₀₀ of 0.4-0.6).

  • Bacterial Dilution: Prepare a series of dilutions of the bacterial culture.

  • Cell Preparation: Centrifuge the bacterial cells at 9000 rpm for 5 minutes.

  • Washing: Wash the cell pellets twice with 1X Phosphate-Buffered Saline (PBS).

  • Resuspension and Labeling: Resuspend the bacterial pellets in 1X PBS containing 100 nM of DLF-1.

  • Incubation: Incubate the bacterial suspension at room temperature for 3 hours.

  • Fluorescence Measurement: Measure the fluorescence to quantitate the labeled bacteria.

DLF1_Workflow DLF-1 In Vitro Labeling Workflow Start Start: Mtb Culture (log phase) Centrifuge Centrifuge and Wash (2x with 1X PBS) Start->Centrifuge Resuspend Resuspend in 1X PBS + 100 nM DLF-1 Centrifuge->Resuspend Incubate Incubate (3 hours at RT) Resuspend->Incubate Measure Measure Fluorescence Incubate->Measure End End: Quantified Labeled Mtb Measure->End

Caption: Experimental workflow for in vitro labeling of Mtb with DLF-1.

Comparative Discussion

CNIR800 and DLF-1 represent two different strategies for NIR-based detection of Mycobacterium tuberculosis.

CNIR800 offers high specificity due to its reliance on the enzymatic activity of BlaC, which is endogenous to Mtb. This "turn-on" mechanism, where a signal is produced only in the presence of the target enzyme, can lead to a high signal-to-noise ratio. The in vivo data for CNIR800, with a detection limit of less than 1000 CFU in the lungs of mice, demonstrates its potential for preclinical imaging and drug efficacy studies.[1]

DLF-1 , on the other hand, provides a direct labeling approach. Its ability to bind to the D-Ala-D-Ala motif in the peptidoglycan allows for the staining of both actively replicating and dormant Mtb.[2] This is a significant advantage for studying latent tuberculosis. The quantitative correlation between DLF-1 fluorescence and bacterial numbers (CFU) has been demonstrated in vitro.[2] However, a key limitation is its lack of specificity for mycobacteria, as the D-Ala-D-Ala motif is present in other bacteria.[1]

References

A Comparative Guide to Mitochondrial DNA (mtDNA) Analysis and its Cross-Validation with Nuclear DNA (nDNA) Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate and validated application of genetic analysis techniques is paramount. This guide provides a comprehensive comparison of mitochondrial DNA (mtDNA) analysis with nuclear DNA (nDNA) analysis, serving as a framework for the cross-validation of genetic data. We delve into the fundamental differences, methodological workflows, and comparative data to assist in selecting the appropriate approach for your research needs.

Introduction to mtDNA and its Genetic Significance

Mitochondrial DNA is a small, circular genome located within the mitochondria of eukaryotic cells, distinct from the larger nuclear DNA housed in the cell nucleus.[1] Each human cell can contain hundreds to thousands of copies of mtDNA, in stark contrast to the two copies of nuclear DNA.[1][2] This high copy number makes mtDNA a valuable tool in forensic science and studies involving degraded biological samples.[3] A key feature of mtDNA is its maternal inheritance; it is passed down from mother to offspring with minimal changes, allowing for the tracing of maternal lineages over generations.[3][4][5] However, mtDNA has a higher mutation rate compared to nuclear DNA, which is a crucial consideration in data interpretation.[4][6][7]

Comparative Analysis: mtDNA vs. nDNA

The choice between mtDNA and nDNA analysis depends on the specific research question, sample type, and desired level of discrimination. While nDNA provides a comprehensive genetic profile from both parents, mtDNA offers a deep look into the maternal lineage and is often the only option for highly degraded samples. The following table summarizes the key characteristics for a direct comparison.

FeatureMitochondrial DNA (mtDNA)Nuclear DNA (nDNA)
Location MitochondriaCell Nucleus
Structure CircularLinear
Size (Human) ~16,569 base pairs~3.2 billion base pairs
Gene Count (Human) 37 genes~20,000-25,000 genes
Inheritance MaternalBiparental (from both parents)
Copies per Cell Hundreds to thousandsTwo
Mutation Rate Higher than nDNALower than mtDNA
Primary Applications Forensics (degraded samples), maternal lineage studies, population genetics, ancient DNA analysis.Paternity testing, individual identification, complex disease studies, comprehensive genomic analysis.
Performance Comparison of Sequencing Methodologies for mtDNA

The accuracy of mtDNA analysis is highly dependent on the chosen sequencing technology. Whole Genome Sequencing (WGS) and targeted sequencing are two common approaches. A comparative study analyzing mtDNA variants from both WGS and targeted sequencing of 1493 subjects yielded the following key findings:

Performance MetricWhole Genome Sequencing (WGS)Targeted SequencingNotes
Median Genotype Agreement Rate 97.7%97.7%The agreement rate between the two methods is high, indicating consistency in variant calling.
Interquartile Range (IQR) for Agreement [95.7%, 98.7%][95.7%, 98.7%]This range indicates that for most of the mitochondrial genome, the results are highly concordant.
Number of Positions with 100% Agreement 66At six specific mtDNA positions, the genotypes were identical for all subjects across both methods.
Positions with <50% Agreement Rate 8080A small number of positions showed low agreement, with 34 located in the D-loop region.

This data is based on a comparative analysis of WGS and mtDNA-targeted sequencing.[1]

Experimental Protocols

Mitochondrial DNA Isolation and Quantification

A generalized protocol for the isolation of mtDNA from biological samples is outlined below. Specific steps may vary based on the sample type (e.g., blood, hair, bone).

  • Sample Preparation : For hard tissues like bone or teeth, the sample is first cleaned meticulously to remove contaminants and then pulverized into a fine powder.[4] For blood samples, peripheral blood mononuclear cells (PBMCs) are isolated using gradient centrifugation.[8]

  • Cell Lysis : The prepared sample is treated with a lysis buffer containing detergents and proteinase K to break down cell membranes and proteins, releasing the DNA.[9]

  • DNA Extraction : The lysate is then subjected to DNA extraction, often using phenol-chloroform or specialized commercial kits, to separate the DNA from other cellular components.[9]

  • Quantification : The concentration of the extracted DNA is measured, typically using real-time PCR (qPCR) with mtDNA-specific primers, to ensure a sufficient amount of template DNA for subsequent amplification.[4][8]

PCR Amplification of mtDNA Hypervariable Regions

The most informative regions of mtDNA for identification purposes are the Hypervariable Regions I and II (HVI and HVII) within the D-loop.[4]

  • Primer Design : Specific primers are designed to flank the HVI and HVII regions of the mtDNA.

  • PCR Reaction Setup : A PCR master mix is prepared containing the extracted DNA template, primers, Taq DNA polymerase, deoxynucleotide triphosphates (dNTPs), and a reaction buffer.[10]

  • Thermal Cycling : The PCR reaction is carried out in a thermal cycler for approximately 25-50 cycles. Each cycle consists of three steps: denaturation (separating DNA strands at ~94°C), annealing (primers binding to the template DNA at a lower temperature), and extension (Taq polymerase synthesizing new DNA strands at ~72°C).[10]

DNA Sequencing and Analysis

Sanger sequencing has traditionally been the gold standard for mtDNA analysis in forensic science due to its high accuracy and reliability.[4][11]

  • Cycle Sequencing : The amplified PCR product is used as a template in a cycle sequencing reaction. This reaction is similar to PCR but includes fluorescently labeled dideoxynucleotide triphosphates (ddNTPs) in addition to dNTPs. The incorporation of a ddNTP terminates the DNA synthesis, resulting in DNA fragments of varying lengths, each ending with a specific colored fluorescent dye.[4]

  • Capillary Electrophoresis : The fluorescently labeled DNA fragments are separated by size using capillary electrophoresis. A laser excites the dyes, and a detector reads the color of the dye on the last base of each fragment as it passes, from shortest to longest.[4]

  • Sequence Analysis : The resulting sequence data (an electropherogram) is analyzed using specialized software. The obtained sequence is then compared to a reference sequence, such as the revised Cambridge Reference Sequence (rCRS), to identify variations.[4]

Visualizations

Maternal Inheritance of Mitochondrial DNA

maternal_inheritance g1_male Male g1_female Female (mtDNA) g2_male Male (mtDNA) g1_female->g2_male g2_female Female (mtDNA) g1_female->g2_female g3_child3 Child g2_male->g3_child3 g3_child4 Child g2_male->g3_child4 g2_partner_male Male g3_child1 Child (mtDNA) g2_female->g3_child1 g3_child2 Child (mtDNA) g2_female->g3_child2 g2_partner_female Female g2_partner_female->g3_child3 g2_partner_female->g3_child4

Caption: Maternal inheritance pattern of mtDNA.

Experimental Workflow for mtDNA Analysis

mtdna_workflow cluster_sample_prep Sample Preparation cluster_amplification Amplification cluster_sequencing Sequencing & Analysis sample Biological Sample (e.g., Bone, Hair, Blood) lysis Cell Lysis & DNA Extraction sample->lysis quant DNA Quantification (qPCR) lysis->quant pcr PCR Amplification of HVI/HVII Regions quant->pcr sanger Sanger Sequencing pcr->sanger analysis Sequence Analysis vs. rCRS sanger->analysis report Data Interpretation analysis->report

Caption: Workflow for mtDNA analysis.

References

A Head-to-Head Comparison: NanoBiT® vs. Luciferase Reporter Assays for Protein-Protein Interaction Studies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the landscape of protein-protein interaction (PPI) assays, selecting the optimal method is paramount for generating robust and reliable data. This guide provides an objective comparison of the newer NanoBiT® technology against traditional luciferase reporter assays, supported by experimental data and detailed protocols.

The study of protein-protein interactions is fundamental to understanding cellular processes and disease mechanisms. For decades, luciferase reporter assays, particularly those based on firefly luciferase (FLuc), have been a mainstay for investigating these interactions. However, the emergence of novel technologies like NanoBiT®, which is derived from the exceptionally bright NanoLuc® luciferase (Nluc), offers significant advancements in sensitivity and performance.[1]

This guide will delve into a detailed comparison of these two powerful techniques, highlighting their respective strengths and limitations to aid in making an informed decision for your research needs.

Quantitative Performance Comparison

The following table summarizes the key performance metrics of the NanoBiT® assay compared to the traditional firefly luciferase complementation assay.

FeatureNanoBiT® AssayFirefly Luciferase Complementation Assay
Reporter Size LgBiT: 17.6 kDa, SmBiT: 1.3 kDa (11 amino acids)[2][3][4]N-terminal fragment: ~45 kDa, C-terminal fragment: ~15-20 kDa (from a 61 kDa protein)[5]
Signal Brightness >100-fold brighter than firefly luciferase[1][6]Standard
Sensitivity High, enabling detection at low or near-physiological expression levels[6][7]Moderate, may require overexpression of fusion proteins[8]
Reversibility Readily reversible, allowing for real-time monitoring of association and dissociation[2][9]Possible, but can be limited by the stability of the re-formed luciferase complex
ATP Dependence No[5][10]Yes[5]
Signal Kinetics Glow-type, stable signal with a half-life of over 2 hours[11]Can be "flash" or "glow" type depending on the substrate; flash assays have a rapid decay[5]
Dynamic Range Broad[11]Generally narrower than NanoLuc®-based assays
Spontaneous Association Low, due to engineered low affinity of LgBiT and SmBiT (KD = 190 µM)[2][9]Can be a concern, leading to higher background signal[6]

Principles of the Assays

NanoBiT® Assay

The NanoBiT® technology is a structural complementation assay based on NanoLuc® luciferase.[9] The NanoLuc® enzyme is split into two subunits: a large fragment (LgBiT) and a small, 11-amino acid peptide (SmBiT).[2][3][4] These subunits have a low affinity for each other and will only reconstitute into a functional, luminescent enzyme when brought into close proximity by the interaction of two proteins to which they are fused.[2][9]

cluster_0 No Interaction cluster_1 Interaction Protein A Protein A LgBiT LgBiT Protein A->LgBiT fused to Protein B Protein B SmBiT SmBiT Protein B->SmBiT fused to No Light No Light Protein A_i Protein A LgBiT_i LgBiT Protein A_i->LgBiT_i fused to Protein B_i Protein B Protein A_i->Protein B_i interacts Light Light LgBiT_i->Light reconstitution SmBiT_i SmBiT Protein B_i->SmBiT_i fused to SmBiT_i->Light reconstitution

NanoBiT® Assay Principle
Firefly Luciferase Complementation Assay

Similar to the NanoBiT® assay, the firefly luciferase complementation assay involves splitting the firefly luciferase enzyme into N-terminal and C-terminal fragments.[12] These fragments are then fused to the proteins of interest. When the proteins interact, the luciferase fragments are brought together, leading to the reconstitution of an active enzyme that can generate light in the presence of its substrate, D-luciferin, and ATP.[3]

cluster_0 No Interaction cluster_1 Interaction Protein X Protein X N-Luc N-FLuc Protein X->N-Luc fused to Protein Y Protein Y C-Luc C-FLuc Protein Y->C-Luc fused to No Light_f No Light Protein X_i Protein X N-Luc_i N-FLuc Protein X_i->N-Luc_i fused to Protein Y_i Protein Y Protein X_i->Protein Y_i interacts Light_f Light N-Luc_i->Light_f reconstitution C-Luc_i C-FLuc Protein Y_i->C-Luc_i fused to C-Luc_i->Light_f reconstitution

Firefly Luciferase Complementation Assay Principle

Experimental Protocols

NanoBiT® Protein-Protein Interaction Assay Protocol

This protocol provides a general workflow for a NanoBiT® PPI assay in mammalian cells.

Materials:

  • Mammalian cell line (e.g., HEK293)

  • Expression vectors for Protein A-LgBiT and Protein B-SmBiT fusions

  • Transfection reagent (e.g., FuGENE® HD)

  • White, opaque 96-well plates

  • Nano-Glo® Live Cell Assay Reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in a white, opaque 96-well plate at a density that will result in 50-80% confluency at the time of the assay.

  • Transfection: Co-transfect the cells with the expression vectors for the LgBiT and SmBiT fusion proteins according to the manufacturer's protocol for the transfection reagent. Include appropriate controls, such as vectors expressing non-interacting proteins fused to LgBiT and SmBiT.

  • Incubation: Incubate the cells for 24-48 hours to allow for protein expression.

  • Reagent Preparation: Prepare the Nano-Glo® Live Cell Assay Reagent according to the manufacturer's instructions.

  • Luminescence Measurement: Add the prepared Nano-Glo® reagent to each well.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer. For kinetic studies, measurements can be taken at multiple time points.[13]

Start Start Seed Cells Seed cells in 96-well plate Start->Seed Cells Transfect Co-transfect with LgBiT and SmBiT fusion vectors Seed Cells->Transfect Incubate Incubate for 24-48 hours Transfect->Incubate Add Reagent Add Nano-Glo® Live Cell Reagent Incubate->Add Reagent Measure Measure luminescence Add Reagent->Measure End End Measure->End

NanoBiT® Assay Workflow
Firefly Luciferase Complementation Assay Protocol

This protocol outlines a general procedure for a firefly luciferase complementation assay in plant protoplasts, as an example.

Materials:

  • Plant protoplasts

  • Expression vectors for Protein X-N-FLuc and Protein Y-C-FLuc fusions

  • Transfection reagent (e.g., PEG-calcium)

  • D-luciferin substrate solution

  • Lysis buffer

  • Luminometer

Procedure:

  • Protoplast Preparation: Isolate protoplasts from plant tissue.

  • Transfection: Co-transfect the protoplasts with the expression vectors for the N-FLuc and C-FLuc fusion proteins.

  • Incubation: Incubate the protoplasts for 12-24 hours to allow for protein expression.

  • Cell Lysis: Lyse the protoplasts using a suitable lysis buffer.

  • Substrate Addition: Add the D-luciferin substrate solution to the cell lysate.

  • Luminescence Measurement: Immediately measure the luminescence using a luminometer, as the signal from flash-type assays can decay rapidly.

Start_f Start Prepare Protoplasts Prepare plant protoplasts Start_f->Prepare Protoplasts Transfect_f Co-transfect with N-FLuc and C-FLuc fusion vectors Prepare Protoplasts->Transfect_f Incubate_f Incubate for 12-24 hours Transfect_f->Incubate_f Lyse Cells Lyse protoplasts Incubate_f->Lyse Cells Add Substrate Add D-luciferin substrate Lyse Cells->Add Substrate Measure_f Measure luminescence Add Substrate->Measure_f End_f End Measure_f->End_f

Firefly Luciferase Complementation Workflow

Conclusion

The NanoBiT® assay represents a significant advancement in the study of protein-protein interactions, offering superior sensitivity, a brighter signal, and the ability to perform real-time kinetic measurements in live cells.[6][7] Its smaller reporter tags are less likely to interfere with protein function, and the low self-association of the subunits leads to a better signal-to-noise ratio.[6][9]

While traditional firefly luciferase complementation assays remain a valuable tool, particularly for established protocols, researchers should consider the advantages offered by NanoBiT® for new and demanding applications, especially when studying weak or transient interactions, or when aiming for detection at physiological protein levels. The choice between these two powerful technologies will ultimately depend on the specific experimental goals, the nature of the proteins being studied, and the desired level of sensitivity and temporal resolution.

References

Assessing the Accuracy of DNMT Activity Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of DNA methyltransferase (DNMT) activity is crucial for understanding epigenetic regulation and for the development of novel therapeutics. While the term "Ddan-MT" does not correspond to a recognized enzymatic assay, it is likely a reference to DNMT activity assays. This guide provides a comprehensive comparison of the most common methods for quantifying DNMT activity, focusing on commercially available kits.

Overview of DNMT Activity Assays

The majority of commercially available DNMT activity assays are based on an ELISA-like principle. These assays can be broadly categorized into two main types based on their detection method: colorimetric and fluorometric. Both methods offer distinct advantages and disadvantages in terms of sensitivity, cost, and required equipment.

Colorimetric Assays: These assays produce a colored product that is quantified by measuring its absorbance with a spectrophotometer. They are generally praised for their simplicity, lower cost, and the wide availability of compatible plate readers.[1][2]

Fluorometric Assays: These assays utilize fluorescent probes that emit light upon enzymatic activity, which is measured with a fluorescence plate reader. Fluorometric assays are renowned for their high sensitivity and a wider dynamic range compared to their colorimetric counterparts, making them suitable for detecting low levels of enzymatic activity.[1][2][3]

Performance Comparison of Commercial DNMT Assay Kits

Colorimetric DNMT Activity Assay Kits
FeatureAbcam DNMT Activity Assay Kit (Colorimetric) (ab113467)EpigenTek EpiQuik™ DNMT Activity/Inhibition Assay Ultra Kit (Colorimetric) (P-3009)
Principle ELISA-likeELISA-like
Detection Method Colorimetric (Absorbance at 450 nm)Colorimetric (Absorbance at 450 nm)
Assay Time ~3 hours 45 minutes[4]~3 hours 45 minutes
Sample Type Nuclear Extracts, Purified EnzymesNuclear Extracts, Purified Enzymes
Detection Limit High sensitivity demonstrated with nuclear extracts and recombinant DNMT1.[4]As low as 0.5 µg of nuclear extract or 0.5 ng of purified enzymes.
Specificity High specificity to 5-mC.High specificity to 5-mC without cross-reactivity to unmethylated cytosine.
Fluorometric DNMT Activity Assay Kits
FeatureEpigenTek EpiQuik™ DNMT Activity/Inhibition Assay Ultra Kit (Fluorometric)
Principle ELISA-like
Detection Method Fluorometric
Assay Time ~3 hours 45 minutes
Sample Type Nuclear Extracts, Purified Enzymes
Detection Limit As low as 0.2 µg of nuclear extract or 0.2 ng of purified enzymes.
Specificity High specificity to 5-mC without cross-reactivity to unmethylated cytosine.

Experimental Protocols

Below are generalized experimental protocols for ELISA-based colorimetric and fluorometric DNMT activity assays. For specific details, always refer to the manufacturer's manual of the particular kit being used.

General Protocol for ELISA-based DNMT Activity Assay
  • Prepare Reagents: Bring all kit components to room temperature and prepare working solutions as instructed in the kit manual.

  • Sample Preparation: Prepare nuclear extracts or dilute purified DNMT enzymes to the desired concentration in the provided assay buffer.

  • Enzymatic Reaction: Add the DNMT-containing sample and the S-adenosylmethionine (SAM) cofactor to the DNA-coated microplate wells. Incubate at 37°C to allow the methylation reaction to occur.

  • Washing: After incubation, wash the wells multiple times with the provided wash buffer to remove unbound components.

  • Antibody Incubation: Add the primary antibody, which specifically recognizes 5-methylcytosine (5-mC), to the wells and incubate.

  • Secondary Antibody Incubation: After another wash step, add the enzyme-conjugated secondary antibody and incubate.

  • Signal Development: Wash the wells again and add the detection substrate. For colorimetric assays, this will be a chromogenic substrate, and for fluorometric assays, it will be a fluorogenic substrate.

  • Measurement: Stop the reaction (for colorimetric assays) and measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

  • Data Analysis: Calculate the DNMT activity based on the measured signal, often by comparing it to a standard curve or a positive control.

Visualizing the Workflow and Underlying Mechanisms

To better understand the experimental process and the enzymatic reaction, the following diagrams have been generated using the Graphviz DOT language.

DNMT_Enzymatic_Reaction cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products DNA_Substrate DNA Substrate (with Cytosine) DNMT DNA Methyltransferase (DNMT) DNA_Substrate->DNMT binds SAM S-Adenosylmethionine (SAM - Methyl Donor) SAM->DNMT binds Methylated_DNA Methylated DNA (5-methylcytosine) DNMT->Methylated_DNA catalyzes methylation SAH S-Adenosylhomocysteine (SAH) DNMT->SAH releases

Caption: The enzymatic reaction catalyzed by DNA Methyltransferase (DNMT).

DNMT_Assay_Workflow start Start reagent_prep Prepare Reagents and Samples start->reagent_prep enzymatic_reaction Incubate Sample with DNA Substrate and SAM reagent_prep->enzymatic_reaction wash1 Wash Wells enzymatic_reaction->wash1 primary_ab Add Primary Antibody (anti-5-mC) and Incubate wash1->primary_ab wash2 Wash Wells primary_ab->wash2 secondary_ab Add Enzyme-conjugated Secondary Antibody and Incubate wash2->secondary_ab wash3 Wash Wells secondary_ab->wash3 develop_signal Add Substrate and Develop Signal wash3->develop_signal measure Measure Absorbance or Fluorescence develop_signal->measure analyze Analyze Data measure->analyze end End analyze->end

Caption: A generalized experimental workflow for an ELISA-based DNMT activity assay.

References

A Comparative Guide to Phosphate Detection Assays: Malachite Green vs. Luminescent Kinase Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in drug development and related scientific fields, the accurate measurement of enzyme activity, particularly kinases, is crucial. This guide provides a detailed comparison of two prominent methods for quantifying enzyme activity through phosphate detection: the colorimetric malachite green-based assay and the luminescent ADP-Glo™ Kinase Assay. This objective analysis, supported by experimental data, will assist researchers in selecting the most suitable assay for their specific experimental needs.

Core Principles and Assay Overview

Malachite Green-Based Assay: This colorimetric method is one of the most established and widely used techniques for detecting the release of inorganic phosphate (Pi) from enzymatic reactions, such as those catalyzed by ATPases and GTPases. The assay's principle is straightforward: in an acidic environment, malachite green molybdate complexes with free orthophosphate. This binding event results in a significant color change from reddish-brown to green-blue, which can be quantified by measuring the absorbance of light, typically at a wavelength of 620-640 nm. The intensity of the color is directly proportional to the concentration of phosphate in the sample.

ADP-Glo™ Kinase Assay: This assay is a luminescent, homogeneous method for measuring kinase activity by quantifying the amount of adenosine diphosphate (ADP) produced during a kinase reaction. The assay is performed in two steps. First, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the enzymatic reaction and deplete the remaining ATP. In the second step, a Kinase Detection Reagent is added to convert the ADP generated into ATP. This newly synthesized ATP is then used by a luciferase/luciferin reaction to produce light. The luminescent signal is directly proportional to the amount of ADP produced and, therefore, the kinase activity.

Quantitative Performance Comparison

The choice between a malachite green-based assay and the ADP-Glo™ assay often depends on the specific requirements of the experiment

Validating Ddan-MT as a Biomarker for Antibiotic Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The emergence of antibiotic resistance is a critical global health challenge, necessitating the development of novel tools to rapidly assess antibiotic efficacy and guide treatment decisions. One area of promising research is the identification and validation of biomarkers that can provide an early and accurate indication of a drug's effectiveness against a particular bacterial infection. While the specific biomarker "Ddan-MT" is not found in the currently available scientific literature, this guide will provide a framework for its evaluation by comparing it to established and emerging biomarkers of antibiotic efficacy. We will explore the methodologies used to validate such biomarkers and present the data in a clear, comparative format.

Comparison of Biomarkers for Antibiotic Efficacy

To validate a new biomarker like "this compound," its performance would need to be rigorously compared against existing standards. The following table outlines key performance indicators and provides a template for how "this compound" would be evaluated against well-known biomarkers such as C-reactive protein (CRP) and procalcitonin (PCT), as well as novel approaches like transcriptomic profiling.

Biomarker/MethodPrincipleSensitivity & SpecificityTime to ResultAdvantagesLimitations
This compound [Hypothesized mechanism, e.g., specific bacterial metabolic product, host immune response marker][Data to be determined through validation studies][Data to be determined][Potential advantages, e.g., high specificity, early detection][Potential challenges, e.g., technical complexity, cost]
C-reactive protein (CRP) Host inflammatory response protein synthesized by the liver.[1]Sensitivity: 68–92% Specificity: 40–67% for bacterial infection.[1]HoursInexpensive, widely available.[1]Low specificity, influenced by non-infectious inflammatory conditions.[1]
Procalcitonin (PCT) Precursor of calcitonin, released in response to bacterial endotoxins.[1]Sensitivity: 77% Specificity: 79% for early diagnosis of sepsis.[1]HoursMore specific for bacterial infections than CRP.[1] PCT-guided therapy can reduce antibiotic consumption.[1]Influenced by renal function and other conditions.[1] Higher cost than CRP.
Transcriptomic Profiling Measures the expression of a set of bacterial gene transcripts in response to an antibiotic.[2]~90% accuracy in identifying the mechanism of action of novel substances.[2]Hours to DaysProvides mechanistic insights into drug action and resistance.[2]Technically complex, data analysis is resource-intensive.
MALDI-TOF Mass Spectrometry Detects changes in bacterial proteomic profiles or enzymatic activity (e.g., β-lactamase) after antibiotic exposure.[3]High sensitivity and specificity for detecting specific resistance mechanisms (e.g., 100% for some carbapenemases).[3]Minutes to HoursRapid detection of resistance.[3]Primarily identifies resistance to specific antibiotic classes, may not reflect in vivo efficacy.

Experimental Protocols for Biomarker Validation

The validation of a novel biomarker such as "this compound" would involve a series of well-defined experiments. Below are generalized protocols based on standard methodologies for biomarker validation.

In Vitro Susceptibility Testing and Biomarker Correlation

Objective: To establish a correlation between "this compound" levels and the in vitro susceptibility of bacteria to various antibiotics.

Methodology:

  • Bacterial Culture: Isolate and culture clinically relevant bacterial strains.

  • Minimum Inhibitory Concentration (MIC) Determination: Perform standard broth microdilution or disk diffusion assays to determine the MIC of a panel of antibiotics for each bacterial strain.

  • Biomarker Measurement:

    • Expose the bacterial cultures to sub-MIC, MIC, and supra-MIC concentrations of the antibiotics.

    • At predefined time points, collect samples from the cultures.

    • Measure the concentration or activity of "this compound" using an appropriate assay (e.g., ELISA, mass spectrometry, enzymatic assay).

  • Data Analysis: Correlate the levels of "this compound" with the MIC values and the growth kinetics of the bacteria.

Animal Model Efficacy Studies

Objective: To validate the utility of "this compound" in predicting antibiotic efficacy in an in vivo setting.

Methodology:

  • Infection Model: Establish a relevant animal model of infection (e.g., murine sepsis, pneumonia, or thigh infection model).

  • Antibiotic Treatment: Treat infected animals with different antibiotics at various doses and schedules.

  • Biomarker Monitoring: Collect biological samples (e.g., blood, tissue) from the animals at multiple time points during treatment. Measure "this compound" levels in these samples.

  • Outcome Assessment: Monitor clinical outcomes in the animals, such as survival rates, bacterial burden in target organs, and other inflammatory markers.

  • Correlation Analysis: Determine the correlation between "this compound" levels, antibiotic treatment, and clinical outcomes.

Clinical Validation in Patient Cohorts

Objective: To evaluate the performance of "this compound" as a biomarker for antibiotic efficacy in a clinical setting.

Methodology:

  • Patient Recruitment: Enroll patients with bacterial infections who are receiving antibiotic therapy.

  • Sample Collection: Collect patient samples (e.g., blood, urine, sputum) at baseline and at specified intervals during and after treatment.

  • Biomarker and Clinical Data Collection:

    • Measure "this compound" levels in the collected samples.

    • Collect detailed clinical data, including the type of infection, causative pathogen, antibiotic regimen, and clinical response (e.g., resolution of symptoms, microbiological clearance, length of hospital stay).

  • Statistical Analysis:

    • Compare "this compound" levels between patients who respond to therapy and those who do not.

    • Perform receiver operating characteristic (ROC) curve analysis to determine the sensitivity and specificity of "this compound" in predicting treatment success.

    • Compare the predictive value of "this compound" with that of established biomarkers like CRP and PCT.

Visualizing Workflows and Pathways

Diagrams are essential for illustrating the complex relationships in biomarker validation. Below are examples of how Graphviz (DOT language) can be used to model these processes.

Experimental_Workflow_for_Biomarker_Validation cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation cluster_clinical Clinical Validation Bacterial Strains Bacterial Strains MIC Determination MIC Determination Bacterial Strains->MIC Determination Antibiotic Exposure Antibiotic Exposure MIC Determination->Antibiotic Exposure This compound Measurement This compound Measurement Antibiotic Exposure->this compound Measurement Correlation Analysis_invitro Correlation Analysis_invitro This compound Measurement->Correlation Analysis_invitro Correlate with MIC Animal Infection Model Animal Infection Model Correlation Analysis_invitro->Animal Infection Model Antibiotic Treatment Antibiotic Treatment Animal Infection Model->Antibiotic Treatment Sample Collection_invivo Sample Collection_invivo Antibiotic Treatment->Sample Collection_invivo Outcome Assessment Outcome Assessment Antibiotic Treatment->Outcome Assessment This compound Monitoring This compound Monitoring Sample Collection_invivo->this compound Monitoring Correlation Analysis_invivo Correlation Analysis_invivo This compound Monitoring->Correlation Analysis_invivo Correlate with Outcome Patient Cohort Patient Cohort Correlation Analysis_invivo->Patient Cohort Outcome Assessment->Correlation Analysis_invivo Sample Collection_clinical Sample Collection_clinical Patient Cohort->Sample Collection_clinical Clinical Data Collection Clinical Data Collection Patient Cohort->Clinical Data Collection This compound Measurement_clinical This compound Measurement_clinical Sample Collection_clinical->this compound Measurement_clinical Statistical Analysis Statistical Analysis This compound Measurement_clinical->Statistical Analysis Clinical Data Collection->Statistical Analysis Performance Evaluation Performance Evaluation Statistical Analysis->Performance Evaluation

Caption: Workflow for the validation of a novel antibiotic efficacy biomarker.

Signaling_Pathway_Hypothesis cluster_bacteria Bacterial Cell cluster_host Host Response Antibiotic Antibiotic Target Site Target Site Antibiotic->Target Site Metabolic Stress Metabolic Stress Target Site->Metabolic Stress This compound Production This compound Production Metabolic Stress->this compound Production This compound Release This compound Release This compound Production->this compound Release Immune Cell Activation Immune Cell Activation This compound Release->Immune Cell Activation Measurement in Sample Measurement in Sample This compound Release->Measurement in Sample Inflammatory Cytokines Inflammatory Cytokines Immune Cell Activation->Inflammatory Cytokines Inflammatory Cytokines->Measurement in Sample

Caption: Hypothesized pathway of this compound production and detection.

References

A Head-to-Head Comparison of Ddan-MT and Other Fluorescent Probes for Mycobacterial Enzyme Activity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent probe is critical for accurately monitoring biological processes. This guide provides a detailed comparison of Ddan-MT, a novel near-infrared (NIR) fluorescent probe, with other probes used to investigate enzyme activity in Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis.

This publication offers an objective analysis of this compound's performance against alternative probes, supported by experimental data. It includes detailed methodologies for key experiments and visual diagrams to elucidate signaling pathways and experimental workflows.

This compound: A Near-Infrared Probe for MtMET-AP1 Activity

This compound is an enzymatic-activated, near-infrared fluorescent probe specifically designed for the rapid, highly selective, and real-time monitoring of endogenous methionine aminopeptidase 1 (MtMET-AP1) activity in M. tuberculosis.[1] MtMET-AP1 is a crucial hydrolase for bacterial proliferation, making it a potential target for novel antituberculosis agents.[1] The probe's NIR properties are advantageous for deep-tissue imaging and reducing background fluorescence.

Comparative Analysis of Fluorescent Probes for M. tuberculosis Enzyme Activity

To provide a clear performance overview, the following table summarizes the key quantitative data for this compound and other notable fluorescent probes used in Mtb research. These alternative probes target different essential enzymes, offering a diverse set of tools for studying mycobacterial physiology and for high-throughput screening of potential inhibitors.

Probe NameTarget EnzymeExcitation (nm)Emission (nm)Quantum Yield (Φ)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Signal EnhancementRef.
This compound MtMET-AP1~650~665Not ReportedNot Reported~15-fold[1]
CDG-DNB3 BlaC & DprE1490Not Reported0.77 (activated)Not ReportedNot Reported[2]
JN108 DprE1Not ReportedNot ReportedNot ReportedNot ReportedNot Reported[3][4]
FRET-TDM Trehalose MycolyltransferaseNot ReportedNot ReportedNot ReportedNot Reported98.7% quenching efficiency[5]

Note: "Not Reported" indicates that the specific data was not found in the reviewed literature. The performance of fluorescent probes can be highly dependent on the experimental conditions.

Signaling Pathway and Mechanism of Action

The functionality of this compound is based on a "turn-on" fluorescence mechanism that is triggered by the enzymatic activity of MtMET-AP1. This mechanism ensures that the probe only becomes fluorescent in the presence of the active enzyme, thereby providing high specificity and a strong signal-to-noise ratio.

Ddan_MT_Mechanism Mechanism of this compound Activation Ddan_MT This compound (Non-fluorescent) Enzyme_Substrate_Complex Enzyme-Substrate Complex Ddan_MT->Enzyme_Substrate_Complex Binding MtMET_AP1 MtMET-AP1 Enzyme MtMET_AP1->Enzyme_Substrate_Complex Cleavage Enzymatic Cleavage Enzyme_Substrate_Complex->Cleavage Cleavage->MtMET_AP1 Regeneration Fluorophore Activated Fluorophore (Fluorescent) Cleavage->Fluorophore Release

Caption: Enzymatic activation of the this compound probe by MtMET-AP1.

Experimental Protocols

The following is a general protocol for utilizing this compound for the screening of MtMET-AP1 inhibitors, based on the methodology described in the primary literature.[1]

Materials:

  • This compound fluorescent probe

  • Mycobacterium tuberculosis H37Ra strain

  • Middlebrook 7H9 broth supplemented with 0.5% glycerol, 0.05% Tween 80, and 10% OADC (oleic acid-albumin-dextrose-catalase)

  • 96-well microplates

  • Fluorescence microplate reader

Procedure:

  • Bacterial Culture: Culture M. tuberculosis H37Ra in Middlebrook 7H9 broth to mid-log phase.

  • Assay Preparation: Dilute the bacterial culture to the desired cell density in fresh broth.

  • Inhibitor Screening:

    • Add potential inhibitory compounds at various concentrations to the wells of a 96-well plate.

    • Add the diluted bacterial culture to each well.

    • Incubate the plate under appropriate conditions (e.g., 37°C) for a predetermined time to allow for compound interaction with the bacteria.

  • Probe Addition: Add this compound to each well to a final concentration of 10 μM.

  • Incubation: Incubate the plate for an additional 30 minutes at 37°C to allow for the enzymatic reaction.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for this compound (~650 nm and ~665 nm, respectively).

  • Data Analysis: Compare the fluorescence intensity of the wells treated with inhibitors to the control wells (no inhibitor) to determine the percentage of inhibition.

Experimental Workflow for High-Throughput Screening

The use of fluorescent probes like this compound is particularly well-suited for high-throughput screening (HTS) of large compound libraries to identify potential drug candidates. The workflow for such a screen is outlined below.

HTS_Workflow High-Throughput Screening Workflow with this compound cluster_preparation Preparation cluster_screening Screening cluster_analysis Analysis Compound_Library Compound Library Dispensing Dispense Compounds & Mtb into 96-well Plates Compound_Library->Dispensing Mtb_Culture M. tuberculosis Culture Mtb_Culture->Dispensing Incubation_1 Incubate with Compounds Dispensing->Incubation_1 Probe_Addition Add this compound Probe Incubation_1->Probe_Addition Incubation_2 Incubate with Probe Probe_Addition->Incubation_2 Fluorescence_Reading Read Fluorescence Incubation_2->Fluorescence_Reading Data_Analysis Data Analysis & Hit Identification Fluorescence_Reading->Data_Analysis Hit_Validation Hit Validation & Dose-Response Data_Analysis->Hit_Validation Lead_Optimization Lead Optimization Hit_Validation->Lead_Optimization

Caption: General workflow for HTS of MtMET-AP1 inhibitors using this compound.

Conclusion

This compound presents a valuable tool for the specific and sensitive detection of MtMET-AP1 activity in M. tuberculosis. Its near-infrared fluorescence properties offer advantages for in vitro and potentially in vivo applications. While a direct head-to-head comparison with a wide range of probes targeting the same enzyme is limited by the novelty of this compound, its performance characteristics, when viewed in the context of other enzyme-targeted probes for Mtb, highlight its potential for advancing tuberculosis research and drug discovery. The choice of probe will ultimately depend on the specific enzyme of interest and the experimental requirements. This guide provides the necessary information to make an informed decision for researchers targeting enzymatic activity within Mycobacterium tuberculosis.

References

Establishing the Reliability of Ddan-MT for In Vivo Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Ddan-MT, a novel enzyme-activated near-infrared (NIR) fluorescent probe, with existing alternatives for the in vivo study of bacterial infections, specifically focusing on Mycobacterium tuberculosis (Mtb). The objective is to establish the potential reliability of this compound for preclinical research by examining its mechanism of action and comparing its prospective advantages against established methodologies with supporting experimental data.

Introduction to this compound

This compound is a recently developed fluorescent probe designed for the rapid and selective real-time monitoring of endogenous Methionine aminopeptidase 1 (MtMET-AP1) activity in M. tuberculosis.[1][2] MtMET-AP1 is a crucial enzyme for bacterial proliferation, making it a promising target for novel anti-tuberculosis agents.[1][2] this compound's activation by this specific enzyme allows for the direct visualization of metabolically active bacteria.

Comparison of In Vivo Imaging Strategies for Mycobacterium tuberculosis

The reliability of a new imaging agent is best assessed by comparing its performance against current standards. The primary alternatives to this compound for in vivo imaging of Mtb fall into two main categories: fluorescent protein-expressing Mtb strains and other enzyme-activated fluorescent probes.

Data Presentation: Quantitative Comparison of Imaging Probes
FeatureThis compoundFluorescent Protein (tdTomato)Reporter Enzyme Fluorescence (REF) - BlaC targeted
Target Methionine aminopeptidase 1 (MtMET-AP1)Constitutively expressed fluorescent proteinβ-lactamase (BlaC)
Detection Method Enzyme-activated fluorescenceDirect fluorescenceEnzyme-activated fluorescence
Wavelength Near-infrared (NIR)Visible (e.g., tdTomato: ~585 nm emission)[3][4]Near-infrared (NIR)[3][5][6]
Requires Genetic Modification of Bacteria NoYesNo
In Vivo Detection Limit (CFU in mice lungs) Not yet reported~8 x 10⁷ CFU (in vivo), ~2 x 10⁵ CFU (ex vivo)[7]As low as 10⁴ CFU[5][6]
Time to Signal Post-Administration Dependent on enzyme kinetics and probe deliveryImmediate (constitutive expression)Dependent on enzyme kinetics and probe delivery
Potential for Clinical Translation High (does not require genetic modification)Low (requires genetically modified organisms)High (targets endogenous enzyme)
Signal-to-Noise Ratio Potentially high due to NIR wavelengthLower due to tissue autofluorescence in the visible spectrum[3]High due to NIR wavelength and catalytic signal amplification[5][6]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of in vivo imaging studies. Below are representative protocols for this compound's primary application and a common alternative.

Protocol 1: High-Throughput Screening of MtMET-AP1 Inhibitors using this compound (In Vitro)

This protocol is adapted from the primary study describing this compound for screening potential anti-tuberculosis agents.[1][2]

Objective: To identify inhibitors of MtMET-AP1 from a compound library.

Materials:

  • This compound probe

  • M. tuberculosis H37Ra strain

  • Compound library

  • 96-well plates

  • Fluorescence plate reader

Methodology:

  • Culture M. tuberculosis H37Ra to mid-log phase.

  • Dispense the bacterial culture into 96-well plates.

  • Add compounds from the library to individual wells at a final concentration of 10 µM.

  • Incubate the plates at 37°C for 24 hours.

  • Add this compound probe to each well to a final concentration of 5 µM.

  • Incubate for an additional 2 hours at 37°C.

  • Measure the fluorescence intensity using a plate reader with appropriate NIR excitation and emission filters.

  • Wells showing significantly reduced fluorescence compared to controls (bacteria with this compound but no compound) indicate potential inhibition of MtMET-AP1.

  • Validate hits by determining the minimum inhibitory concentrations (MICs) and assessing cytotoxicity against human cell lines.[1]

Protocol 2: In Vivo Imaging of Mtb Infection using tdTomato-Expressing Bacteria

This protocol provides a general workflow for imaging fluorescent Mtb in a mouse model.[4][7][8]

Objective: To visualize and quantify Mtb burden in the lungs of infected mice.

Materials:

  • M. tuberculosis strain engineered to express tdTomato

  • BALB/c mice

  • Aerosol infection chamber

  • In vivo imaging system (e.g., IVIS) with appropriate filters for tdTomato

  • Anesthesia (e.g., isoflurane)

Methodology:

  • Infect mice with a low dose of tdTomato-expressing Mtb via the aerosol route.

  • At desired time points post-infection, anesthetize the mice.

  • Place the mouse in the in vivo imaging system.

  • Acquire fluorescent images using an excitation wavelength of ~535 nm and an emission wavelength of ~585 nm.[3][9]

  • Quantify the fluorescent signal in the lung region of interest.

  • For ex vivo analysis, euthanize the mice, excise the lungs, and image them separately for a more sensitive measurement.[7]

  • Correlate the fluorescence intensity with bacterial load determined by colony-forming unit (CFU) assays from homogenized lung tissue.

Mandatory Visualizations

Signaling Pathway and Experimental Workflows

Ddan_MT_Activation cluster_Mtb Mycobacterium tuberculosis MtMET_AP1 MtMET-AP1 (Methionine aminopeptidase 1) Methionine N-terminal Methionine MtMET_AP1->Methionine Activated_Probe Activated Probe (NIR Fluorescence) MtMET_AP1->Activated_Probe Cleaves Methionine moiety Ddan_MT This compound (Probe) (Non-fluorescent) Ddan_MT->MtMET_AP1 Binds to active site

This compound Enzymatic Activation by MtMET-AP1.

InVivo_Imaging_Workflow cluster_DdanMT This compound Imaging cluster_tdTomato Fluorescent Protein Imaging A1 Infect mouse with wild-type Mtb A2 Administer this compound (e.g., intravenous) A1->A2 A3 Allow for probe distribution and activation A2->A3 A4 Image with NIR fluorescence imaging system A3->A4 B1 Infect mouse with tdTomato-expressing Mtb B2 Anesthetize mouse at desired time point B1->B2 B3 Image with visible light fluorescence imaging system B2->B3

Comparative Experimental Workflows for In Vivo Bacterial Imaging.

Reliability and Future Outlook

The reliability of this compound for in vivo studies is currently inferred from its promising in vitro characteristics. Its high selectivity for a crucial bacterial enzyme and its operation in the near-infrared spectrum are significant advantages that suggest a high potential for sensitive and specific in vivo imaging with a good signal-to-noise ratio.[3] The ability to use this compound with wild-type bacteria is a major advantage over methods requiring genetic modification, enhancing its translational potential.

However, to definitively establish its in vivo reliability, further studies are required to determine its pharmacokinetic and pharmacodynamic properties, optimal dosing, and in vivo detection limits in animal models of tuberculosis.

In comparison, fluorescent protein-based imaging is well-established but is limited by lower tissue penetration of visible light and the requirement for genetically engineered bacteria, which may not fully recapitulate natural infection.[3][4] Reporter enzyme fluorescence (REF) targeting β-lactamase is a more direct competitor, as it also uses an enzyme-activated NIR probe on wild-type bacteria and has demonstrated high sensitivity in vivo.[5][6]

References

Safety Operating Guide

Navigating the Disposal of Ddan-MT: A Guide to Safe and Compliant Practices

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the fast-paced world of drug development, proper management of chemical waste is paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of Ddan-MT (4,4'-((6-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)hexyl)azanediyl)bis(methylene)dibenzoic acid), a compound that, due to its complex structure, requires careful handling as chemical waste.

Disclaimer: These are general guidelines based on best practices for laboratory chemical waste management. Always consult your institution's Environmental Health and Safety (EHS) department and the specific Safety Data Sheet (SDS) for this compound for detailed instructions and to ensure compliance with local, state, and federal regulations.[1][2][3][4]

Core Principles of this compound Waste Management

The fundamental principle of laboratory waste management is to handle all chemical waste in a manner that protects human health and the environment.[5] This involves proper segregation, labeling, and storage of waste before its final disposal by a licensed hazardous waste contractor.[2][3][6] Never dispose of chemical waste, including this compound, down the drain or in the regular trash.[3][5][7]

Quantitative Data for Disposal Consideration

ParameterGuidelineRationale
pH of Aqueous Waste Neutral (6-8) is often preferred for commingled waste streams. Corrosive liquids are defined as having a pH ≤ 2 or ≥ 12.5.[4]To prevent dangerous reactions and corrosion of containers and plumbing.
Container Headspace Leave at least 2 inches of headspace in liquid waste containers.[3]To allow for vapor expansion and prevent spills.
Satellite Accumulation Area (SAA) Volume Limits Maximum of 55 gallons of hazardous waste or 1 quart of acutely toxic waste.[2]Regulatory limits to minimize the quantity of hazardous materials in the laboratory.
Container Integrity Use sturdy, chemically resistant, and sealable containers.[3][7]To prevent leaks and spills during storage and transport.

Step-by-Step Disposal Protocol for this compound Waste

The following protocol outlines the necessary steps for the safe handling and disposal of waste containing this compound.

1. Waste Identification and Segregation:

  • Characterize the Waste: Determine if the this compound waste is mixed with other chemicals. This is crucial for proper segregation.

  • Segregate Waste Streams: Do not mix this compound waste with incompatible materials.[3][7] As a general rule, segregate waste as follows:

    • Halogenated organic solvents

    • Non-halogenated organic solvents

    • Aqueous solutions (further segregated by heavy metals, acids, bases)

    • Solid waste (contaminated labware, gloves, etc.)[3]

2. Container Selection and Labeling:

  • Choose the Right Container: Use a container that is compatible with the chemical nature of the this compound waste. For solids, a labeled plastic bag or a wide-mouth container may be appropriate. For solutions, use a screw-cap bottle made of a compatible material.[3]

  • Properly Label the Container: As soon as you begin collecting waste, affix a hazardous waste label.[2][3] The label must include:

    • The words "Hazardous Waste"[3]

    • The full chemical name(s) of the contents, including this compound. Avoid abbreviations.[7]

    • The approximate percentage of each component.

    • The date the waste was first added to the container.

3. Accumulation and Storage:

  • Keep Containers Closed: Waste containers must be kept tightly sealed except when adding waste.[2][3][5]

  • Designated Storage Area: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[2]

  • Secondary Containment: All liquid hazardous waste containers should be placed in secondary containment to contain any potential leaks or spills.[7]

4. Requesting Disposal:

  • Submit a Pickup Request: Once the container is full or you no longer generate that waste stream, submit a hazardous waste pickup request to your institution's EHS department.[2]

  • Do Not Exceed Time Limits: Be aware of any time limits for the accumulation of waste in your SAA and ensure timely pickup.

Visualizing the this compound Disposal Workflow

The following diagram illustrates the key steps in the proper disposal of this compound waste from generation to pickup.

Ddan_MT_Disposal_Workflow cluster_0 Laboratory Operations cluster_1 Waste Accumulation cluster_2 Final Disposal Generate_Waste Generate this compound Waste Segregate_Waste Segregate Waste Streams (Solid vs. Liquid, Halogenated vs. Non-halogenated) Generate_Waste->Segregate_Waste Select_Container Select Appropriate Waste Container Segregate_Waste->Select_Container Label_Container Label with 'Hazardous Waste' and Full Chemical Names Select_Container->Label_Container Store_in_SAA Store in Designated Satellite Accumulation Area (SAA) Label_Container->Store_in_SAA Secondary_Containment Use Secondary Containment for Liquids Store_in_SAA->Secondary_Containment Keep_Closed Keep Container Tightly Closed Secondary_Containment->Keep_Closed Request_Pickup Submit Waste Pickup Request to EHS Keep_Closed->Request_Pickup EHS_Pickup EHS Collects Waste for Proper Disposal Request_Pickup->EHS_Pickup

Caption: Workflow for the proper disposal of this compound waste.

Logical Relationships in Chemical Waste Segregation

Proper segregation of chemical waste is critical to prevent dangerous reactions. The following diagram illustrates the fundamental logic for separating common laboratory waste streams.

Waste_Segregation_Logic Halogenated Halogenated (e.g., Chloroform) NonHalogenated Non-Halogenated (e.g., Acetone, Hexane) Acids Acids (pH <= 2) Bases Bases (pH >= 12.5) HeavyMetals Heavy Metal Solutions ContaminatedLabware Contaminated Labware (Gloves, Pipettes) SilicaGel Silica Gel Waste Waste Waste->Halogenated Waste->NonHalogenated Waste->Acids Waste->Bases Waste->HeavyMetals Waste->ContaminatedLabware Waste->SilicaGel

Caption: Segregation of common laboratory chemical waste streams.

References

Personal protective equipment for handling Ddan-MT

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety and logistical information for the handling of DDAN-MT, a near-infrared fluorescent probe utilized in the real-time monitoring of endogenous MtMET-AP1 activity in Mycobacterium tuberculosis. Given its application in a laboratory setting, adherence to strict safety protocols is paramount to ensure the well-being of personnel and the integrity of research. This guide offers procedural, step-by-step guidance for the safe handling, storage, and disposal of this compound.

Personal Protective Equipment (PPE) and Handling

When working with this compound, a comprehensive approach to personal protection is critical. The following PPE is mandatory to minimize exposure and ensure safe handling:

  • Eye Protection: Always wear safety glasses with side shields or chemical splash goggles.[1][2]

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are required.[1][3] Always inspect gloves for integrity before use and wash hands thoroughly after removal.

  • Body Protection: A lab coat or chemical-resistant apron must be worn to protect against splashes and contamination.[1][2]

  • Respiratory Protection: Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of any potential aerosols or vapors.[3]

General Handling Procedures:

  • Avoid direct contact with skin and eyes.[3]

  • Do not pipette by mouth.[1]

  • Minimize the creation of dusts or aerosols.

  • Keep containers tightly closed when not in use.

  • Wash hands thoroughly with soap and water after handling.[3]

Quantitative Data Summary

A Safety Data Sheet (SDS) is the primary source for detailed, quantitative safety information. All users must obtain and review the SDS for this compound from the supplier before commencing any work. The table below summarizes the critical data points that should be found in the product-specific SDS.

Data PointDescriptionValue (Obtain from Supplier's SDS)
GHS Hazard Class Classification of the substance's hazards under the Globally Harmonized System.e.g., Skin Irritant, Eye Irritant
Signal Word Indicates the relative level of severity of the hazard.e.g., Warning, Danger
Hazard Statements Phrases that describe the nature of the hazard.e.g., H315: Causes skin irritation
Precautionary Statements Measures to minimize or prevent adverse effects.e.g., P280: Wear protective gloves/eye protection
Permissible Exposure Limit (PEL) The legal limit for exposure of an employee to a chemical substance.To be specified in SDS
Threshold Limit Value (TLV) A guideline for exposure to a chemical substance in the workplace.To be specified in SDS
LD50/LC50 The lethal dose or concentration that is expected to kill 50% of a test population.To be specified in SDS

Emergency Procedures and Spill Response

A prompt and informed response to a spill is crucial to mitigate risks. The following workflow outlines the immediate steps to be taken in the event of a this compound spill.

A Spill Occurs B Alert Personnel in the Immediate Area A->B C Evacuate the Area if Necessary B->C D Assess the Spill (Size and Location) B->D E Small Spill (<100 mL and contained) D->E Minor F Large Spill (>100 mL or uncontained) D->F Major G Don Appropriate PPE (Gloves, Goggles, Lab Coat) E->G N Contact Emergency Services (If spill is large, volatile, or poses a fire hazard) F->N H Contain the Spill (Use absorbent pads or dikes) G->H I Absorb the Spilled Material (Work from outside in) H->I J Collect Contaminated Materials (Place in a labeled, sealed container) I->J K Decontaminate the Spill Area (Use appropriate cleaning agent) J->K L Dispose of Waste as Hazardous K->L M Report the Incident to the Lab Supervisor L->M N->C

Caption: Workflow for handling a chemical spill of this compound.

Disposal Plan

The disposal of this compound and any contaminated materials must be handled with care to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: All waste materials containing this compound, including used gloves, absorbent materials from spills, and empty containers, must be collected in a designated, properly labeled hazardous waste container.[4][5] The first rinse of any contaminated glassware should also be collected as hazardous waste.[4]

  • Container Labeling: The hazardous waste container must be clearly labeled with "Hazardous Waste" and the specific chemical name, "this compound".[4]

  • Storage: Store the hazardous waste container in a designated satellite accumulation area, away from incompatible materials.[6] The container must be kept closed except when adding waste.[4]

  • Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[7][8] Do not dispose of this compound down the drain or in the regular trash.[4]

Experimental Protocols

This compound is utilized as a fluorescent probe for the rapid and selective real-time monitoring of endogenous MtMET-AP1 activity in M. tuberculosis. A primary experimental application involves high-throughput screening for potential inhibitors of this enzyme.

General Protocol for High-Throughput Screening:

  • Preparation of M. tuberculosis Culture: Cultivate M. tuberculosis H37Ra to the desired optical density.

  • Compound Library Preparation: Prepare a library of small molecule compounds in a multi-well plate format at appropriate concentrations.

  • Incubation with this compound: Add this compound to the bacterial culture to allow for its uptake and enzymatic activation, resulting in a fluorescent signal.

  • Compound Addition: Introduce the prepared compound library to the bacterial culture containing the activated probe.

  • Fluorescence Measurement: Monitor the fluorescence intensity over time using a plate reader. A decrease in fluorescence in the presence of a compound suggests inhibition of MtMET-AP1 activity.

  • Data Analysis: Identify "hit" compounds that cause a significant reduction in fluorescence compared to controls.

  • Hit Validation: Perform secondary assays to confirm the inhibitory activity and determine the minimum inhibitory concentrations (MICs) of the identified hits against M. tuberculosis.

Researchers should develop detailed, experiment-specific protocols based on this general framework, incorporating appropriate controls and safety measures.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.